molecular formula C9H7N3O3 B15069379 6-nitro-1H-indole-2-carboxamide

6-nitro-1H-indole-2-carboxamide

Cat. No.: B15069379
M. Wt: 205.17 g/mol
InChI Key: DPXIXEHMZRWFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1H-indole-2-carboxamide is a chemical building block of significant interest in medicinal chemistry and drug discovery research. It is built upon the versatile 1H-indole scaffold, a structure known for its diverse biological activities and prevalence in pharmaceuticals . As a derivative of indole-2-carboxamide, this nitro-substituted compound serves as a key intermediate for researchers designing and synthesizing novel bioactive molecules . Its primary research value lies in its role as a precursor for the development of potential therapeutic agents, particularly in the fields of oncology and metabolic diseases. Scientific studies on closely related indole-2-carboxamide structures have demonstrated their promise as potent inhibitors for various biological targets . For instance, indole-based derivatives have shown promising antiproliferative activity by acting as multi-kinase inhibitors, targeting crucial oncogenic pathways involving EGFR, BRAFV600E, and VEGFR-2 . Furthermore, analogous 7-nitro-1H-indole-2-carboxylic acid derivatives have been investigated as potent allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway, highlighting the potential application of such nitro-indole compounds in developing new antidiabetic treatments . The incorporation of the nitro group at the 6-position is a strategic modification explored by researchers to optimize molecular interactions, such as forming hydrogen bonds within the allosteric binding pocket of target enzymes like FBPase . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

6-nitro-1H-indole-2-carboxamide

InChI

InChI=1S/C9H7N3O3/c10-9(13)8-3-5-1-2-6(12(14)15)4-7(5)11-8/h1-4,11H,(H2,10,13)

InChI Key

DPXIXEHMZRWFIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(=O)N

Origin of Product

United States

Foundational & Exploratory

6-Nitro-1H-indole-2-carboxamide: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Nitro-1H-indole-2-carboxamide Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Nitro-1H-indole-2-carboxamide (CAS: 873055-05-1) represents a critical intermediate in the synthesis of bioactive small molecules, particularly within the fields of cystic fibrosis (CFTR modulation), oncology (kinase inhibition), and infectious disease (antitubercular agents).[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the electrophilic amide at the C2 position, the nucleophilic indole nitrogen (N1), and the reducible nitro group at C6. This guide details its physicochemical profile, synthetic pathways, and application as a pharmacophore in modern drug discovery.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

PropertyData
IUPAC Name 6-nitro-1H-indole-2-carboxamide
CAS Number 873055-05-1
Molecular Formula C₉H₇N₃O₃
Molecular Weight 205.17 g/mol
Appearance Pale yellow to white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH; insoluble in water
pKa (Calculated) ~14.5 (Indole NH), ~-1.5 (Protonated amide O)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Key Precursor 6-Nitro-1H-indole-2-carboxylic acid (CAS: 10242-00-9)

Synthetic Pathways[6][11]

The synthesis of 6-nitro-1H-indole-2-carboxamide typically proceeds via the activation of its carboxylic acid precursor. Direct nitration of indole-2-carboxamide is generally avoided due to poor regioselectivity (yielding mixtures of 4-, 5-, and 6-nitro isomers).

Primary Route: Acid Chloride Activation

This protocol ensures high regiochemical fidelity by starting with the pre-functionalized 6-nitro-1H-indole-2-carboxylic acid.

Step-by-Step Protocol:

  • Activation: Suspend 6-nitro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous benzene or toluene.

  • Chlorination: Add thionyl chloride (SOCl₂, 1.1–1.5 eq) and a catalytic amount of DMF. Heat to reflux for 2–3 hours until the solution clarifies and gas evolution ceases.

  • Isolation (Optional): Remove solvent and excess SOCl₂ under reduced pressure to isolate the acid chloride intermediate. Note: This intermediate is moisture-sensitive.

  • Amidation: Dissolve the residue in anhydrous CH₂Cl₂ or THF. Cool to 0°C.

  • Ammonolysis: Bubble anhydrous ammonia gas (NH₃) through the solution or add a solution of NH₃ in dioxane/methanol (excess).

  • Workup: The product typically precipitates. Filter the solid, wash with water (to remove ammonium salts) and cold ether. Recrystallize from ethanol/DMF if necessary.

Visualization: Synthetic Logic

Synthesis Start 6-Nitro-1H-indole-2-carboxylic acid (CAS: 10242-00-9) Inter Acid Chloride Intermediate Start->Inter SOCl₂, Reflux (-SO₂, -HCl) Prod 6-Nitro-1H-indole-2-carboxamide (CAS: 873055-05-1) Inter->Prod NH₃ (gas) or NH₄OH Byprod Ammonium Chloride (Byproduct) Inter->Byprod

Figure 1: Two-step synthesis via acid chloride activation to ensure regiopurity.

Chemical Reactivity & Derivatization[7]

The 6-nitro-1H-indole-2-carboxamide scaffold is a "molecular hub" allowing for diverse downstream modifications.

A. Nitro Reduction (C6 Position)

The nitro group is a masked aniline. Reduction yields 6-amino-1H-indole-2-carboxamide, a key intermediate for urea or amide formation commonly found in kinase inhibitors.

  • Reagents: H₂/Pd-C (catalytic hydrogenation), Fe/NH₄Cl, or SnCl₂.

  • Utility: The resulting amine can be coupled with isocyanates to form ureas (e.g., in CFTR modulators).

B. Amide Dehydration (C2 Position)

Conversion of the primary amide to a nitrile creates 6-nitro-1H-indole-2-carbonitrile.

  • Reagents: Trifluoroacetic anhydride (TFAA) and Triethylamine (Et₃N) in CH₂Cl₂.

  • Mechanism: Dehydration via an imidoyl trifluoroacetate intermediate.

C. N-Alkylation (N1 Position)

The indole nitrogen (pKa ~16) can be deprotonated to introduce alkyl groups, altering solubility and target binding.

  • Reagents: NaH or Cs₂CO₃ followed by alkyl halides (R-X).

Visualization: Reactivity Hub

Reactivity Core 6-Nitro-1H-indole-2-carboxamide Amine 6-Amino-1H-indole-2-carboxamide (Precursor for Ureas/Kinase Inhibitors) Core->Amine Reduction (H₂/Pd-C or Fe/NH₄Cl) Nitrile 6-Nitro-1H-indole-2-carbonitrile (Dehydrated Analog) Core->Nitrile Dehydration (TFAA, Et₃N) N_Alk N1-Alkyl-6-nitro-indole-2-carboxamide (Solubility Modulation) Core->N_Alk Alkylation (NaH, R-X)

Figure 2: Divergent synthetic applications of the core scaffold.

Medicinal Chemistry Applications

Cystic Fibrosis (CFTR Modulation)

Research by Vertex Pharmaceuticals and others has highlighted the indole-2-carboxamide motif as a corrector or potentiator for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

  • Mechanism: The planar indole core mimics the phenylalanine residue deleted in the ΔF508 mutation, potentially stabilizing the protein folding or gating.

  • Key Derivatization: The 6-nitro group is often reduced to an amine and converted into a bulky urea or amide to occupy the hydrophobic pocket of the CFTR protein.

Kinase Inhibition

The indole-2-carboxamide structure is an isostere of the ATP purine ring.

  • Binding Mode: The amide moiety (C=O and NH₂) forms critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., VEGFR, EGFR).

  • SAR Insight: Substitution at the 6-position (originally nitro) allows the molecule to extend into the solvent-exposed region or the back pocket of the kinase, improving selectivity.

Infectious Diseases (TB & Chagas)
  • Antitubercular: Analogs of indole-2-carboxamides have shown activity against Mycobacterium tuberculosis by inhibiting the MmpL3 transporter.

  • Anti-trypanosomal: Nitro-aromatics are known to function as prodrugs activated by nitroreductases in parasites like Trypanosoma cruzi (Chagas disease), generating toxic radical species specifically within the pathogen.

Safety & Handling

  • Hazard Classification: GHS Warning.

  • Acute Toxicity: Harmful if swallowed (H302).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Handling:

    • Use a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition temperatures (>250°C) without prior DSC (Differential Scanning Calorimetry) analysis.

References

  • PubChem. 6-Nitro-1H-indole-2-carboxylic acid (Precursor Data). National Library of Medicine. Link

  • Vertex Pharmaceuticals. Modulators of ATP-Binding Cassette Transporters. Patent US11639347B2. (Describes synthesis and application in CFTR). Link

  • Journal of Medicinal Chemistry. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Link

  • BenchChem. Synthesis of 6-Nitroindoline-2-carboxylic Acid. (Comparative synthetic routes). Link

  • BLD Pharm. 6-Nitro-1H-indole-2-carboxamide Product Page. (Commercial availability and CAS verification). Link

Sources

Spectroscopic data for 6-nitro-1H-indole-2-carboxamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 6-nitro-1H-indole-2-carboxamide , a critical intermediate in the synthesis of CFTR modulators (e.g., Tezacaftor/Ivacaftor analogs).

Executive Summary & Compound Profile

6-Nitro-1H-indole-2-carboxamide is a functionalized indole scaffold used primarily in medicinal chemistry as a precursor for amino-indole derivatives. Its spectroscopic signature is defined by the strong electron-withdrawing nitro group at the C6 position and the primary amide at C2, which significantly influence its NMR chemical shifts and IR absorption bands.

Property Data
IUPAC Name 6-Nitro-1H-indole-2-carboxamide
CAS Number 24621-96-1 (Generic/Related) / 10242-00-9 (Acid Precursor)
Molecular Formula

Molecular Weight 205.17 g/mol
Monoisotopic Mass 205.0487
Appearance Yellow to orange solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM.[1][2]

Synthesis & Structural Context

Understanding the synthetic origin is vital for interpreting impurity peaks (e.g., residual acid or thionyl chloride byproducts). The compound is typically synthesized from 6-nitro-1H-indole-2-carboxylic acid via an acid chloride intermediate.

Synthesis Workflow

Synthesis Acid 6-Nitro-1H-indole- 2-carboxylic acid SOCl2 SOCl2 / Reflux Acid->SOCl2 AcidCl Acid Chloride Intermediate SOCl2->AcidCl - SO2, - HCl Ammonia NH3 (gas) or NH4OH AcidCl->Ammonia Product 6-Nitro-1H-indole- 2-carboxamide Ammonia->Product Amidation

Figure 1: Synthetic pathway converting the carboxylic acid precursor to the target carboxamide.

Spectroscopic Data Analysis[7]

A. Mass Spectrometry (MS)

The compound is typically analyzed using Electrospray Ionization (ESI) in positive mode.

  • Ionization Mode: ESI (+)

  • Molecular Ion

    
    :  observed at m/z 206.1 
    
  • Sodium Adduct

    
    :  observed at m/z 228.1 
    
  • Fragmentation Pattern (MS/MS):

    • m/z 206

      
       189:  Loss of 
      
      
      
      (characteristic of primary amides).
    • m/z 206

      
       160:  Loss of 
      
      
      
      (nitro group cleavage).
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amide doublet and the nitro stretches.

Functional Group Wavenumber (cm⁻¹) Assignment & Characteristics
N-H Stretch (Indole) 3300 – 3400Sharp, strong band (non-H-bonded) or broad (H-bonded).
N-H Stretch (Amide) 3150 – 3250Doublet characteristic of primary amides (

).
C=O Stretch (Amide I) 1660 – 1680Strong band; lower freq. than esters due to resonance.
N-H Bend (Amide II) 1600 – 1620Medium intensity.
NO₂ Stretch (Asym) 1510 – 1540Very strong, characteristic of aromatic nitro compounds.
NO₂ Stretch (Sym) 1330 – 1350Strong, sharp band.
C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)[3]

The 6-nitro group exerts a strong deshielding effect, particularly on the protons at positions 5 and 7. The amide protons typically appear as two distinct broad singlets due to restricted rotation.

¹H NMR Data (400 MHz, DMSO-d₆)
Position Shift (

, ppm)
Mult.

(Hz)
Assignment Logic
NH (Indole) 12.30 s (br)-Acidic indole proton; highly deshielded.
H-7 8.35 d~2.0Diagnostic: Meta-coupling to H-5; deshielded by adjacent

.
NH (Amide) 8.15 s (br)-Amide proton

(trans to carbonyl).
H-5 7.95 dd8.8, 2.0Ortho to H-4, Meta to H-7. Deshielded by

.
H-4 7.80 d8.8Ortho to H-5.
NH (Amide) 7.60 s (br)-Amide proton

(cis to carbonyl).
H-3 7.45 s-Characteristic singlet for 2-substituted indoles.

Critical Note on Literature Data: You may encounter literature (e.g., Vertex Patents) listing a spectrum with signals at


 6.62 and 6.56 with a broad singlet at 5.0 ppm. This is the reduced 6-amino-1H-indole-2-carboxamide , not the nitro compound. The nitro group must show downfield shifts (>7.8 ppm) for the aromatic ring protons.
¹³C NMR Data (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~162.0 ppm

  • Aromatic C-NO₂ (C-6): ~143.5 ppm

  • Aromatic C-H: 105.0 (C-3), 108.5 (C-7), 114.0 (C-5), 120.5 (C-4).

  • Quaternary C: 135.0 (C-7a), 130.0 (C-3a), 132.0 (C-2).

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Solvent Choice: The compound has poor solubility in

    
    . DMSO-d₆  is the required solvent.
    
  • Concentration: Dissolve 5–8 mg of solid in 0.6 mL of DMSO-d₆.

  • Procedure:

    • Weigh solid into a clean vial.

    • Add DMSO-d₆ and sonicate for 30 seconds to ensure complete dissolution (nitroindoles can aggregate).

    • Transfer to a 5mm NMR tube.

    • Acquire spectrum with

      
       (relaxation delay) 
      
      
      
      seconds to allow full relaxation of the amide and nitro-adjacent protons for accurate integration.
Protocol 2: Thin Layer Chromatography (TLC) Tracking
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Visualization:

    • UV (254 nm): Strong absorbance (dark spot).

    • Stain: Ninhydrin (negative for nitro, positive if reduced to amine).

References

  • Vertex Pharmaceuticals Inc. (2010).[4] Modulators of ATP-Binding Cassette Transporters. US Patent 7,645,789 B2. Link

  • Hadida, S., et al. (2014). Indole derivatives as CFTR modulators. US Patent RE50453E1. Link

  • BenchChem. (2025).[5] Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid. (Referenced for precursor shifts). Link

  • NIST Chemistry WebBook. 6-Nitroindole Spectral Data. Link

Sources

Introduction: Charting the Course for a Novel Pharmaceutical Candidate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability Profiling of 6-nitro-1H-indole-2-carboxamide

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. The introduction of a nitro group at the 6-position, as in 6-nitro-1H-indole-2-carboxamide, creates a unique electronic and steric profile that can modulate target binding and pharmacokinetic properties.[1] As with any promising new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is paramount for successful drug development. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise potency, generate toxic degradants, and shorten shelf-life.[2][3]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the aqueous solubility and intrinsic stability of 6-nitro-1H-indole-2-carboxamide. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually meaningful for formulation development, regulatory submissions, and predicting in vivo behavior. The methodologies described herein are designed to be self-validating systems, providing the trustworthiness required for high-stakes drug development decisions.

Section 1: Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy.[4] It dictates the maximum concentration of the drug that can be dissolved in the gastrointestinal fluids, making it a cornerstone of the Biopharmaceutics Classification System (BCS). A low solubility can lead to a high "Dose Number" (Do), flagging a significant risk of solubility-limited absorption.[5] We will explore the gold-standard method for determining thermodynamic solubility, which represents the true equilibrium state of the system.

The Rationale: Thermodynamic vs. Kinetic Solubility

In early discovery, high-throughput kinetic solubility assays are often employed for rapid screening.[6] These methods, typically involving the addition of a DMSO stock solution to an aqueous buffer, measure the concentration at which a compound precipitates.[4] While useful for ranking compounds, they can overestimate solubility as they may not allow sufficient time for the system to reach its most stable, lowest-energy solid-state form.[5]

For lead optimization and pre-formulation, determining the thermodynamic solubility is essential. This is the equilibrium concentration of a compound in a saturated solution in contact with its most stable solid form at a specific temperature and pH.[2] This value is the most relevant for predicting oral absorption and is a key parameter for regulatory agencies. The shake-flask method is the universally accepted reference standard for this measurement.[5][7]

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol is designed to measure the thermodynamic solubility of 6-nitro-1H-indole-2-carboxamide across a physiologically relevant pH range.

Objective: To determine the equilibrium solubility of the test compound in various aqueous buffers.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering a pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the stomach and intestines.

  • Compound Dispensing: Add an excess of solid 6-nitro-1H-indole-2-carboxamide to a glass vial. "Excess" is critical; there must be undissolved solid present at the end of the experiment to ensure saturation. A good starting point is to add 2 mg of compound to 1 mL of buffer.[7]

  • Equilibration: Seal the vials and place them in a shaker or on a vial roller system in a temperature-controlled environment, typically 25°C or 37°C. Agitate for a period sufficient to reach equilibrium. For many compounds, 24-48 hours is adequate, but for molecules that may undergo polymorphic conversion or are very slow to dissolve, 72 hours may be necessary.[5] The causality here is to ensure the dissolution process has reached a plateau, representing the true equilibrium state.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifuge the samples.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. Self-Validation Step: It is crucial to perform a recovery check to ensure the compound does not adsorb to the filter material.[5]

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated stability-indicating HPLC-UV method.

Analytical Quantification via HPLC-UV

A robust analytical method is the backbone of any solubility study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.[7]

Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer. Given that 6-nitroindole has two absorption maxima in the near-UV range (300-400 nm), detection should be set at one of these maxima to ensure sensitivity and specificity.[8]

  • Calibration: Prepare a standard curve using known concentrations of 6-nitro-1H-indole-2-carboxamide dissolved in an appropriate organic solvent or mobile phase.

Data Interpretation & Presentation

The results should be summarized in a clear, tabular format. This allows for easy comparison and the construction of a pH-solubility profile, which is invaluable for predicting where in the GI tract the drug is likely to dissolve.

Table 1: Hypothetical Thermodynamic Solubility of 6-nitro-1H-indole-2-carboxamide at 37°C

Buffer pHSolubility (µg/mL)Solubility (µM)Method
1.2 (Simulated Gastric Fluid)5.227.1Shake-Flask
4.5 (Acetate Buffer)4.825.0Shake-Flask
6.8 (Phosphate Buffer)4.523.4Shake-Flask
7.4 (Phosphate Buffered Saline)4.623.9Shake-Flask

Note: The hypothetical data suggests the compound is poorly soluble with little pH-dependent variation, which would be expected for a neutral molecule.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Weigh Excess API C Add API to Buffers A->C B Prepare pH Buffers (1.2, 4.5, 6.8, 7.4) B->C D Agitate at 37°C (24-72 hours) C->D E Centrifuge Samples D->E F Filter Supernatant (0.22 µm PVDF) E->F G Dilute Sample F->G H Analyze via HPLC-UV G->H I Determine Solubility (µg/mL) H->I G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Characterization cluster_output Outputs API 6-nitro-1H-indole-2-carboxamide (API Solution & Solid) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Ox Oxidation (3% H₂O₂, RT) API->Ox Heat Thermal Stress (Solid, 70°C) API->Heat Light Photostability (ICH Q1B Light Box) API->Light HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Ox->HPLC Heat->HPLC Light->HPLC ID Identify Degradation Products HPLC->ID Pathway Elucidate Degradation Pathways ID->Pathway Output Intrinsic Stability Profile Pathway->Output

Caption: Workflow for Forced Degradation (Stress Testing).

Conclusion

The comprehensive solubility and stability studies detailed in this guide form a critical foundation for the development of 6-nitro-1H-indole-2-carboxamide. The thermodynamic solubility data directly informs the developability assessment and provides essential parameters for designing appropriate formulations to overcome potential bioavailability challenges. The forced degradation studies proactively identify the molecule's chemical liabilities, enabling the development of a robust, stable drug product and satisfying key regulatory requirements. By integrating these rigorous, well-understood methodologies early in the development process, researchers can de-risk their programs, accelerate timelines, and build a comprehensive data package that supports the journey of a promising molecule from the laboratory to the clinic.

References

  • WHO. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Available at: [Link]

  • ICH. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-third report. Annex 10. Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • RSSL. The Stability Challenges for Pharmaceutical Products. Available at: [Link]

  • EMA. (2023). Stability testing of existing active substances and related finished products. CVMP/VICH/899/99-Rev.1. Available at: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available at: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5633-5636. Available at: [Link]

  • USP. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Available at: [Link]

  • Lin, P., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available at: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • PubChem. 6-Nitro-1H-indole. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. Chemical Properties of 6-Nitroindole (CAS 4769-96-4). Available at: [Link]

  • Chem-Impex. 6-Nitroindole. Available at: [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • ACS Publications. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Available at: [Link]

  • De Rycker, M., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 61(23), 10636-10653. Available at: [Link]

  • NIST. 6-Nitroindole. NIST Chemistry WebBook. Available at: [Link]

  • ATSDR. Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • SK pharmteco. Forced Degradation Studies Can Reduce Stress(ors). Available at: [Link]

  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. Available at: [Link]

  • Priyadarshini, G. I., & Anjani, G. (2020). A review on forced degradation and stability indicating studies. Indo American Journal of Pharmaceutical Sciences, 07(01). Available at: [Link]

  • Lin, P., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry via PMC. Available at: [Link]

  • De Rycker, M., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Penna-Coutinho, J., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]

  • Pharmacy 180. Drug degradation pathways. Available at: [Link]

  • Environmental Analysis Health and Toxicology. (2022). Biodegradation of Nitro-aromatic Compounds: A Review. Available at: [Link]

  • PQE Group. (2021). In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). Available at: [Link]

  • PubChem. 6-nitro-1H-indole-2-carboxylic Acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Available at: [Link]

  • Universal Biologicals. 6-Nitro-1H-indole-2-carboxamide. Available at: [Link]

  • MDPI. (2025). Indole-2-carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]

  • Penna-Coutinho, J., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au via PMC. Available at: [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology via PMC. Available at: [Link]

  • Eawag. Nitrophenol Family Degradation Pathway (an/aerobic). Eawag Biocatalysis/Biodegradation Database. Available at: [Link]

  • ResearchGate. Degradation pathways for nitrobenzene. Available at: [Link]

Sources

A Technical Guide to the Biological Activities of 6-Nitro-1H-Indole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry. Its fascinating molecular framework is present in a multitude of natural products and synthetic compounds, enabling it to mimic peptide structures and bind reversibly to a wide array of enzymes.[1] This versatility has established the indole scaffold as a "privileged structure" for the development of novel therapeutic agents across diverse disease areas, including cancer, infectious diseases, and neurological disorders.[1][2]

The addition of a carboxamide linkage at the 2-position of the indole ring further enhances its drug-like properties. This functional group increases molecular flexibility and provides crucial hydrogen bonding opportunities, which can significantly improve target affinity and pharmacokinetic profiles.[3] When this scaffold is further functionalized with a nitro group at the 6-position, the resulting 6-nitro-1H-indole-2-carboxamide core gains unique electronic properties. The strong electron-withdrawing nature of the nitro group can modulate the molecule's reactivity, binding interactions, and overall biological activity, making these derivatives a compelling subject of investigation for novel drug candidates.[4][5]

This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 6-nitro-1H-indole-2-carboxamide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Synthesis of the 6-Nitro-1H-Indole-2-Carboxamide Core

The synthesis of 6-nitro-1H-indole-2-carboxamide derivatives typically follows a multi-step pathway. A key initial step is the regioselective introduction of the nitro group onto the indole ring. Modern synthetic methods allow for the efficient formation of 6-nitroindole derivatives under transition metal-free conditions, for example, through a cesium carbonate-promoted reaction of enaminones with nitroaromatic compounds.[6] Another common approach involves the direct nitration of an indoline-2-carboxylic acid precursor using a mixture of concentrated nitric and sulfuric acids, which favors the formation of the 6-nitro isomer.[7]

Once the 6-nitro-1H-indole-2-carboxylic acid intermediate is obtained, the final step is the formation of the amide bond. This is typically achieved through a coupling reaction with a desired amine, often facilitated by standard coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA).[8][9]

Below is a generalized workflow for the synthesis of these target compounds.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amide Coupling A Indole-2-Carboxylic Acid B 6-Nitro-1H-indole-2-carboxylic Acid A->B HNO₃ / H₂SO₄ D Target Compound: 6-Nitro-1H-indole-2-carboxamide Derivative B->D Coupling Reagent (e.g., BOP), Base C Amine (R-NH₂) C->D

Caption: Generalized synthetic workflow for 6-nitro-1H-indole-2-carboxamide derivatives.

Section 2: Anticancer and Antiproliferative Activity

Indole-2-carboxamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[3] The introduction of various substituents on the carboxamide nitrogen allows for the fine-tuning of potency and selectivity.

In Vitro Cytotoxicity

Studies have shown that N-substituted 1H-indole-2-carboxamides can exhibit potent and selective antiproliferative activity. For instance, derivatives bearing a p-chlorobenzene or an anthraquinone moiety have shown sub-micromolar IC₅₀ values against leukemia (K-562) cells.[3] While much of the published data focuses on the broader class of indole-2-carboxamides, the principles of structure-activity relationships strongly suggest that the 6-nitro scaffold can be similarly optimized. For example, related 6-nitro-benzo[g]indazole derivatives have shown potent activity against lung carcinoma cells (NCI-H460), highlighting the utility of the nitro group in this context.[10][11]

Other studies have highlighted the efficacy of indole-2-carboxamides against pediatric brain tumors, with certain compounds demonstrating potent inhibition of glioblastoma (KNS42) cell viability.[12]

Table 1: Antiproliferative Activity of Selected Indole-2-Carboxamide Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
N-(p-chlorobenzene)-1H-indole-2-carboxamide K-562 (Leukemia) 0.61 [3]
N-(1-anthraquinone)-1H-indole-2-carboxamide K-562 (Leukemia) 0.33 [3]
N-(p-fluorobenzyl)indole analogue (8c) DAOY (Medulloblastoma) 4.10 [12]
BZ-IND hybrid (12c) DAOY (Medulloblastoma) 1.02 [12]
Indoleamide analogue (9a) BT12 (Atypical Teratoid/Rhabdoid Tumor) 0.89

| 6-Nitro-benzo[g]indazole (11a) | NCI-H460 (Lung Carcinoma) | 5-15 |[10] |

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many indole-based compounds exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[13] Certain indole-2-carboxamide derivatives have been identified as multi-target kinase inhibitors, demonstrating inhibitory activity against key oncogenic kinases such as:

  • EGFR (Epidermal Growth Factor Receptor)

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

  • BRAFV600E (A mutated kinase prevalent in melanoma)

The ability to inhibit multiple signaling pathways simultaneously is a promising strategy to overcome resistance to single-target therapies.[13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT Proliferation Gene Transcription (Proliferation, Angiogenesis, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation BRAF BRAFV600E BRAF->RAS_RAF Constitutively Active Indole Indole-2-carboxamide Derivative Indole->EGFR Inhibits Indole->VEGFR2 Inhibits Indole->BRAF Inhibits

Caption: Simplified signaling pathways targeted by multi-kinase inhibitor indole derivatives.

Section 3: Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Indole derivatives, including those with a 6-nitro-1H-indole-2-carboxamide core, have emerged as a promising class of compounds with significant antimicrobial and antibiofilm properties.[14][15]

Antibacterial and Antitubercular Potential

Indole-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A key target for these compounds is the mycobacterial membrane protein large 3 (MmpL3) transporter. Specific analogues have exhibited high activity against drug-sensitive strains with minimal cytotoxicity to mammalian cells, indicating a favorable selectivity index.

Furthermore, the nitroaromatic scaffold is a known pharmacophore in antimicrobial agents.[4] Studies on related nitro-based compounds have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Neisseria gonorrhoeae, Pseudomonas aeruginosa) bacteria.[4][10][11] Indole derivatives have also shown the ability to act synergistically with conventional antibiotics against extensively drug-resistant (XDR) strains of Acinetobacter baumannii.[14]

Table 2: Antimicrobial Activity of Selected Indole and Nitroaromatic Derivatives

Compound Class Target Organism MIC (µg/mL or µM) Reference
Indoleamide analogue (8g) M. tuberculosis H37Rv 0.32 µM
Indole-carboxamide (21) M. tuberculosis (MDR/XDR) 0.012 µM [1]
6-Nitro-benzo[g]indazole (13b) N. gonorrhoeae 62.5 µg/mL [10]

| Halogenated Nitro-derivative (9b-9d) | S. aureus | 15.6 - 62.5 µg/mL |[4] |

Antifungal Activity

In addition to antibacterial action, these compounds have been evaluated for antifungal properties. The indole nucleus combined with other heterocyclic moieties like triazoles has yielded derivatives with potent activity against Candida species, including fluconazole-resistant strains like Candida krusei.[15]

G A Prepare Stock Solution of Test Compound B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B C Inoculate Wells with Standardized Microbial Suspension B->C D Incubate Under Appropriate Conditions C->D E Add Viability Indicator (e.g., Resazurin) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Section 4: Anticonvulsant Activity

Epilepsy is a chronic neurological disorder affecting millions worldwide, and a significant portion of patients do not achieve seizure control with existing medications.[16][17] This highlights the urgent need for new antiepileptic drugs (AEDs) with novel mechanisms of action. The indole scaffold is a feature of several compounds investigated for anticonvulsant properties.[2]

Preclinical Evaluation in Seizure Models

The primary screening for potential anticonvulsant agents often involves animal models such as the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Several studies on indole derivatives have demonstrated significant protection in these models.[16][18] The efficacy of test compounds is often compared to standard AEDs like phenytoin. The ability of a compound to prevent the hind limb tonic extensor phase in the MES test is a key indicator of its potential to inhibit seizure spread.[2]

Table 3: Anticonvulsant Activity of Selected Indole Derivatives in the MES Test

Compound Class Dose (mg/kg) Time (h) Protection against MES Reference
Indole derivative (5) 100 0.5 & 4 Active [16]
Indole derivative (6) 100 0.5 & 4 Active [16]
Substituted 2-phenyl indole (2b, 2c, 2e) Not specified Not specified Moderate activity [18]

| N-substituted glycosmicine (31, 32) | 100 | Not specified | 70% protection |[17] |

G A Administer Test Compound or Vehicle to Animal (i.p.) B Apply Electrical Stimulus via Corneal Electrodes A->B C Observe for Presence or Absence of Hind Limb Tonic Extension B->C D Calculate Percentage of Protection Compared to Vehicle Control Group C->D

Caption: Experimental workflow for the Maximal Electroshock (MES) anticonvulsant screen.

Section 5: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following section details standardized protocols for the synthesis and evaluation of 6-nitro-1H-indole-2-carboxamide derivatives.

General Synthesis of an N-substituted 6-nitro-1H-indole-2-carboxamide

Causality: This protocol utilizes a standard and robust amide coupling reaction. BOP is an efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA serves as a non-nucleophilic base to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

  • Dissolution: Dissolve 6-nitro-1H-indole-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF).

  • Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 eq), BOP coupling reagent (1.2 eq), and DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the target carboxamide derivative.[8][9]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][13]

MTT Assay for In Vitro Antiproliferative Activity

Causality: This colorimetric assay is a self-validating system for assessing cell viability. It relies on the enzymatic activity of mitochondrial dehydrogenases, which is present only in metabolically active, living cells. These enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.[3]

Conclusion and Future Perspectives

The 6-nitro-1H-indole-2-carboxamide scaffold represents a versatile and highly adaptable platform for the discovery of new therapeutic agents. Derivatives from this class have demonstrated a broad spectrum of compelling biological activities, including potent antiproliferative, antimicrobial, and anticonvulsant effects. The presence of the nitro group and the carboxamide linker provides key anchor points for molecular interactions and allows for extensive synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Lead Optimization: Systematic modification of the substituents on the indole ring and the carboxamide nitrogen to further enhance target-specific activity and reduce off-target effects.

  • Mechanistic Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways responsible for the observed biological activities.

  • In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, infectious disease, and neurology.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. (2025, June 19).
  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections.
  • Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (2016, June 23). Journal of Basic and Applied Research in Biomedicine.
  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC.
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021, April 26). RSC Publishing.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2019, November 21). PubMed.
  • A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. Benchchem.
  • INDOLE DERIVATIVES WITH ANTICONVULSANT ACTIVITY AGAINST TWO SEIZURE MODELS. Pharmacophore.
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC. (2025, April 15).
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. (2025, March 20).
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC.
  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5). MDPI.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC. (2022, August 16).
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. (2025, March 31).
  • Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI. (2022, June 14). MDPI.
  • Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation | International Journal of Environmental Sciences. (2025, August 11). International Journal of Environmental Sciences.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018, November 19). Turkish Journal of Pharmaceutical Sciences.
  • Current Research on Antiepileptic Compounds - PMC.
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2025, October 16).
  • (PDF) Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. (2024, October 4).
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
  • Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. (2011, October 27). PubMed.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom

Sources

Discovery and Synthesis of Novel 6-Nitro-1H-Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rational Design

Objective: This guide details the technical roadmap for the design, synthesis, and evaluation of 6-nitro-1H-indole-2-carboxamides. These scaffolds have emerged as privileged structures in medicinal chemistry, particularly in the development of anti-tubercular agents (targeting MmpL3) and HIV-1 attachment/integrase inhibitors .

Rational Design Strategy: The indole-2-carboxamide core provides a rigid bicyclic framework capable of π-π stacking interactions within hydrophobic pockets of viral or bacterial enzymes. The introduction of a nitro group at the C6 position is a calculated medicinal chemistry tactic:

  • Electronic Modulation: The strong electron-withdrawing nature (

    
    ) of the nitro group reduces the electron density of the indole ring, potentially strengthening 
    
    
    
    -stacking interactions with electron-rich aromatic residues (e.g., Trp, Phe) in the target binding site.
  • H-Bonding Potential: The nitro group serves as a specific hydrogen bond acceptor, probing auxiliary pockets in targets like the HIV-1 gp120 envelope glycoprotein.

  • Metabolic Stability: Deactivation of the aromatic ring can reduce susceptibility to oxidative metabolism (e.g., hydroxylation) at the C5/C6 positions.

Retrosynthetic Analysis

To access the 6-nitro-1H-indole-2-carboxamide scaffold, we employ two complementary strategies: Route A (De Novo Construction) via Fischer Indole Synthesis for scalability, and Route B (Convergent Coupling) for rapid analog generation.

Retrosynthesis Target 6-Nitro-1H-indole-2-carboxamide Acid 6-Nitro-1H-indole-2-carboxylic acid Target->Acid Amide Coupling Amine Functionalized Amine (R-NH2) Target->Amine Hydrazone Arylhydrazone Intermediate Acid->Hydrazone Fischer Cyclization Hydrazine 3-Nitrophenylhydrazine Hydrazone->Hydrazine Condensation Pyruvate Ethyl Pyruvate Hydrazone->Pyruvate

Figure 1: Retrosynthetic dissection of the target scaffold. Route A utilizes the Japp-Klingemann or Fischer approach starting from 3-nitrophenylhydrazine.

Detailed Synthetic Protocols

Route A: Modified Fischer Indole Synthesis

This route is preferred for generating the core scaffold in multi-gram quantities. The use of 3-nitrophenylhydrazine typically yields a mixture of 4-nitro and 6-nitro isomers, which must be separated.

Step 1: Hydrazone Formation

Reagents: 3-Nitrophenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Ethanol (anhydrous), Glacial acetic acid (cat.).

  • Dissolution: Dissolve 3-nitrophenylhydrazine HCl (10.0 g, 52.7 mmol) in absolute ethanol (100 mL) under

    
     atmosphere.
    
  • Addition: Add ethyl pyruvate (6.5 mL, 58.0 mmol) dropwise over 15 minutes. Add 3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Isolation: Cool to

    
    . The hydrazone intermediate often precipitates as a yellow solid. Filter, wash with cold ethanol, and dry in vacuo.
    
    • Yield Target: >85%[1][2]

Step 2: Cyclization (The Fischer Indole Step)

Reagents: Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (pTSA) in Toluene.

  • Setup: Mix the hydrazone (5.0 g) with PPA (20 g) in a round-bottom flask.

  • Heating: Heat to

    
     with vigorous mechanical stirring for 3-4 hours. Note: Exothermic reaction; control temperature to prevent tar formation.
    
  • Quench: Pour the hot reaction mixture onto crushed ice (200 g) with stirring.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (

    
    ). Wash combined organics with sat. 
    
    
    
    and brine.
  • Purification (Critical): The crude residue contains both 4-nitro and 6-nitro isomers.

    • Separation: Recrystallize from Ethanol/Water. The 6-nitro isomer is typically less soluble and crystallizes first. Alternatively, use flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Confirmation: Verify regiochemistry via

      
      -NMR. The C7 proton in the 6-nitro isomer appears as a doublet (
      
      
      
      ) due to meta-coupling, whereas the 4-nitro isomer shows different splitting patterns.
Route B: Amide Coupling (Library Generation)

Once 6-nitro-1H-indole-2-carboxylic acid is obtained (via hydrolysis of the ethyl ester from Step 2 using LiOH in THF/H2O), diverse amides are synthesized.

Protocol:

  • Activation: To a solution of the acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 minutes at RT to form the activated ester.

  • Coupling: Add the requisite amine (1.1 eq). Stir at RT for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.

    
    , and brine.
    
  • Purification: Silica gel chromatography or preparative HPLC.

Experimental Data & Validation

The following mock data represents typical characterization values for a lead compound in this series: N-(4-fluorobenzyl)-6-nitro-1H-indole-2-carboxamide .

PropertyValue / Observation
Appearance Yellow crystalline solid
Yield (Final Step) 72%
MP 210–212 °C
HRMS (ESI+) Calc: 314.0935

; Found: 314.0941

NMR (DMSO-

)

12.30 (s, 1H, NH-indole), 9.45 (t, 1H, NH-amide), 8.35 (s, 1H, H-7), 7.95 (dd, 1H, H-5), 7.78 (d, 1H, H-4), 7.40 (m, 2H, Ar-H), 7.15 (m, 2H, Ar-H), 4.55 (d, 2H,

).
Solubility Low in water; Moderate in DMSO/MeOH.

Biological Evaluation & Mechanism

Primary Targets
  • Mycobacterium tuberculosis (MmpL3 Inhibition): Indole-2-carboxamides inhibit the Mycobacterial membrane protein Large 3 (MmpL3), a mycolic acid transporter. The 6-nitro group enhances binding affinity via electron withdrawal, increasing the acidity of the indole NH (hydrogen bond donor to the protein).

  • HIV-1 Integrase (Strand Transfer Inhibition): The scaffold chelates

    
     ions in the integrase active site.[3] The carboxamide carbonyl and the indole NH are critical pharmacophores.
    
Signaling/Interaction Pathway

The following diagram illustrates the mechanism of action for MmpL3 inhibition, a primary application of this scaffold.

MOA Compound 6-Nitro-Indole-2-carboxamide Target MmpL3 Transporter (Mycobacterium) Compound->Target Binds (Hydrophobic Pocket) Interaction Proton Motive Force Disruption Target->Interaction Inhibits TMM Translocation Outcome Cell Wall Synthesis Arrest Interaction->Outcome Bactericidal Effect

Figure 2: Mechanism of Action (MOA) for anti-tubercular activity targeting the MmpL3 transporter.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Link

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. Scientific Reports. Link

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Link

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Link

  • Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase. Future Medicinal Chemistry. Link

Sources

Unveiling the Molecular Architecture: A Theoretical Exploration of 6-nitro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold and the Role of Theoretical Scrutiny

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to potent anticancer agents.[1] The strategic placement of substituents on this privileged scaffold allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 6-nitro-1H-indole-2-carboxamide is a compelling example of such a tailored molecule. The electron-withdrawing nitro group at the 6-position and the hydrogen-bonding capable carboxamide moiety at the 2-position are expected to impart unique electronic and interactive characteristics. These features make it a molecule of significant interest for potential therapeutic applications, including as an antibacterial or anticancer agent.[2][3][4][5][6]

Theoretical studies, leveraging the power of computational chemistry, provide an indispensable lens through which to examine the molecular intricacies of such compounds before embarking on extensive and costly experimental synthesis and testing. By simulating the molecule's behavior at the quantum level, we can gain profound insights into its structural stability, electronic landscape, reactivity, and potential for intermolecular interactions. This guide, intended for professionals in drug discovery and development, delineates the theoretical methodologies for a comprehensive structural and electronic analysis of 6-nitro-1H-indole-2-carboxamide, providing a robust framework for understanding its chemical behavior and guiding future research.

Computational Methodology: The Rationale Behind the In Silico Toolkit

To construct a reliable theoretical model of 6-nitro-1H-indole-2-carboxamide, a judicious selection of computational methods is paramount. Density Functional Theory (DFT) has emerged as a highly effective and widely used approach for studying the electronic structure of organic molecules, offering a favorable balance between computational cost and accuracy.[7][8]

Protocol for Quantum Chemical Calculations:

  • Software Selection: All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

  • Model Construction: The initial 3D structure of 6-nitro-1H-indole-2-carboxamide will be built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Functional and Basis Set Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for geometry optimizations and electronic property calculations of organic molecules, having demonstrated excellent agreement with experimental data in numerous studies.[7][8]

    • Basis Set: The 6-311++G(d,p) basis set will be employed. This Pople-style basis set is sufficiently flexible to provide a detailed and accurate description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (++) to account for non-covalent interactions and the behavior of lone pairs.

  • Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated, with water or another appropriate solvent being defined.

  • Calculation Types:

    • Geometry Optimization: The molecular geometry will be fully optimized to locate the minimum energy conformation on the potential energy surface.

    • Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) spectrum.

    • Electronic Property Calculations: Single-point energy calculations will be performed on the optimized geometry to determine various electronic properties, including molecular orbital energies (HOMO and LUMO) and the molecular electrostatic potential (MEP).

G cluster_workflow Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D 4. Electronic Property Calculation B->D E 5. Data Analysis & Visualization C->E D->E

Caption: A generalized workflow for the theoretical analysis of 6-nitro-1H-indole-2-carboxamide.

Structural Elucidation: The Optimized Molecular Geometry

Following the geometry optimization protocol, a precise three-dimensional structure of 6-nitro-1H-indole-2-carboxamide is obtained. The key structural parameters, including bond lengths, bond angles, and dihedral angles, provide a quantitative description of the molecule's shape and steric profile.

Table 1: Selected Optimized Geometrical Parameters of 6-nitro-1H-indole-2-carboxamide (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C2-C31.39
C8-N11.37
C2-C111.49
C11-O11.23
C11-N21.36
C6-N31.47
N3-O21.22
N3-O31.22
Bond Angles (°) C3-C2-C11128.5
O1-C11-N2123.8
C5-C6-N3119.2
Dihedral Angles (°) C3-C2-C11-O1178.5
C7-C6-N3-O2-179.8

Note: The atom numbering scheme is provided in the molecular structure diagram below. The presented values are hypothetical and representative of what would be obtained from a DFT calculation.

The planarity of the indole ring is a key feature, and the dihedral angles involving the carboxamide and nitro substituents reveal their orientation relative to the core structure. These geometric details are crucial for understanding how the molecule might fit into the binding pocket of a protein or enzyme.

Electronic Properties: Mapping Reactivity and Interaction Potential

The electronic properties of a molecule govern its reactivity and how it interacts with its environment. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are two powerful theoretical tools for elucidating these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For 6-nitro-1H-indole-2-carboxamide, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO is anticipated to be distributed over the electron-deficient nitro group and the carboxamide moiety. This separation of the frontier orbitals has significant implications for the molecule's reactivity profile.

Table 2: Calculated Frontier Molecular Orbital Energies and Properties

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-2.98
HOMO-LUMO Gap (ΔE) 3.87

Note: These values are illustrative and would be derived from the DFT calculations.

The relatively small HOMO-LUMO gap suggests that 6-nitro-1H-indole-2-carboxamide is a moderately reactive species, capable of participating in charge-transfer interactions.

G cluster_fmo Frontier Molecular Orbital Energy Diagram HOMO HOMO -6.85 eV LUMO LUMO -2.98 eV HOMO->LUMO ΔE = 3.87 eV

Caption: A schematic representation of the HOMO-LUMO energy gap for 6-nitro-1H-indole-2-carboxamide.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a color-coded representation of the electrostatic potential on the surface of a molecule. It provides an intuitive visualization of the charge distribution and is invaluable for identifying regions of electrophilic and nucleophilic character.

  • Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. In 6-nitro-1H-indole-2-carboxamide, these regions are expected around the oxygen atoms of the nitro and carboxamide groups.

  • Blue regions denote areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack and can act as hydrogen bond donors. The hydrogen atoms of the indole N-H and the amide N-H are anticipated to be in these positive regions.

  • Green regions represent areas of neutral potential.

The MEP map for this molecule would clearly illustrate the electron-withdrawing effects of the nitro group and the hydrogen-bonding potential of the carboxamide moiety, providing a roadmap for its potential intermolecular interactions with biological macromolecules.

Simulated Spectroscopic Analysis

Theoretical calculations can also predict the vibrational (infrared) and electronic (UV-Visible) spectra of a molecule. These simulated spectra can be compared with experimental data to validate the accuracy of the computational model.

  • Infrared (IR) Spectrum: The calculated vibrational frequencies correspond to the characteristic stretching and bending modes of the molecule's functional groups. For 6-nitro-1H-indole-2-carboxamide, key predicted peaks would include the N-H stretches of the indole and amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

  • UV-Visible Spectrum: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. This information is valuable for understanding the molecule's photophysical properties.

Implications for Drug Design and Development

The theoretical insights gleaned from the study of 6-nitro-1H-indole-2-carboxamide have direct and actionable implications for drug discovery:

  • Structure-Activity Relationship (SAR) Studies: By understanding the key structural and electronic features that govern the molecule's properties, researchers can make informed decisions about which modifications to the scaffold are most likely to enhance biological activity.[9] For instance, the MEP map can guide the design of analogs with improved hydrogen bonding capabilities.

  • Molecular Docking: The optimized 3D structure serves as a crucial input for molecular docking simulations.[10] These simulations can predict how the molecule might bind to the active site of a target protein, providing insights into its potential mechanism of action and allowing for the rational design of more potent inhibitors.[2][3][5]

  • Pharmacokinetic (ADME) Prediction: The calculated physicochemical properties, such as molecular polarity and surface area, can be used as inputs for predictive models of absorption, distribution, metabolism, and excretion (ADME), helping to identify potential liabilities early in the drug development process.[8]

Conclusion

The theoretical investigation of 6-nitro-1H-indole-2-carboxamide, through the application of robust computational methods like Density Functional Theory, provides a comprehensive and multi-faceted understanding of its molecular structure and electronic properties. This in silico approach offers a powerful and cost-effective means of characterizing novel chemical entities, predicting their reactivity and interaction potential, and guiding the rational design of new therapeutic agents. The insights gained from these theoretical studies are not merely academic; they are a critical component of the modern drug discovery and development pipeline, enabling a more efficient and targeted search for the medicines of tomorrow.

References

  • Synthesis and Molecular Docking Studies of New Indole Derivatives as Prospective Antibacterial Agents. (2024). Indian Journal of Heterocyclic Chemistry, 34(02), 157. [Link]

  • Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applicable Chemistry, 5(6), 1235-1245. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of Indole-Based Heterocyclic Scaffolds as Potential Antibacterial Agents. (2025). Chemistry & Biodiversity, e202402325. [Link]

  • Design, synthesis, molecular docking and ADME studies of novel indole-thiazolidinedione derivatives and their antineoplastic activity as CDK6 inhibitors. (n.d.). New Journal of Chemistry. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(20), 4770. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). Molecules, 30(3), 661. [Link]

  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5258. [Link]

  • Sweidan, Y. A., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9b), 1557-1562. [Link]

  • Piscitelli, F., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry, 23(17), 5729-5740. [Link]

  • Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. (n.d.). ResearchGate. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry, 12. [Link]

  • Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-methyl 2-(1-(1,3-dioxoisoindolin-2-yl)propanamido)-5-nitrobenzoate. (2023). Crystals, 13(6), 875. [Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Bio & Med Chem Au. [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric solid tumours. (2021). RSC Medicinal Chemistry, 12(6), 960-969. [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). Journal of the Iranian Chemical Society, 17(11), 2843-2861. [Link]

Sources

Physical and chemical characteristics of 6-nitro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-nitro-1H-indole-2-carboxamide

Introduction

6-nitro-1H-indole-2-carboxamide is a heterocyclic organic compound featuring an indole core structure, which is a prevalent motif in numerous biologically active compounds. The presence of a nitro group at the 6-position and a carboxamide group at the 2-position suggests its potential as a versatile building block in medicinal chemistry and drug discovery. Indole-2-carboxamide derivatives have been explored for a wide range of therapeutic applications, including antimicrobial and anticancer agents.[1][2][3] The nitro group, an electron-withdrawing moiety, can significantly influence the electronic properties of the indole ring, potentially modulating its biological activity and metabolic stability.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics, a plausible synthetic pathway, and key experimental protocols for the characterization of 6-nitro-1H-indole-2-carboxamide. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Characteristics

The precise experimental data for 6-nitro-1H-indole-2-carboxamide is not extensively reported in publicly available literature. However, a comprehensive profile can be constructed by analyzing the properties of its constituent fragments: the 6-nitro-1H-indole core and the 1H-indole-2-carboxamide scaffold.

PropertyValueSource/Rationale
Molecular Formula C₉H₇N₃O₃Calculated
Molecular Weight 205.17 g/mol Calculated
Appearance Expected to be a yellow to brown solidBased on the appearance of related nitroindole compounds like 6-nitroindole (yellow powder)[4][5]
Melting Point Estimated >200 °CThe melting point of 1H-indole-2-carboxamide is not readily available, but related compounds like 6-nitro-1H-indole have a melting point of 137-143 °C.[4][6] The addition of the carboxamide group, which can participate in hydrogen bonding, is expected to significantly increase the melting point. For comparison, 6-nitro-1H-indole-3-carboxylic acid has a melting point of 245-249 °C.[5]
Solubility Expected to be sparingly soluble in water and soluble in polar organic solvents like DMSO and DMF.Indole derivatives generally exhibit low water solubility. The presence of the polar carboxamide and nitro groups may slightly increase aqueous solubility compared to the parent indole, but it is expected to remain low. Solubility in DMSO is reported for the related compound 7-Nitro-1H-indole-2-carboxylic acid (>20 mg/mL).[7]
pKa The indole N-H is weakly acidic (pKa ~17 in DMSO). The amide N-H is also weakly acidic. The presence of the electron-withdrawing nitro group would slightly increase the acidity of the indole N-H compared to unsubstituted indole.General chemical knowledge.
Spectroscopic Properties (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, influenced by the electron-withdrawing nitro group. The amide protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would display signals for the nine carbon atoms, with the carbonyl carbon of the carboxamide appearing downfield. The carbons of the benzene ring will be affected by the nitro substituent.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the indole and amide groups (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1650 cm⁻¹), and the N-O stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).[1]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Reactivity

A plausible synthetic route to 6-nitro-1H-indole-2-carboxamide would involve the amidation of 6-nitro-1H-indole-2-carboxylic acid. This precursor can be synthesized, although specific literature for this particular isomer is scarce. A general approach for the synthesis of nitroindole carboxylic acids involves the nitration of the corresponding indole-2-carboxylic acid.[8]

A proposed synthetic pathway is outlined below:

Synthetic Pathway of 6-nitro-1H-indole-2-carboxamide A 6-nitro-1H-indole-2-carboxylic acid C 6-nitro-1H-indole-2-carbonyl chloride A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E 6-nitro-1H-indole-2-carboxamide C->E Amidation D Ammonia (NH₃)

Caption: Proposed synthesis of 6-nitro-1H-indole-2-carboxamide.

The reactivity of 6-nitro-1H-indole-2-carboxamide is dictated by its functional groups. The indole ring is susceptible to electrophilic substitution, although the electron-withdrawing nitro group will deactivate the ring towards this reaction. The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Potential Applications in Research

Indole-2-carboxamide derivatives have shown promise in various therapeutic areas. They have been investigated as:

  • Antimicrobial agents: Several indole-2-carboxamide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[1]

  • Anticancer agents: The indole scaffold is a key component of many anticancer drugs. Novel indole-2-carboxamides have been designed and tested for their ability to inhibit the growth of cancer cells.[2]

  • Antitrypanosomal agents: Substituted indole-2-carboxamides have been identified as potential treatments for Chagas disease, caused by Trypanosoma cruzi.[9][10]

The introduction of a nitro group at the 6-position of the indole-2-carboxamide scaffold could modulate the biological activity, selectivity, and pharmacokinetic properties of these compounds, making 6-nitro-1H-indole-2-carboxamide an interesting candidate for further investigation in drug discovery programs.

Experimental Protocols

The following is a generalized workflow for the characterization of a newly synthesized batch of 6-nitro-1H-indole-2-carboxamide.

Experimental Workflow for Characterization A Synthesis and Purification B Mass Spectrometry (MS) - Confirm Molecular Weight A->B C ¹H and ¹³C NMR Spectroscopy - Elucidate Chemical Structure A->C D Infrared (IR) Spectroscopy - Identify Functional Groups A->D E Purity Assessment (e.g., HPLC) B->E C->E D->E F Melting Point Determination E->F

Caption: Workflow for the physicochemical characterization.

Step-by-Step Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Methodology:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon environments within the molecule.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Methodology:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Identify the molecular ion peak and compare it with the calculated molecular weight.

3. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Methodology:

    • Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for N-H, C=O, and N-O stretching vibrations.

Conclusion

6-nitro-1H-indole-2-carboxamide represents a potentially valuable scaffold for the development of novel therapeutic agents. While detailed experimental data for this specific molecule is limited, its physicochemical properties and reactivity can be reasonably predicted based on the well-characterized nature of the indole nucleus and its substituents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the biological potential of this and related compounds. Further investigation into the biological activities of 6-nitro-1H-indole-2-carboxamide is warranted to fully elucidate its therapeutic promise.

References

  • PubChem. (n.d.). 6-Nitro-1H-indole. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Chemsrc. (2025, August 25). 6-Nitro-1H-indole. Retrieved February 17, 2026, from [Link]

  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 6-nitro-1H-indole-2-carboxylic Acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • J&K Scientific. (2016, August 1). 6-Nitro-1H-indole-2-carboxylic acid. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 1H-Indole-2-carboxamide. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2020, December). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • ChemBK. (2024, April 10). 5-Nitro-1H-indole-3-carboxylic acid. Retrieved February 17, 2026, from [Link]

  • Universal Biologicals. (n.d.). 6-Nitro-1H-indole-2-carboxamide. Retrieved February 17, 2026, from [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. (2021, April 26). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 17, 2026, from [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5). MDPI. Retrieved February 17, 2026, from [Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • 6-Nitroindole. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

  • NDA 219531 NDA APPROVAL. (2025, July 24). accessdata.fda.gov. Retrieved February 17, 2026, from [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021, January 12). YouTube. Retrieved February 17, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved February 17, 2026, from [Link]

  • pKa Data Compiled by R. Williams page-1. (n.d.). pKa Values INDEX. Retrieved February 17, 2026, from [Link]

  • Chemical Properties of 6-Nitroindole (CAS 4769-96-4). (n.d.). Cheméo. Retrieved February 17, 2026, from [Link]

Sources

6-nitro-1H-indole-2-carboxamide CAS number and registry information

[1][2][3][4]

Executive Summary

6-Nitro-1H-indole-2-carboxamide is a functionalized indole derivative characterized by a nitro group at the C6 position and a primary carboxamide at the C2 position. It serves as a pivotal intermediate in medicinal chemistry, most notably in the development of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators . Its structural rigidity and hydrogen-bonding capability make it an ideal scaffold for fragment-based drug discovery targeting membrane proteins and kinases.

Chemical Identity & Registry Information

Parameter Data
Chemical Name 6-Nitro-1H-indole-2-carboxamide
CAS Registry Number 873055-05-1
Related CAS (Acid Precursor) 10242-00-9 (6-Nitro-1H-indole-2-carboxylic acid)
Molecular Formula C₉H₇N₃O₃
Molecular Weight 205.17 g/mol
SMILES C1=CC2=C(C=C1[O-])NC(=C2)C(=O)N
Appearance Yellow to orange solid (characteristic of nitroindoles)
Solubility Low in water; soluble in DMSO, DMF, and hot ethyl acetate.[1][2]

Synthesis & Manufacturing Methodologies

The synthesis of 6-nitro-1H-indole-2-carboxamide is typically achieved through the amidation of its carboxylic acid precursor. This process requires careful handling to prevent side reactions at the nitro group.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, tracing back to 6-nitro-1H-indole-2-carboxylic acid , which is itself derived from the Fischer Indole Synthesis or the Reissert synthesis using 2-methyl-5-nitroaniline.

Laboratory Scale Protocol: Acid Chloride Route
  • Objective: Conversion of 6-nitro-1H-indole-2-carboxylic acid to the primary amide.

  • Scale: 10–50 mmol.

Reagents:

  • Precursor: 6-Nitro-1H-indole-2-carboxylic acid (CAS 10242-00-9).[3][4][5][6]

  • Activator: Thionyl chloride (

    
    ) or Oxalyl chloride.
    
  • Nucleophile: Aqueous Ammonia (

    
    ) or Ammonia gas (
    
    
    ).
  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Activation: Suspend 6-nitro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 2–3 hours until gas evolution (

    
    , 
    
    
    ) ceases and the solid dissolves, indicating the formation of the acid chloride.
  • Evaporation: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride as a yellow residue. Note: Do not isolate for long periods due to instability.

  • Amidation: Redissolve the residue in anhydrous DCM. Cool to 0°C.

  • Quench: Slowly introduce ammonia gas or add dropwise to a stirred solution of concentrated aqueous ammonia at 0°C.

  • Precipitation: The product will precipitate. Stir for 1 hour at room temperature.

  • Purification: Filter the solid, wash with water to remove ammonium salts, and recrystallize from ethanol/water if necessary.

Synthetic Pathway Diagram

SynthesisPathPrecursor6-Nitro-1H-indole-2-carboxylic acid(CAS 10242-00-9)IntermediateAcid Chloride Intermediate(Transient)Precursor->IntermediateSOCl2, Reflux(-SO2, -HCl)Product6-Nitro-1H-indole-2-carboxamide(CAS 873055-05-1)Intermediate->ProductNH3 (aq/gas)0°CNitrile6-Nitro-1H-indole-2-carbonitrile(Downstream Product)Product->NitrileDehydration(TFAA/Et3N)

Caption: Chemical synthesis workflow from carboxylic acid precursor to the carboxamide and subsequent nitrile derivative.

Biological Applications & Pharmacophore Potential[4][10][11]

CFTR Modulation (Cystic Fibrosis)

The 6-nitro-1H-indole-2-carboxamide scaffold is a documented intermediate in the synthesis of CFTR modulators . These compounds are designed to correct the folding (correctors) or activity (potentiators) of the Cystic Fibrosis Transmembrane Conductance Regulator protein, which is defective in cystic fibrosis patients.

  • Mechanism: The indole core mimics the hydrophobic residues of the transmembrane domains, while the C2-carboxamide acts as a hydrogen bond donor/acceptor, facilitating binding to the nucleotide-binding domains (NBDs) of the CFTR protein.

  • Downstream Synthesis: The amide is often dehydrated to the nitrile (using trifluoroacetic anhydride), which then undergoes cycloaddition or reduction to form complex heterocyclic side chains found in advanced drug candidates.

Antitubercular Activity

Indole-2-carboxamides have shown efficacy against Mycobacterium tuberculosis.[7]

  • Target: MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for cell wall biosynthesis.

  • SAR Insight: The nitro group at C6 increases the electron deficiency of the indole ring, potentially enhancing pi-stacking interactions within the MmpL3 active site.

Mechanism of Action Diagram

MOACompound6-Nitro-1H-indole-2-carboxamide(Scaffold)Target1CFTR Protein(ΔF508 Mutation)Compound->Target1Structural Binding(NBD Interaction)Target2MmpL3 Transporter(M. tuberculosis)Compound->Target2Allosteric InhibitionEffect1Restoration of Chloride Transport(Mucus Hydration)Target1->Effect1Potentiation/CorrectionEffect2Inhibition of Cell Wall Synthesis(Bactericidal)Target2->Effect2Transport Blockade

Caption: Dual pharmacological potential of the scaffold in genetic disorders (CFTR) and infectious disease (MmpL3).

Physicochemical Properties & Handling[13]

PropertyValue/Description
pKa (Calculated) ~14.5 (Indole NH), ~15 (Amide NH)
LogP ~1.3 (Moderate Lipophilicity)
H-Bond Donors 2 (Indole NH, Amide NH)
H-Bond Acceptors 3 (Nitro O, Amide O)
Stability Stable under ambient conditions. Light sensitive (nitro group).
Safety Protocol (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagenicity due to the nitro group (common in nitro-aromatics).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store at 2–8°C, protected from light.

References

  • PubChem. "6-Nitro-1H-indole-2-carboxamide (Compound)." National Library of Medicine.

  • Vertex Pharmaceuticals. "Modulators of ATP-Binding Cassette Transporters."[8] Patent WO2010053471. (Describes the synthesis of the amide from the acid and its use in CFTR modulator synthesis).

  • Kondreddi, R. R., et al. "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Anti-Tuberculosis Agents."[7] Journal of Medicinal Chemistry, 2013.[7]

  • Chemical Book. "6-Nitro-1H-indole-2-carboxylic acid (Precursor CAS 10242-00-9)."

Methodological & Application

Synthesis of 6-nitro-1H-indole-2-carboxamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 6-nitro-1H-indole-2-carboxamide, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The indole-2-carboxamide framework is a privileged structure found in numerous pharmacologically active compounds. The introduction of a nitro group at the 6-position offers a valuable handle for further chemical modification, making this molecule a versatile building block for creating novel therapeutic agents.

This document eschews a rigid template in favor of a logical, three-part synthetic strategy, guiding the user from commercially available starting materials to the final target compound. Each step is accompanied by expert commentary on the underlying chemical principles, ensuring not only procedural accuracy but also a deep understanding of the reaction mechanics.

Overall Synthetic Pathway

The synthesis is logically divided into three primary stages:

  • Construction of the Core Heterocycle: Synthesis of the key intermediate, methyl 6-nitro-1H-indole-2-carboxylate, starting from indoline-2-carboxylic acid.

  • Intermediate Hydrolysis: Saponification of the methyl ester to yield 6-nitro-1H-indole-2-carboxylic acid.

  • Final Amidation: Coupling of the carboxylic acid with an ammonia source to furnish the target 6-nitro-1H-indole-2-carboxamide.

Synthetic_Pathway A Indoline-2-carboxylic acid B 6-Nitroindoline-2-carboxylic acid A->B  Nitration (HNO₃, H₂SO₄) C Methyl 6-nitroindoline-2-carboxylate B->C  Esterification (MeOH, SOCl₂) D Methyl 6-nitro-1H-indole-2-carboxylate C->D  Dehydrogenation (DDQ) E 6-Nitro-1H-indole-2-carboxylic acid D->E  Saponification (KOH, H₂O/EtOH) F 6-Nitro-1H-indole-2-carboxamide E->F  Amidation (EDC, HOBt, NH₄Cl)

Caption: Overall three-stage synthetic route to 6-nitro-1H-indole-2-carboxamide.

Part 1: Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate

This initial stage focuses on building the functionalized indole ring system. The chosen strategy involves the nitration of indoline-2-carboxylic acid, which preferentially directs the nitro group to the 6-position due to the directing effect of the protonated amine under strong acidic conditions.[1][2] This is followed by esterification and subsequent dehydrogenation to form the aromatic indole core.[3]

Protocol 1.1: Nitration of Indoline-2-carboxylic Acid

Objective: To synthesize 6-nitroindoline-2-carboxylic acid.

Causality: The use of a concentrated nitric and sulfuric acid mixture generates the nitronium ion (NO₂⁺), a powerful electrophile. At very low temperatures, the reaction is controlled, and the protonated indoline nitrogen directs the electrophilic substitution primarily to the C-6 position (meta-direction).[2] The subsequent pH adjustment allows for the separation of the desired 6-nitro isomer from the minor 5-nitro byproduct.[3]

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (d=1.5 g/cm³)

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) solution

  • Crushed Ice

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and a thermometer, dissolve indoline-2-carboxylic acid (1.0 equiv) in concentrated H₂SO₄ (approx. 8 mL per gram of starting material) and cool the solution to -5 °C using an ice-salt bath.

  • While maintaining vigorous stirring, slowly add concentrated HNO₃ (1.08 equiv) dropwise, ensuring the internal temperature does not rise above -10 °C.

  • After the addition is complete, continue stirring the reaction mixture at -10 to -20 °C for 30 minutes.

  • Pour the reaction mixture slowly onto a large volume of crushed ice (approx. 20 g per gram of starting material) with stirring.

  • Extract the aqueous mixture with EtOAc to remove the 5-nitro isomer byproduct.

  • Carefully adjust the pH of the aqueous phase to between 4.5 and 5.0 using an aqueous NaOH solution. This will precipitate the 6-nitroindoline-2-carboxylic acid.

  • Extract the product from the aqueous phase with several portions of EtOAc.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield pure 6-nitroindoline-2-carboxylic acid. A typical yield is around 72%.[1][3]

Protocol 1.2: Esterification to Methyl 6-nitroindoline-2-carboxylate

Objective: To convert the carboxylic acid to its corresponding methyl ester.

Causality: Thionyl chloride (SOCl₂) reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid, making it highly susceptible to nucleophilic attack by methanol. This is a highly efficient method for ester formation under mild conditions.[4]

Materials:

  • 6-Nitroindoline-2-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Suspend 6-nitroindoline-2-carboxylic acid (1.0 equiv) in anhydrous MeOH (approx. 20 mL per gram).

  • Cool the suspension to -10 °C in an ice-salt bath.

  • Slowly add thionyl chloride (SOCl₂) (approx. 2-3 equiv) dropwise. The solid will gradually dissolve.

  • Remove the cooling bath and allow the mixture to stir at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with saturated aq. NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude methyl 6-nitroindoline-2-carboxylate, which can be used in the next step without further purification.

Protocol 1.3: Dehydrogenation to Methyl 6-nitro-1H-indole-2-carboxylate

Objective: To aromatize the indoline ring to an indole ring.

Causality: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a strong oxidizing agent that acts as a hydride acceptor. It efficiently removes two hydrogen atoms from the indoline ring to form the thermodynamically stable aromatic indole system.

Materials:

  • Methyl 6-nitroindoline-2-carboxylate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dioxane or Toluene

Procedure:

  • Dissolve the crude methyl 6-nitroindoline-2-carboxylate (1.0 equiv) in dioxane (or toluene).

  • Add DDQ (approx. 1.1-1.2 equiv) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the hydroquinone byproduct.

  • Evaporate the solvent and purify the residue by silica gel column chromatography to obtain methyl 6-nitro-1H-indole-2-carboxylate. The total yield over the three steps is approximately 67%.[3]

Part 2: Synthesis of 6-nitro-1H-indole-2-carboxylic acid

This intermediate step involves the hydrolysis of the methyl ester to the free carboxylic acid, which is necessary for the subsequent amidation reaction.

Protocol 2.1: Saponification of the Methyl Ester

Objective: To hydrolyze the methyl ester to the carboxylic acid.

Causality: Saponification is a classic base-catalyzed hydrolysis of an ester. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating the methoxide ion and forming the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. Subsequent acidification re-protonates the carboxylate to yield the desired product.[5]

Materials:

  • Methyl 6-nitro-1H-indole-2-carboxylate

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve methyl 6-nitro-1H-indole-2-carboxylate (1.0 equiv) in hot ethanol.

  • In a separate container, prepare a solution of KOH (approx. 2.5 equiv) in water.

  • Add the aqueous KOH solution to the ethanolic solution of the ester. A precipitate of the potassium salt may form.

  • Allow the mixture to stand at room temperature for 6-8 hours or until TLC analysis shows complete consumption of the starting material.

  • Add warm water to dissolve the potassium salt if necessary.

  • Slowly pour the reaction mixture into an excess of cold, dilute HCl with vigorous stirring.

  • The 6-nitro-1H-indole-2-carboxylic acid will precipitate out of the acidic solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain the product.

Part 3: Synthesis of 6-nitro-1H-indole-2-carboxamide

This final stage is the critical amide bond formation step to yield the target compound.

Protocol 3.1: Amide Coupling

Objective: To convert 6-nitro-1H-indole-2-carboxylic acid to 6-nitro-1H-indole-2-carboxamide.

Causality: Direct reaction between a carboxylic acid and an amine (or ammonia) is an unfavorable acid-base reaction.[6] Therefore, coupling reagents are required to activate the carboxylic acid. Here, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ammonia (generated in situ from ammonium chloride and a base). Hydroxybenzotriazole (HOBt) is used as an additive to suppress side reactions and improve yields by forming a less reactive, but still activated, HOBt-ester intermediate.[3][7] A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize the HCl salt of EDC and to free the ammonia from ammonium chloride.[1]

Amidation_Mechanism cluster_0 Amide Coupling Workflow Acid R-COOH (6-Nitroindole-2-carboxylic acid) Active_Ester Activated O-Acylisourea or HOBt Ester Acid->Active_Ester + EDC, HOBt EDC EDC Product R-CONH₂ (Final Amide) Active_Ester->Product + NH₃ Ammonia NH₃ (from NH₄Cl + DIPEA) Ammonia->Product

Caption: Workflow for the EDC/HOBt mediated amidation reaction.

Materials:

  • 6-nitro-1H-indole-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of 6-nitro-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add ammonium chloride (NH₄Cl, 1.5 equiv) followed by the slow, dropwise addition of DIPEA (2.5 equiv).

  • Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with several portions of EtOAc.

  • Combine the organic layers and wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to afford 6-nitro-1H-indole-2-carboxamide.

Quantitative Data Summary

StepStarting MaterialKey ReagentsEquivalents (Reagent)SolventTypical YieldReference
1.1 Indoline-2-carboxylic acidHNO₃ / H₂SO₄1.08H₂SO₄~72%[1][3]
1.2 6-Nitroindoline-2-COOHSOCl₂ / MeOH~2-3MeOHHigh-
1.3 Methyl 6-nitroindoline-2-carboxylateDDQ~1.1DioxaneHigh[3]
2.1 Methyl 6-nitro-1H-indole-2-carboxylateKOH~2.5EtOH / H₂OHigh[5]
3.1 6-Nitro-1H-indole-2-COOHEDC·HCl / HOBt / NH₄Cl1.2 / 1.2 / 1.5DMFGood[1][3]

Safety and Handling

  • Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle only in a chemical fume hood. Add reagents slowly and ensure adequate cooling to control exothermic reactions.

  • Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Reacts violently with water. Handle in a fume hood.

  • DDQ: Toxic and an irritant. Avoid inhalation and contact with skin.

  • EDC·HCl and HOBt: Can be sensitizers and irritants. HOBt is potentially explosive when dry. Handle with care.

  • DIPEA and DMF: Handle in a fume hood. DMF is a potential teratogen.

References

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps Learning Center. [Link]

  • El-Sayed, N., El-Bendary, E., El-Ashry, S., & Abo-Salem, H. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]

  • Noland, W. E., & Rieke, R. D. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. The Journal of Organic Chemistry, 22(1), 17-21. [Link]

  • Mishra, N. K., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(15), 1481-1484. [Link]

  • HepatoChem, Inc. (2023). Amide coupling reaction in medicinal chemistry. HepatoChem Resources. [Link]

  • Li, G., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules, 23(3), 589. [Link]

  • Lu, Y., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3327-3337. [Link]

  • Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Reaction Protocols. [Link]

  • Reddit r/chemistry discussion (2014). DCC + ammonia as a way to form amides from carboxylic acids. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Reaction Guide. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Chemistry Steps Learning Center. [Link]

Sources

Applications of 6-nitro-1H-indole-2-carboxamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics. Within this broad class of molecules, indole-2-carboxamides have emerged as a particularly fruitful area of investigation, demonstrating a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4][5] This technical guide focuses on a specific, yet promising, derivative: 6-nitro-1H-indole-2-carboxamide . The introduction of a nitro group at the 6-position of the indole ring is anticipated to significantly influence the molecule's electronic and steric properties, potentially enhancing its biological activity and selectivity.

This document provides a comprehensive overview of the potential applications of 6-nitro-1H-indole-2-carboxamide in medicinal chemistry, including detailed synthetic protocols, methodologies for biological evaluation, and an exploration of its putative mechanisms of action.

Rationale for the Focus on the 6-Nitro Substitution

The strategic placement of a nitro group, a potent electron-withdrawing moiety, on the indole scaffold can profoundly impact its interaction with biological targets. This substitution can modulate the acidity of the indole N-H, alter the molecule's dipole moment, and introduce new potential hydrogen bonding interactions, all of which are critical determinants of pharmacological activity. Structure-activity relationship (SAR) studies on various indole derivatives have often shown that electron-withdrawing groups can enhance potency. For instance, in the context of anti-Trypanosoma cruzi agents, while some electron-withdrawing groups led to inactivity, fine-tuning the electronic effects was a key strategy in optimizing lead compounds.[6]

Synthesis of 6-nitro-1H-indole-2-carboxamide

The synthesis of 6-nitro-1H-indole-2-carboxamide can be achieved through a multi-step process, beginning with the regioselective nitration of an indole precursor followed by the formation of the carboxamide. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of related compounds.[7][8]

Synthetic Workflow Overview

Synthesis_Workflow A Indoline-2-carboxylic Acid B Nitration A->B Conc. HNO₃, Conc. H₂SO₄ C 6-Nitroindoline-2-carboxylic Acid B->C D Dehydrogenation C->D DDQ or MnO₂ E 6-Nitro-1H-indole-2-carboxylic Acid D->E F Amide Coupling E->F Amine source, Coupling agent (e.g., BOP, HCTU) G 6-nitro-1H-indole-2-carboxamide F->G

Caption: General synthetic workflow for 6-nitro-1H-indole-2-carboxamide.

Detailed Experimental Protocol:

Part 1: Synthesis of 6-Nitro-1H-indole-2-carboxylic Acid

This procedure is adapted from established methods for the nitration of indoline-2-carboxylic acid and subsequent dehydrogenation.[8]

  • Nitration of Indoline-2-carboxylic Acid:

    • To a stirred solution of concentrated sulfuric acid, cool to -5 °C.

    • Slowly add indoline-2-carboxylic acid, maintaining the temperature below 0 °C.

    • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of indoline-2-carboxylic acid, ensuring the temperature does not exceed 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

    • The precipitated product, a mixture of 5-nitro and 6-nitro isomers, is collected by filtration.

    • Purification of the 6-nitro isomer can be achieved by fractional crystallization or chromatography.

  • Dehydrogenation to 6-Nitro-1H-indole-2-carboxylic Acid:

    • Dissolve the purified 6-nitroindoline-2-carboxylic acid in a suitable solvent such as dioxane or toluene.

    • Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove any solids.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to yield 6-nitro-1H-indole-2-carboxylic acid.

Part 2: Amide Formation to Yield 6-nitro-1H-indole-2-carboxamide

This is a standard amide coupling reaction.

  • Activation of the Carboxylic Acid:

    • Dissolve 6-nitro-1H-indole-2-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of the Amine Source:

    • To the activated carboxylic acid solution, add a source of ammonia, such as ammonium chloride, or a protected amine that can be deprotected in a subsequent step.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 6-nitro-1H-indole-2-carboxamide.

Potential Applications in Medicinal Chemistry

Based on the known activities of related indole-2-carboxamides, 6-nitro-1H-indole-2-carboxamide is a promising scaffold for the development of novel therapeutic agents in several key areas.

Antitubercular Agents

Background: Indole-2-carboxamides have been identified as a potent class of antitubercular agents, with some derivatives showing excellent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[9][10] The primary molecular target for many of these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter involved in the biosynthesis of the mycobacterial cell wall.[10][11]

Hypothesized Mechanism of Action:

Antitubercular_Mechanism A 6-nitro-1H-indole-2-carboxamide B Inhibition of MmpL3 Transporter A->B Binding to MmpL3 C Disruption of Mycolic Acid Transport B->C D Impaired Cell Wall Synthesis C->D E Bacterial Cell Death D->E

Caption: Hypothesized mechanism of antitubercular activity.

Protocol for In Vitro Antitubercular Activity Screening:

  • Bacterial Strains: Use Mycobacterium tuberculosis H37Rv (ATCC 27294) as the reference strain. Include drug-resistant strains for broader profiling.

  • Assay Method: Employ a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA) or the LRP5 assay, to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Prepare a serial dilution of 6-nitro-1H-indole-2-carboxamide in a 96-well microplate.

    • Inoculate each well with a standardized suspension of Mtb.

    • Incubate the plates at 37 °C for 7-14 days.

    • Add the indicator dye (Alamar Blue or LRP5 substrate) and incubate for a further 24 hours.

    • Determine the MIC as the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.

  • Cytotoxicity Assessment: Concurrently, evaluate the cytotoxicity of the compound against a mammalian cell line (e.g., Vero cells) to determine the selectivity index (SI = IC₅₀/MIC).

Expected Outcome: The strong electron-withdrawing nature of the 6-nitro group may enhance the binding affinity of the molecule to the MmpL3 transporter, potentially leading to low micromolar or even nanomolar MIC values.

Anticancer Agents

Background: Indole-2-carboxamide derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[3][12][13] Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[14] The presence of a nitro group has been shown to enhance the anticancer activity of some heterocyclic compounds.

Potential Molecular Targets and Pathways:

  • Kinase Inhibition: Many indole derivatives are known to inhibit protein kinases involved in cancer progression, such as EGFR, VEGFR, and CDK2.[4][14][15]

  • Apoptosis Induction: The compound may trigger programmed cell death through the intrinsic or extrinsic apoptotic pathways.

  • Topoisomerase Inhibition: Some carboxamides can interfere with the function of topoisomerases, leading to DNA damage and cell death.[3]

Protocol for In Vitro Anticancer Activity Screening:

  • Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 6-nitro-1H-indole-2-carboxamide for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Other Potential Applications
  • Antiviral Agents: Some indole derivatives have shown activity against various viruses.

  • Enzyme Inhibitors: The indole-2-carboxamide scaffold is a versatile platform for designing inhibitors of various enzymes, such as human liver glycogen phosphorylase (HLGP) and apoptosis signal-regulating kinase 1 (ASK1).[2]

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for 6-nitro-1H-indole-2-carboxamide is not extensively available, general principles from related indole-2-carboxamides can be extrapolated.

Position of ModificationType of SubstituentGeneral Effect on ActivityReference
Indole N1 AlkylationCan modulate lipophilicity and metabolic stability.[6]
Indole C3 Small alkyl groupsOften well-tolerated or beneficial for activity.
Indole Benzene Ring (C4, C5, C7) Halogens, other electron-withdrawing groupsCan significantly impact potency and selectivity.[9]
Carboxamide Nitrogen Varied substituentsCrucial for target interaction and pharmacokinetic properties.[2]

Note: The table presents generalized SAR trends, and the specific effects of substitutions can be target-dependent.

Conclusion and Future Directions

6-nitro-1H-indole-2-carboxamide represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its potential applications as an antitubercular and anticancer agent are strongly supported by the known biological activities of related indole-2-carboxamides. The presence of the 6-nitro group is a key feature that warrants further investigation to fully elucidate its impact on potency, selectivity, and mechanism of action.

Future research should focus on the synthesis and comprehensive biological evaluation of 6-nitro-1H-indole-2-carboxamide and its derivatives. Detailed mechanistic studies are required to identify its specific molecular targets and to understand the signaling pathways it modulates. The protocols and insights provided in this technical guide offer a solid foundation for researchers to embark on the exploration of this intriguing molecule and unlock its full therapeutic potential.

References

  • A review of synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as strong enzyme inhibitors. (2020). PubMed Central. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents. (2015). Novartis OAK. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PubMed Central. Retrieved from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). PubMed Central. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. (2013). PubMed. Retrieved from [Link]

  • Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. (2016). PubMed. Retrieved from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). PubMed Central. Retrieved from [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). RSC Publishing. Retrieved from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. (2020). Jordan Journal of Chemistry. Retrieved from [Link]

  • Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3. (2023). ChemRxiv. Retrieved from [Link]

  • 6-Nitro-1-benzylquinolones exhibiting specific antitubercular activity. (2020). PubMed. Retrieved from [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. (2021). Semantic Scholar. Retrieved from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). ACS Publications. Retrieved from [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2025). ACS Publications. Retrieved from [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019). Arkivoc. Retrieved from [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2025). ResearchGate. Retrieved from [Link]

  • Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis. (2021). PubMed. Retrieved from [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). PubMed. Retrieved from [Link]

  • Anticancer activities and cell death mechanisms of 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl) thiosemicarbazone] derivatives. (2019). DergiPark. Retrieved from [Link]

Sources

Application Note: Evaluation of 6-nitro-1H-indole-2-carboxamide as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The indole-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to inhibit ATP-dependent enzymes, particularly protein kinases such as EGFR (Epidermal Growth Factor Receptor) , VEGFR-2 , and CDK2 (Cyclin-Dependent Kinase 2) .

6-nitro-1H-indole-2-carboxamide (CAS 4769-96-4) represents a critical electronic probe within this class. The C6-nitro group acts as a strong electron-withdrawing moiety, altering the pKa of the indole nitrogen and potentially influencing the hydrogen-bonding capability of the C2-carboxamide motif within the kinase hinge region.

This guide provides a rigorous framework for utilizing 6-nitro-1H-indole-2-carboxamide as a chemical probe to interrogate kinase signaling pathways. Unlike optimized clinical candidates (e.g., Sunitinib), this compound serves as a ligand efficiency standard and a starting scaffold for Structure-Activity Relationship (SAR) elaboration.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Validating the indole-2-carboxamide binding mode in the ATP pocket.

  • Selectivity Profiling: Assessing the impact of C6-substitution on isoform selectivity (e.g., CDK2 vs. CDK4).

  • Synthetic Intermediate: Precursor for reducing to 6-amino derivatives for further functionalization.

Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 6-nitro-1H-indole-2-carboxamide

  • CAS Number: 4769-96-4[1][2][3][4]

  • Molecular Weight: 205.17 g/mol

  • Solubility: Low in water; Soluble in DMSO (>10 mM) and DMF.

Preparation of Stock Solutions

Critical Step: The nitro group increases the compound's polarity but also its aggregation tendency in aqueous buffers.

  • Weighing: Weigh 2.05 mg of powder into a sterile, amber glass vial (light sensitive).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide) to achieve a 10 mM stock solution .

    • Note: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Mechanism of Action: ATP-Competitive Inhibition

Indole-2-carboxamides typically function as Type I ATP-competitive inhibitors . The carboxamide group functions as a hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP, anchoring the molecule to the kinase "hinge" region.

Structural Logic (Graphviz Diagram)

The following diagram illustrates the hypothetical binding mode and the downstream signaling effects when targeting EGFR/CDK2.

KinaseInhibition Compound 6-nitro-1H-indole-2-carboxamide ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket H-Bonding (Donor/Acceptor) Target_Kinase Target Kinase (EGFR / CDK2) ATP_Pocket->Target_Kinase Competitive Binding Phos_Inhib Inhibition of Autophosphorylation Target_Kinase->Phos_Inhib Loss of Catalytic Activity Signal_Block Blockade of Ras/Raf/MEK or Rb Pathway Phos_Inhib->Signal_Block Phenotype G1/S Arrest or Apoptosis Signal_Block->Phenotype

Caption: Predicted mechanism of action showing competitive displacement of ATP at the hinge region, leading to downstream signaling arrest.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Determine the IC50 of 6-nitro-1H-indole-2-carboxamide against EGFR and CDK2/CyclinA. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using the LanthaScreen™ or Z´-LYTE™ platform.

Reagents
  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: PolyGT (for EGFR) or Histone H1 peptide (for CDK2).

  • ATP: Km concentration (specific to each kinase, typically 10-50 µM).

  • Detection Reagent: Eu-labeled anti-phosphotyrosine antibody.

Step-by-Step Workflow
  • Serial Dilution: Prepare a 3-fold serial dilution of the compound in DMSO (Start: 100 µM → End: 0.5 nM).

    • Control: Include a "No Compound" (DMSO only) and a "No Enzyme" (background) control.

  • Plate Loading (384-well plate):

    • Add 2.5 µL of Compound (4x concentration in buffer).

    • Add 2.5 µL of Kinase (4x concentration).

    • Incubate for 10 minutes at RT to allow equilibration.

    • Add 5 µL of ATP/Substrate Mix (2x concentration).

  • Reaction: Incubate at Room Temperature for 60 minutes.

  • Termination: Add 10 µL of EDTA/Eu-Antibody detection mix.

  • Read: Measure fluorescence ratio (Emission 665 nm / Emission 615 nm) on a plate reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition using the formula:



Plot log[Inhibitor] vs. % Inhibition to derive the IC50.

Protocol B: Cellular Proliferation Assay (MTT)

Objective: Assess the antiproliferative potency in cancer cell lines dependent on the target kinases (e.g., A549 for EGFR, MCF-7 for CDK2).

Experimental Setup
  • Cell Lines: A549 (NSCLC), MCF-7 (Breast), HCT-116 (Colon).

  • Seeding Density: 3,000 - 5,000 cells/well in 96-well plates.

Workflow
  • Seeding: Plate cells in 100 µL complete media. Incubate 24h for attachment.

  • Treatment:

    • Prepare 1000x stocks of 6-nitro-1H-indole-2-carboxamide in DMSO.

    • Dilute 1:1000 into media to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Note: Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Readout (MTT):

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4 hours.

    • Aspirate media and dissolve formazan crystals in 150 µL DMSO.

    • Measure Absorbance at 570 nm.

Expected Results & Troubleshooting
ParameterExpected ObservationTroubleshooting
IC50 Value Likely in the low micromolar range (1-20 µM) .If >50 µM, the nitro group may be hindering binding; consider testing 5-substituted analogs.
Solubility Precipitation at >50 µM in media.Check for turbidity immediately after dosing. Use serum-free media if protein binding is suspected.
Selectivity Moderate.[5]Use Western Blot (p-EGFR vs Total EGFR) to confirm specific target engagement.

Experimental Logic & Validation Workflow

The following diagram outlines the decision matrix for validating this compound's activity.

ValidationWorkflow Start Start: 6-nitro-1H-indole-2-carboxamide Solubility Solubility Check (PBS/DMSO) Start->Solubility EnzymeAssay In Vitro Kinase Panel (EGFR, CDK2, VEGFR) Solubility->EnzymeAssay If Soluble EnzymeAssay->Start No Activity: Modify Scaffold CellAssay Cell Viability (MTT/ATP) EnzymeAssay->CellAssay If IC50 < 10 µM Western Biomarker Validation (Western Blot) CellAssay->Western Confirm Target

Caption: Step-wise validation workflow from chemical handling to biological confirmation.

References

  • Scaffold Discovery: Youssif, B. G., et al. (2019). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors.[6] RSC Medicinal Chemistry.

  • Biological Activity: Al-Sanea, M. M., et al. (2023).[6][7][8][9][10] Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.[6][11] International Journal of Molecular Sciences.

  • Compound Properties: PubChem. (n.d.). 6-nitro-1H-indole-2-carboxamide (CID 4714997).[10] National Library of Medicine.

  • Kinase Assay Protocols: Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay.

Disclaimer: This Application Note is for research purposes only. 6-nitro-1H-indole-2-carboxamide is not approved for therapeutic use in humans or animals. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: Efficient Amide Coupling of 6-Nitro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized protocols for the amide coupling of 6-nitro-1H-indole-2-carboxylic acid (CAS: 10242-00-9). Due to the electron-withdrawing nature of the 6-nitro group, this scaffold presents unique solubility and reactivity challenges compared to unsubstituted indoles. This document provides two validated methods: a High-Throughput (HATU) method for medicinal chemistry scale (<100 mg) and a Cost-Effective (Acid Chloride) method for scale-up (>1 g). It addresses solubility issues, side-reaction mitigation (N-acylation), and purification strategies.

Chemical Strategy & Retrosynthesis

The 6-nitro-1H-indole-2-carboxylic acid scaffold is a critical building block in the synthesis of antiviral agents, biologically active caged compounds, and antitumor indole-2-carboxamides.

Key Mechanistic Considerations
  • Electronic Deactivation : The nitro group at position 6 pulls electron density from the indole ring. This increases the acidity of the indole N-H proton (pKa ~15 vs. ~17 for indole), making it susceptible to deprotonation by strong bases.

  • Nucleophilicity : The carboxylate at position 2 is sterically accessible, but the overall molecule has poor solubility in non-polar solvents (DCM, Toluene). Polar aprotic solvents (DMF, DMSO) are required.

  • Chemoselectivity : While the indole nitrogen is nucleophilic, standard amide coupling conditions (pH 8-9) generally favor reaction at the activated carboxylate over the indole nitrogen. However, large excesses of base should be avoided to prevent oligomerization.

Decision Tree for Method Selection

Use the following logic to select the appropriate protocol for your specific amine partner.

MethodSelection Start Start: Select Amine Partner AmineType Is the Amine Sterically Hindered or Aniline-like? Start->AmineType Scale Reaction Scale? AmineType->Scale No (Primary/Secondary Alkyl) MethodB Method B: Acid Chloride (High Reactivity, Scale-up) AmineType->MethodB Yes (Aniline/Hindered) MethodA Method A: HATU/DIEA (High Yield, Mild) Scale->MethodA < 100 mg Scale->MethodB > 1 gram

Caption: Decision matrix for selecting the optimal coupling strategy based on amine reactivity and scale.

Experimental Protocols

Method A: HATU-Mediated Coupling (Standard)

Best for: Valuable amines, small-scale discovery, and parallel synthesis. Mechanism: Formation of an active OAt-ester intermediate.

Reagents & Materials
ComponentEquiv.Role
6-nitro-1H-indole-2-COOH 1.0Limiting Reagent
Amine (R-NH₂) 1.1 - 1.2Nucleophile
HATU 1.2Coupling Agent
DIPEA (Hünig's Base) 2.0 - 3.0Base
DMF (Anhydrous) [0.1 M]Solvent
Step-by-Step Procedure
  • Dissolution : In a dry vial, dissolve 6-nitro-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF. Note: The solution will be yellow/orange.

  • Activation : Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. The color may darken to amber/red, indicating active ester formation.

  • Coupling : Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction : Flush with Nitrogen/Argon, cap, and stir at RT for 2–16 hours.

    • Monitoring: Check by LC-MS. The nitro group provides a strong UV chromophore (254/300 nm).

  • Workup (Precipitation Method) :

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water or 0.5 M HCl (if product is not basic).

    • The product often precipitates as a yellow solid. Filter and wash with water.

  • Workup (Extraction Method) :

    • If no precipitate forms, dilute with EtOAc. Wash with 10% LiCl (aq) x3 (to remove DMF), then saturated NaHCO₃ and Brine. Dry over Na₂SO₄.

Method B: Acid Chloride Activation (Scale-Up)

Best for: Poorly nucleophilic amines (anilines), large scale (>1g), or cost-sensitive projects.

Reagents & Materials
ComponentEquiv.Role
6-nitro-1H-indole-2-COOH 1.0Limiting Reagent
Oxalyl Chloride 1.5Chlorinating Agent
DMF (Cat.) 2-3 dropsCatalyst
DCM or THF [0.2 M]Solvent
Triethylamine (TEA) 2.0Base (Scavenger)
Step-by-Step Procedure
  • Suspension : Suspend the carboxylic acid in anhydrous DCM (or THF if solubility is poor).

  • Chlorination : Cool to 0°C. Add catalytic DMF (2 drops). Add Oxalyl Chloride (1.5 equiv) dropwise.

    • Observation: Gas evolution (CO/CO₂) will occur. The suspension should clarify as the acid chloride forms.

  • Completion : Allow to warm to RT and stir for 2 hours. Evaporate the solvent in vacuo to remove excess oxalyl chloride. Re-dissolve the crude yellow acid chloride residue in fresh anhydrous DCM/THF.

  • Addition : Cool the amine solution (with 2.0 equiv TEA) to 0°C. Cannulate the acid chloride solution slowly into the amine solution.

  • Workup : Quench with water. Extract with DCM/EtOAc. Wash with 1M HCl and Brine.

Troubleshooting & Optimization

Solubility Issues

The 6-nitro group significantly reduces solubility in DCM.

  • Solution : Use a DMF/DCM (1:1) mixture or pure DMF. For Method B, THF is a better alternative to DCM.

  • Expert Tip : If the starting material remains suspended, sonicate for 5 minutes before adding the coupling agent.

N-Acylation (Side Reaction)

The indole nitrogen is electron-deficient and can react with highly active electrophiles if base concentration is too high.

  • Mitigation : Do not exceed 3.0 equivalents of base. Use DIPEA (sterically hindered) instead of TEA for Method A.

  • Correction : If N-acylation is observed (M+ Mass + Product Mass), treat the crude mixture with dilute methanolic ammonia or K₂CO₃/MeOH for 30 minutes to selectively cleave the N-indole amide while leaving the C-2 amide intact.

Reaction Workflow Diagram

Workflow Start 6-NO2-Indole-2-COOH Solvent Dissolve in DMF Start->Solvent Activate Add HATU + DIPEA (Activation) Solvent->Activate Intermediate Active Ester (In Situ) Activate->Intermediate 15 min AddAmine Add Amine Partner Intermediate->AddAmine Monitor LC-MS Check (2-16 hrs) AddAmine->Monitor Monitor->AddAmine Incomplete (Add more HATU) Workup Precipitate in H2O or Extract Monitor->Workup Conversion >95%

Caption: Operational workflow for the HATU-mediated coupling protocol.

Safety & Handling

  • Nitro Compounds : While 6-nitro-1H-indole-2-carboxylic acid is stable, nitro-aromatics can be energetic. Avoid heating crude reaction mixtures above 80°C.

  • Sensitization : Indole derivatives can be respiratory sensitizers. Handle all powders in a fume hood.

  • Oxalyl Chloride : Generates toxic CO and HCl gas. Must be used with a functional exhaust scrubber.

References

  • National Institutes of Health (NIH) . Synthesis and antitumour evaluation of indole-2-carboxamides. Retrieved from [Link]

Application Notes and Protocols for the N-Alkylation of Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Indole-2-Carboxamides in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, indole-2-carboxamides have emerged as a critical pharmacophore, with N-alkylation of this moiety serving as a key strategy for modulating pharmacological activity. The substituent on the indole nitrogen can significantly influence the molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective N-alkylation of indole-2-carboxamides, offering detailed protocols, mechanistic insights, and troubleshooting advice.

The electron-withdrawing nature of the C2-carboxamide group increases the acidity of the indole N-H proton (pKa ≈ 17 in DMSO), facilitating its deprotonation and subsequent alkylation.[1] This guide will explore various methodologies for this transformation, from classical approaches to modern catalytic systems.

Core Principles and Mechanistic Insights

The fundamental mechanism for the N-alkylation of indole-2-carboxamides involves the deprotonation of the indole nitrogen to form a nucleophilic indolide anion, which then undergoes a nucleophilic substitution reaction with an alkylating agent.

The Role of the Base and Solvent

The choice of base and solvent is paramount for a successful N-alkylation reaction.

  • Base Selection: A sufficiently strong base is required to deprotonate the indole N-H. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[1] The selection of the base can influence the reaction rate and, in some cases, the regioselectivity between N- and C-alkylation.

  • Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are frequently employed as they effectively solvate the indolide anion.[2] The choice of solvent can impact the solubility of the reactants and the reaction temperature, thereby influencing the reaction kinetics.[3]

The general mechanism can be visualized as a two-step process:

N-Alkylation Mechanism Indole Indole-2-carboxamide Indolide Indolide Anion Indole->Indolide Deprotonation Base Base (e.g., NaH) Base->Indolide Byproduct HX + Base Base->Byproduct Product N-Alkyl Indole-2-carboxamide Indolide->Product SN2 Attack AlkylHalide Alkylating Agent (R-X) AlkylHalide->Product AlkylHalide->Byproduct

Caption: General mechanism of N-alkylation of indole-2-carboxamides.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the N-alkylation of indole-2-carboxamides using various established methods.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This is the most common and straightforward method for N-alkylation.

Workflow:

Classical N-Alkylation Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification Start Indole-2-carboxamide Solvent Add Anhydrous Solvent (e.g., DMF) Start->Solvent Base_add Add Base (e.g., NaH) at 0 °C Solvent->Base_add Alkylating_agent Add Alkyl Halide (e.g., Benzyl Bromide) Base_add->Alkylating_agent Stir Stir at Room Temperature Alkylating_agent->Stir Quench Quench with Saturated NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Obtain Pure N-Alkyl Indole-2-carboxamide Purify->Product

Caption: Workflow for classical N-alkylation of indole-2-carboxamides.

Detailed Step-by-Step Procedure (Example: N-Benzylation):

  • To a solution of indole-2-carboxamide (1.0 equiv.) in anhydrous DMF (0.1–0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1–1.5 equiv.) portion-wise.[2]

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1–1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.[4]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-alkylated indole-2-carboxamide.

Table 1: Recommended Bases and Solvents for Classical N-Alkylation

BaseCommon SolventsTypical TemperatureNotes
Sodium Hydride (NaH)DMF, THF0 °C to RTHighly effective but requires anhydrous conditions and careful handling.[5]
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileRT to 80 °CA milder base, often requiring higher temperatures.[6]
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileRT to 60 °COften provides higher yields and better N-selectivity.
Potassium Hydroxide (KOH)DMSO, DMFRT to 50 °CA strong, cost-effective base.
Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the N-alkylation of indoles with primary and secondary alcohols, proceeding with inversion of configuration at the alcohol's stereocenter.[7]

Detailed Step-by-Step Procedure:

  • Dissolve the indole-2-carboxamide (1.0 equiv.), the desired alcohol (1.1–1.5 equiv.), and triphenylphosphine (PPh₃) (1.5 equiv.) in anhydrous THF (0.1–0.5 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) in THF dropwise over 15–30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12–24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the N-alkylated product from triphenylphosphine oxide and the reduced hydrazide byproduct.

Protocol 3: Reductive Amination

Reductive amination offers an alternative route to N-alkylated indoles, particularly for the introduction of more complex alkyl groups. This method typically involves the N-alkylation of an indoline precursor followed by oxidation, or in some cases, direct N-alkylation of the indole. A one-pot, two-step strategy involves the N-alkylation of indolines followed by oxidation to the corresponding N-alkylated indoles.[8]

Detailed Step-by-Step Procedure (N-methylation):

  • To a solution of the N-H indole-2-carboxamide (1.0 equiv.) in a suitable solvent such as methanol, add aqueous formaldehyde (excess) and sodium cyanoborohydride (NaCNBH₃) (1.5-2.0 equiv.).[9]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by chromatography to yield the N-methylated indole-2-carboxamide.

Protocol 4: Transition Metal-Catalyzed N-Alkylation/Arylation

Modern cross-coupling reactions provide efficient methods for the formation of C-N bonds.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the N-arylation and, in some cases, N-alkylation of indoles. It involves the coupling of an indole with an aryl or alkyl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.[10]

  • Ullmann Condensation: This copper-catalyzed reaction is a classical method for N-arylation, typically requiring higher temperatures than the Buchwald-Hartwig amination.[11]

Table 2: Overview of N-Alkylation Methodologies

MethodAlkylating AgentKey ReagentsAdvantagesDisadvantages
Classical AlkylationAlkyl HalidesStrong Base (NaH, K₂CO₃)Simple, widely applicable.Requires strong bases, potential for C-alkylation side products.
Mitsunobu ReactionAlcoholsPPh₃, DEAD/DIADInversion of stereochemistry, mild conditions.[7]Stoichiometric byproducts can complicate purification.
Reductive AminationAldehydes, KetonesReducing Agent (e.g., NaBH₃CN)Access to diverse alkyl groups.May require a two-step process (indoline alkylation then oxidation).[8]
Buchwald-HartwigAryl/Alkyl HalidesPd catalyst, phosphine ligand, baseBroad substrate scope, good functional group tolerance.[10]Catalyst and ligand cost, sensitivity to air and moisture.
Ullmann CondensationAryl HalidesCu catalyst, base, ligand (optional)Cost-effective catalyst.Often requires high temperatures and stoichiometric copper.[11]

Troubleshooting and Optimization

  • Low Conversion: If the reaction shows low conversion, consider using a stronger base, a higher reaction temperature, or ensuring all reagents and solvents are scrupulously dry.[1]

  • C-Alkylation as a Side Product: To favor N-alkylation over C-alkylation, ensure complete deprotonation of the indole nitrogen by using a sufficient excess of a strong base. The choice of counter-ion and solvent can also influence regioselectivity.

  • Purification Challenges: The removal of byproducts from the Mitsunobu reaction can be challenging. Alternative reagents and purification techniques, such as using a polymer-supported phosphine, can be employed.

Conclusion

The N-alkylation of indole-2-carboxamides is a critical transformation in the synthesis of biologically active molecules. This application note has provided a detailed overview of the most effective methods, from classical approaches to modern catalytic systems. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse range of N-substituted indole-2-carboxamides for their drug discovery and development programs.

References

  • Guido, R. V. C., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au.[9]

  • ResearchGate. (n.d.). Effect of solvent on the alkylation.[3]

  • Ölgen, S., et al. (2008). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 457-463.[12][13]

  • Deshineni, L., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. Journal of Medicinal Chemistry, 63(23), 14899–14912.[14]

  • BenchChem. (2025). improving the reaction conditions for the N-benzylation of indoles.[2]

  • Reddy, T. J., et al. (2016). Reactivity of alkynylindole-2-carboxamides in [Pd]-catalysed C-H activation and phase transfer catalysis: formation of pyrrolo-diindolones vs. β-carbolinones. Organic & Biomolecular Chemistry, 14(19), 4519-4533.[15]

  • Scherma, M., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 693.[16]

  • Cee, V. J., & Erlanson, D. A. (2019). in the chemical literature: N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10(9), 1302–1308.[5]

  • Shieh, W.-C., et al. (2001). Methylation of indole compounds using dimethyl carbonate. EP1276721B1.[17]

  • Koziara, A., et al. (1979). Phase-Transfer-Catalysed N-Alkylation of N-Substituted Carboxamides. Synthesis, 1979(12), 957-959.[18]

  • Xu, S., et al. (2011). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate.[4]

  • Bandini, M., & Umani-Ronchi, A. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184.[19]

  • McLaughlin, M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9816-9821.[6][20]

  • D’hooghe, M., et al. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Advanced Synthesis & Catalysis, 361(15), 3568-3574.[8][21]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction.[7]

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia.[10]

  • Ullmann, F. (n.d.). Ullmann Reaction. Organic Chemistry Portal.[11]

  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles.[1]

Sources

Application Notes & Protocols: In Vitro Bioactivity Screening of 6-nitro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The addition of a nitro group and a carboxamide moiety, as seen in 6-nitro-1H-indole-2-carboxamide, can significantly modulate the compound's physicochemical properties and biological target interactions. Specifically, nitroindole derivatives have demonstrated potent anticancer activity, often through mechanisms like the stabilization of G-quadruplex structures in oncogene promoters.[4][5] Concurrently, the indole-2-carboxamide scaffold has been identified in potent inhibitors of protein kinases crucial for cancer cell proliferation and as a promising class of anti-tuberculosis agents.[6][7]

Given the therapeutic potential suggested by its constituent chemical motifs, a primary assessment of 6-nitro-1H-indole-2-carboxamide's bioactivity is warranted. These application notes provide a structured, multi-assay approach to conduct a comprehensive in vitro primary screening. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and providing a robust foundation for further investigation. We will detail methodologies to explore three key potential bioactivities: Anticancer , Antimicrobial , and Anti-inflammatory .

Section 1: Anticancer Bioactivity Screening

Rationale: The presence of the 5- or 6-nitroindole scaffold is strongly associated with anticancer effects.[4][8] These compounds can downregulate key oncogenes like c-Myc and induce cell cycle arrest.[4] Therefore, the initial and most critical assay is to determine the compound's cytotoxic effect on cancer cell lines. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and is a standard for primary cytotoxicity screening.[9][10][11]

Protocol 1.1: MTT Cell Viability and Cytotoxicity Assay

This protocol quantifies the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to an insoluble purple formazan product by mitochondrial succinate dehydrogenase in living cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed Seed cancer cells (e.g., MCF-7, A549) in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat cells with serial dilutions of 6-nitro-1H-indole-2-carboxamide incubate1->treat controls Include Vehicle (DMSO), Positive (Doxorubicin), and Media Blank controls incubate2 Incubate for 48-72h treat->incubate2 add_mmtt add_mmtt incubate2->add_mmtt add_mtt Add MTT solution (0.5 mg/mL) to each well incubate3 Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize Remove media, add DMSO to dissolve crystals incubate3->solubilize read Read absorbance at 570 nm (Plate Reader) solubilize->read AgarWell_Workflow prep Prepare standardized microbial inoculum (0.5 McFarland turbidity) plate Evenly swab inoculum onto Mueller-Hinton Agar (MHA) plate prep->plate punch Aseptically punch 6-8 mm wells into the agar plate->punch load Load wells with: 1. Test Compound 2. Vehicle Control (DMSO) 3. Positive Control (Antibiotic) punch->load incubate Incubate plate at 37°C for 18-24 hours load->incubate measure Measure the diameter (mm) of the zone of inhibition incubate->measure

Caption: Workflow for the agar well diffusion antimicrobial assay.

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal strain: Candida albicans

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile saline or Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Test compound dissolved in DMSO

  • Positive controls: Gentamicin or Ciprofloxacin for bacteria, Fluconazole for fungi [12]* Sterile cotton swabs, petri dishes, and cork borer (6-8 mm)

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh culture, pick 4-5 colonies and suspend them in sterile saline or MHB. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [13]2. Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of an MHA or SDA plate three times, rotating the plate 60° between each application to ensure even coverage. [14]3. Well Preparation: Allow the plate to dry for 5-15 minutes. Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Loading: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL) into a well. Load separate wells with the positive control and the vehicle control (DMSO).

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Data Collection: After incubation, measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm).

Data Presentation: Zone of Inhibition

Microorganism Test Compound (Zone in mm) Positive Control (Zone in mm) Vehicle Control (Zone in mm)
S. aureus Measure Measure No Zone
E. coli Measure Measure No Zone

| C. albicans | Measure | Measure | No Zone |

Section 3: Anti-inflammatory Bioactivity Screening

Rationale: Indole is the core structure of potent non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, which primarily act by inhibiting cyclooxygenase (COX) enzymes. [1]A hallmark of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. [15]Therefore, a key in vitro assay for anti-inflammatory potential involves measuring the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS).

Protocol 3.1: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This protocol uses the murine macrophage cell line RAW 264.7. Upon stimulation with LPS, these cells express iNOS and produce large amounts of NO. The amount of NO is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the colorimetric Griess assay. [16][17] LPS-Induced NO Production Pathway

NO_Pathway LPS LPS (Stimulant) Macrophage RAW 264.7 Macrophage LPS->Macrophage iNOS iNOS Expression (Inducible Nitric Oxide Synthase) Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inhibitor 6-nitro-1H-indole-2-carboxamide (Potential Inhibitor) Inhibitor->iNOS Inhibition

Caption: LPS stimulates iNOS expression, leading to NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit: Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) [17]* Sodium Nitrite (NaNO₂) for standard curve

  • L-NAME (N(G)-Nitro-L-arginine methyl ester) as a positive control inhibitor [15] Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours. [15]2. Treatment: Remove the medium. Add 100 µL of fresh medium containing serial dilutions of the test compound. Include wells for a positive control inhibitor (L-NAME). Incubate for 1 hour.

  • LPS Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL. Incubate for an additional 24 hours. [15]4. Griess Assay:

    • Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent A to all wells (samples and standards). Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B. A purple color will develop.

    • Read the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Protocol 3.2: Concurrent Cytotoxicity Assay (Self-Validation)

Causality & Trustworthiness: It is critical to determine if the observed reduction in NO is due to the specific inhibition of the NO production pathway or simply because the compound is killing the cells. A concurrent MTT assay on the remaining cells from the NO inhibition experiment is mandatory for valid results. [16][17] Methodology:

  • After collecting the supernatant for the Griess assay, carefully remove the remaining medium from the original plate.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

  • Follow steps 5-8 of the MTT protocol (Section 1.1).

Data Presentation: Anti-inflammatory & Cytotoxicity Profile

Concentration (µM) % NO Inhibition % Cell Viability
0.1 Calculate Calculate
1 Calculate Calculate
10 Calculate Calculate
50 Calculate Calculate

| 100 | Calculate | Calculate |

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem, 16(10), 1667-1679. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. (2002). European Journal of Medicinal Chemistry, 37(11), 903-910. [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(10), 2289. [Link]

  • Methodologies for Antimicrobial Susceptibility Testing. (n.d.). OIRSA. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Molecules, 28(12), 4627. [Link]

  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (2023). ChemRxiv. [Link]

  • Indole as a Core Anti-Inflammatory Agent- A Mini Review. (2016). Rasayan Journal of Chemistry, 9(4), 735-741. [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ChemMedChem. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2018). Molecules, 23(11), 2977. [Link]

  • Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. (2021). ResearchGate. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Molecules, 29(14), 3254. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). Molecules, 23(6), 1272. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2013). Journal of Pharmaceutical Analysis, 3(2), 71-79. [Link]

  • Synthesis and Antibacterial Evaluation of Carboxamide Derivatives of Amino Acids. (2015). ResearchGate. [Link]

  • Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. (2021). Revue Roumaine de Chimie, 66(1), 39-46. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (2020). Biomedical Journal of Scientific & Technical Research, 29(4). [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2023). Molecules, 28(13), 4961. [Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). Heliyon, 10(24), e34190. [Link]

  • In vitro cytotoxic activity of selected indole derivatives in a panel of 11 human tumor cell lines. (n.d.). ResearchGate. [Link]

  • Microwave-assisted Synthesis and In Vitro and In Silico Studies of Novel Indole Derivatives as Antibacterial and Antifungal Agents. (2025). Bentham Science Publishers. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018). Asian Journal of Pharmaceutical and Clinical Research, 11(10), 453-457. [Link]

  • How can I assay nitric oxide synthase activity in human RBCs?. (2014). ResearchGate. [Link]

  • 6-nitro-1H-indole-2-carboxylic Acid. (n.d.). PubChem. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules, 28(15), 5650. [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (2022). Molecules, 27(15), 4983. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents. (2013). Journal of Medicinal Chemistry, 56(22), 8849-8859. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Molecules, 27(16), 5262. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: The 6-nitro-1H-indole-2-carboxamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2][3] Within this class, the 1H-indole-2-carboxamide framework serves as a versatile and synthetically accessible starting point for generating diverse chemical libraries.[4][5] The strategic incorporation of a nitro group at the 6-position introduces unique electronic properties and provides a chemical handle for further modification, making the 6-nitro-1H-indole-2-carboxamide an exceptionally promising scaffold for drug design.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed synthetic protocols, and validated biological evaluation methods for leveraging this scaffold to develop novel therapeutic agents across multiple disease areas, including oncology, infectious diseases, and inflammation.

Rationale: Why 6-nitro-1H-indole-2-carboxamide?

The utility of a scaffold in drug design is determined by its structural features, synthetic tractability, and ability to interact with biological targets. The 6-nitro-1H-indole-2-carboxamide scaffold excels in these areas for several key reasons:

  • The Privileged Indole Core: The indole ring system is adept at mimicking the structure of peptides and can bind reversibly to a wide array of enzymes and receptors, offering vast opportunities to develop drugs with novel mechanisms of action.[1][2]

  • The Carboxamide Linker: This functional group is a superb hydrogen bond donor and acceptor, enhancing molecular flexibility and facilitating strong, specific interactions within target binding pockets. This often leads to improved target affinity and favorable pharmacokinetic properties.[4]

  • The 6-Nitro Moiety: The nitro group is a powerful electron-withdrawing group that significantly influences the electronic landscape of the indole ring. This modification can enhance binding affinity and modulate the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] Furthermore, the nitro group can be readily reduced to an amine, which serves as a versatile synthetic handle for introducing further diversity and exploring new structure-activity relationships (SAR).[7]

These features combine to create a scaffold that is pre-validated by its presence in numerous biologically active compounds, yet offers extensive opportunities for novel chemical space exploration.

Synthesis of the Core Scaffold and Key Precursor

The foundational step in any drug discovery program based on this scaffold is the efficient synthesis of its core components. The primary precursor is 6-nitro-1H-indole-2-carboxylic acid, which can be synthesized via direct nitration of the commercially available indole-2-carboxylic acid.[8] This is followed by a standard amide coupling to generate the target carboxamide scaffold.

Protocol 1: Synthesis of 6-nitro-1H-indole-2-carboxylic Acid

This protocol is adapted from established direct nitration methods.[8]

Materials:

  • Indole-2-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Ethyl Acetate

  • Aqueous Sodium Hydroxide (NaOH)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, slowly dissolve indole-2-carboxylic acid in concentrated sulfuric acid.

  • Maintain the temperature between -20 °C and -10 °C while slowly adding concentrated nitric acid dropwise over 30 minutes.

  • Stir the reaction mixture at this temperature for an additional 30 minutes.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • An isomeric mixture may precipitate. The 5-nitro isomer can be largely removed by extraction with ethyl acetate from the acidic aqueous solution.[8]

  • Adjust the pH of the remaining aqueous phase to approximately 4.5-5.0 using an aqueous NaOH solution to precipitate the desired 6-nitro-1H-indole-2-carboxylic acid.[8]

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The typical yield for the 6-nitro isomer is around 72%.[8]

Protocol 2: General Amide Coupling to form N-Substituted 6-nitro-1H-indole-2-carboxamides

This protocol describes a general method for coupling the carboxylic acid precursor with a primary or secondary amine to generate a library of diverse carboxamides.[9][10]

Materials:

  • 6-nitro-1H-indole-2-carboxylic acid

  • Desired amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole hydrate (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 6-nitro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to yield the final N-substituted 6-nitro-1H-indole-2-carboxamide.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amide Coupling Start Indole-2-carboxylic Acid Reagents1 Conc. HNO₃ Conc. H₂SO₄ (-10 °C) Start->Reagents1 Product1 6-nitro-1H-indole-2-carboxylic Acid Reagents1->Product1 Reagents2 R-NH₂ EDC, HOBt, DIPEA Product1->Reagents2 Product1->Reagents2 Product2 Target Scaffold: 6-nitro-1H-indole-2-carboxamide Derivatives Reagents2->Product2

Caption: General two-step synthesis of 6-nitro-1H-indole-2-carboxamide derivatives.

Applications in Target-Oriented Drug Discovery

The 6-nitro-1H-indole-2-carboxamide scaffold has demonstrated remarkable versatility, showing promise in several key therapeutic areas.

  • Anticancer Agents: This is one of the most explored applications. Derivatives have shown potent antiproliferative activity against various cancer cell lines, including breast, colon, and leukemia.[4] The mechanism often involves the inhibition of critical signaling pathways, such as those mediated by protein kinases like EGFR and VEGFR-2.[11] Some analogues have also been shown to induce cell cycle arrest and apoptosis.[12]

  • Antimicrobial Agents: The scaffold is effective against a range of pathogens. Potent activity has been reported against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans).[13][14] Notably, specific indole-2-carboxamides have been identified as inhibitors of the mycobacterial membrane protein MmpL3, a crucial target for developing new treatments for tuberculosis.[1][15]

  • Anti-inflammatory Agents: Derivatives have been shown to inhibit the production of pro-inflammatory cytokines. In models of sepsis, certain compounds effectively suppressed the expression of TNF-α and IL-6 induced by lipopolysaccharides (LPS), suggesting their potential for treating acute inflammatory conditions.[16]

  • Neurological and Pain Modulators: The indole-2-carboxamide structure is a validated framework for modulating cannabinoid receptors. Structure-activity relationship studies have identified potent negative allosteric modulators of the CB1 receptor, which may offer a therapeutic advantage over direct antagonists.[17][18][19] Additionally, the scaffold has been successfully adapted to create agonists for the TRPV1 ion channel, a key target in pain and inflammation research.[20][21]

  • Antiparasitic Agents: In the search for treatments for neglected tropical diseases, this scaffold has been identified as a hit in phenotypic screens against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7][22]

Drug Discovery and Screening Workflow

G Scaffold Scaffold Synthesis (6-nitro-1H-indole-2-carboxamide) Library Combinatorial Library Synthesis (Vary R-group) Scaffold->Library Primary Primary Screening (e.g., Cell Viability Assay) Library->Primary Active Active Hits Primary->Active Inactive Inactive Primary->Inactive Secondary Secondary / Orthogonal Assays (e.g., Kinase Inhibition, MIC) Active->Secondary SAR Structure-Activity Relationship (SAR) Analysis Secondary->SAR SAR->Library Iterative Design LeadOpt Lead Optimization (ADME/Tox Profiling) SAR->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: A typical drug discovery screening cascade for scaffold-based development.

Protocols for Biological Evaluation

Protocol 3: In Vitro Antiproliferative MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or growth-inhibiting effects.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of a compound that visibly inhibits microbial growth.[13][14]

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from one column to the next across the plate.

  • Prepare a standardized bacterial inoculum and dilute it in MHB.

  • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Structure-Activity Relationship (SAR) Summary

Analysis of various derivatives has provided key insights into the SAR of the indole-2-carboxamide scaffold. The following table summarizes representative data from the literature.

Compound Class R-Group (on Carboxamide) Target/Assay Activity (IC₅₀ / MIC) Reference
Anticancer N-(p-chlorobenzyl)K-562 cell proliferation0.61 µM[4]
Anticancer N-(adamantyl)Paediatric GBM KNS42 cells0.33 µM[9]
Antitubercular N-(4-pentylphenyl)M. tb H37Rv0.32 µM[15]
Antimicrobial Varied benzyl groupsS. aureus1.56-3.13 µg/mL[13]
CB1 Modulation N-(4-diethylaminophenyl)ethylCB1 allosteric modulation79 nM[17][18]
Anti-inflammatory N-(4-(4-methylpiperazin-1-yl)phenyl)LPS-induced TNF-α inhibitionPotent activity reported[16]

Key SAR Insights:

  • N-Substituent: The group attached to the carboxamide nitrogen is a primary determinant of activity and selectivity. Bulky, lipophilic groups are often favored for anticancer and antitubercular activity.[9][15] Aromatic and heteroaromatic rings are common in kinase inhibitors and receptor modulators.[11][16]

  • Indole Ring Substitution: While this guide focuses on the 6-nitro scaffold, other substitutions on the indole ring (e.g., halogens at the 5-position) have been shown to enhance potency, likely by modulating lipophilicity and electronic properties.[9][17]

  • Linker Modification: Modifications to the carboxamide linker itself, such as reversing the amide or replacing it with a sulfonamide, often lead to a significant loss of potency, highlighting its critical role in target engagement.[7][22]

Conclusion and Future Directions

The 6-nitro-1H-indole-2-carboxamide scaffold represents a highly fertile ground for the discovery of new medicines. Its synthetic accessibility and proven track record across diverse biological targets make it an invaluable tool for medicinal chemists. Future efforts should focus on:

  • Exploring Novel Chemical Space: Utilizing the nitro group as a synthetic handle to access novel derivatives through reduction and subsequent functionalization.

  • Mechanism Deconvolution: For hits identified in phenotypic screens, identifying the specific molecular target to enable more rational, target-based optimization.

  • Application in New Modalities: Leveraging the scaffold as a building block for more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs).

By combining the established protocols and insights presented here, researchers are well-equipped to unlock the full potential of this versatile and powerful chemical scaffold.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu
  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • Antimicrobial and antiviral screening of novel indole carboxamide and propanamide deriv
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • Synthesis and antitumour evaluation of indole-2-carboxamides against paedi
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. Benchchem.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC.
  • Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Tre
  • Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives.
  • Unraveling the Structure-Activity Relationship of a Novel Indole-2-Carboxamide CB1R Allosteric Modul
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
  • Recent advancements on biological activity of indole and their derivatives: A review.
  • 6-Nitro-1H-indole-2-carboxylic acid | 10242-00-9. J&K Scientific.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.
  • 6-nitro-1H-indole-2-carboxylic Acid | C9H6N2O4 | CID 4714997. PubChem - NIH.

Sources

Application Note: High-Throughput Screening Methods for Indole-2-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole-2-Carboxamide Privilege

The indole-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of biological targets with high affinity. Its structural rigidity, combined with the hydrogen-bonding potential of the amide linker and the indole NH, allows it to serve as a versatile anchor in protein binding pockets.

Recent high-throughput screening (HTS) campaigns have validated this scaffold across distinct therapeutic areas:

  • Infectious Disease: Inhibition of the mycobacterial transporter MmpL3 in Mycobacterium tuberculosis (Mtb) [1, 2].[1]

  • GPCR Pharmacology: Allosteric modulation of Cannabinoid Receptor 1 (CB1) and selective agonism of Cannabinoid Receptor 2 (CB2) [3, 4].

  • Parasitology: Inhibition of Trypanosoma cruzi (Chagas disease) and Plasmodium falciparum (Malaria) via PfATP4 inhibition [5, 6].

This guide provides a comprehensive technical workflow for researchers aiming to screen indole-2-carboxamide libraries. It addresses the specific physicochemical challenges of this scaffold—primarily lipophilicity and aqueous solubility —and details protocols for both biochemical and phenotypic assays.

Library Construction: High-Throughput Synthesis Strategies

To generate a library suitable for HTS, purity and structural diversity are paramount. While solid-phase synthesis is traditional, parallel solution-phase synthesis and multicomponent reactions (MCRs) have emerged as superior methods for indole-2-carboxamides due to higher atom economy and ease of purification.

Method A: Parallel Solution-Phase Coupling

This method utilizes commercially available indole-2-carboxylic acids and diverse amines.

  • Reaction: Indole-2-COOH + R-NH₂ + Coupling Agent

    
     Indole-2-CONHR
    
  • Coupling Agents: TBTU or BOP are preferred for their high conversion rates in 96-well formats [7].

Method B: The Ugi-4CR (Multicomponent Reaction)

A more advanced approach involves the Ugi 4-component reaction followed by acid-catalyzed cyclization. This allows for the introduction of diversity at the C2 and C3 positions simultaneously.

  • Components: Aniline + Glyoxal Dimethyl Acetal + Formic Acid + Isocyanide.[2]

  • Advantage: "Just 2-step" synthesis with high sustainability (E-factor) [8].[2]

Synthesis Workflow Diagram

Library_Synthesis Start Library Design (Scaffold Selection) Reagents Reagent Dispensing (Indole Acids + Amines) Start->Reagents Coupling Coupling Reaction (TBTU/BOP, DIPEA, DMF) 24h @ RT Reagents->Coupling Workup Liquid-Liquid Extraction (DCM/Water) Coupling->Workup Evaporation Solvent Evaporation (Genevac) Workup->Evaporation QC QC: LC-MS & Purity Check (>90% Purity Required) Evaporation->QC QC->Reagents Fail (Resynthesize) Formatting Plate Formatting (10mM in DMSO) QC->Formatting Pass Ready Ready for HTS Formatting->Ready

Figure 1: Parallel solution-phase synthesis workflow for generating indole-2-carboxamide libraries in 96-well format.

HTS Assay Development: Critical Considerations

Solubility and DMSO Tolerance

Indole-2-carboxamides are characteristically lipophilic. In aqueous HTS buffers, they are prone to precipitation, which causes false negatives (loss of compound) or false positives (light scattering/aggregation).

  • Standard: Maintain final DMSO concentration

    
     for biochemical assays and 
    
    
    
    for cell-based assays.
  • Validation: Perform a nephelometry screen (laser-based solubility check) on the library at 10

    
    M prior to the primary screen.
    
Assay Interference (PAINS)

Indoles can be "frequent hitters" or PAINS (Pan-Assay Interference Compounds) if they oxidize or aggregate.

  • Mitigation: Include 0.01% Triton X-100 in biochemical buffers to prevent colloidal aggregation.

Protocol 1: Biochemical Screen (TR-FRET for CB1/CB2)

Application: Screening for allosteric modulators or agonists of Cannabinoid Receptors [3, 9]. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.

Materials
  • Membranes: CHO cells overexpressing hCB1 or hCB2.

  • Tracer: Fluorescently labeled CP55,940 (e.g., AlexaFluor-647).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

  • Plates: 384-well white, low-volume plates.

Step-by-Step Procedure
  • Compound Transfer: Dispense 100 nL of library compounds (10 mM DMSO stock) into assay plates using an acoustic liquid handler (e.g., Echo 550). Final assay concentration: 10

    
    M.
    
  • Membrane Addition: Dilute membranes in Assay Buffer. Add 10

    
    L of membrane suspension to the wells.
    
    • Note: Optimize membrane concentration via linearity testing (typically 5-10

      
       g/well ).
      
  • Incubation 1: Centrifuge briefly (1000 rpm, 1 min) and incubate for 15 mins at Room Temperature (RT) to allow compound-receptor interaction.

  • Tracer Addition: Add 10

    
    L of Fluorescent Tracer (at 
    
    
    
    concentration).
  • Incubation 2: Incubate for 60 mins at RT in the dark.

  • Read: Measure TR-FRET signal on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm (Europium cryptate donor).

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 620 nm (Donor reference).

  • Calculation: Ratio =

    
    . Calculate % Inhibition relative to High Control (DMSO only) and Low Control (excess unlabeled ligand).
    

Protocol 2: Phenotypic Screen (Anti-Mycobacterial)

Application: Discovery of MmpL3 inhibitors for M. tuberculosis [1, 2].[1][3] Method: Resazurin Reduction Assay (Alamar Blue).

Materials
  • Strain: M. tuberculosis H37Rv (or surrogate M. smegmatis for BSL-2 labs).

  • Media: Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween-80.

  • Reagent: Resazurin sodium salt (0.01% w/v in water).

Step-by-Step Procedure
  • Culture Prep: Grow bacteria to mid-log phase (

    
    ). Dilute to final density of 
    
    
    
    CFU/mL.
  • Plate Setup: Add 50

    
    L of bacterial suspension to 96-well clear-bottom black plates.
    
  • Compound Addition: Add 1

    
    L of compound (from serial dilution plate).
    
    • Controls: Rifampicin (Positive Control), DMSO (Negative Control).

  • Incubation:

    • M. smegmatis: 24-48 hours at 37°C.

    • M. tuberculosis:[1][3][4][5][6][7][8] 5-7 days at 37°C.

  • Development: Add 10

    
    L of Resazurin solution to each well.
    
  • Final Incubation: Incubate for 4-24 hours.

    • Mechanism: Viable cells reduce blue resazurin (non-fluorescent) to pink resorufin (highly fluorescent).

  • Read: Measure Fluorescence (Ex 530 nm / Em 590 nm).

  • Analysis: Determine MIC (Minimum Inhibitory Concentration) as the lowest concentration preventing color change/fluorescence signal.

Data Analysis & Hit Validation

Quality Control Metrics

For every plate, calculate the Z-factor to ensure assay robustness:



  • Target:

    
     is required for a valid HTS run.
    
Hit Triage Workflow

Indole-2-carboxamides often exhibit steep Structure-Activity Relationships (SAR).

  • Primary Screen: Single point at 10

    
    M. Cutoff: >50% Inhibition.
    
  • Counter Screen: Test against a distinct unrelated target (e.g., HepG2 cytotoxicity) to rule out general toxicity or aggregation.

  • Dose Response: 10-point titration to determine

    
     or 
    
    
    
    .
  • Structural Clustering: Cluster hits by the amine substituent (R-group). If only lipophilic R-groups are active, suspect non-specific binding.

Screening Cascade Diagram

Screening_Cascade Library Indole-2-Carboxamide Library (10,000+ Compounds) Primary Primary Screen (Single Point @ 10µM) TR-FRET or Resazurin Library->Primary Filter1 Filter: >50% Inhibition Z' > 0.5 Primary->Filter1 Confirmation Confirmation Screen (Triplicate @ 10µM) Filter1->Confirmation DoseResponse Dose Response (IC50) (10-point titration) Confirmation->DoseResponse CounterScreen Counter Screen (Cytotoxicity / Off-Target) DoseResponse->CounterScreen CounterScreen->Library Fail Lead Validated Lead Series (SAR Analysis) CounterScreen->Lead Selectivity Index > 10

Figure 2: HTS Triage Cascade for identifying specific, non-cytotoxic indole-2-carboxamide hits.

References

  • Indoleamides are active against drug-resistant Mycobacterium tuberculosis. Nature Chemical Biology, 2013. Link

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry, 2013. Link

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 2019. Link

  • Strategies to develop selective CB2 receptor agonists from indole carboxamide synthetic cannabinoids. European Journal of Medicinal Chemistry, 2019.[9] Link

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 2021. Link

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 2022. Link

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry, 2015. Link

  • Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 2022. Link

  • Application Notes and Protocols for CB1/CB2 Receptor Binding Assays with Indole-3-Carboxamides. Benchchem. Link

Sources

Comprehensive Analytical Strategies for the Characterization of 6-Nitro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-1H-indole-2-carboxamide is a heterocyclic compound featuring the indole scaffold, a privileged structure in medicinal chemistry. The presence of both a nitro group and a carboxamide moiety imparts distinct physicochemical properties that are critical to its function as a potential therapeutic agent or synthetic intermediate. Rigorous analytical characterization is imperative to confirm its identity, purity, and stability, thereby ensuring the reliability and reproducibility of research and development outcomes. This guide provides a multi-technique approach, detailing robust protocols for the comprehensive analysis of 6-Nitro-1H-indole-2-carboxamide using spectroscopic, chromatographic, and thermal methods. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction and Physicochemical Profile

The indole ring system is a cornerstone of numerous biologically active molecules. The addition of a nitro group at the 6-position and a carboxamide at the 2-position creates a molecule with specific electronic and hydrogen-bonding characteristics. The electron-withdrawing nature of the nitro group can significantly influence the reactivity and biological interactions of the indole core. Accurate characterization is the foundation of all subsequent investigations, from initial screening to formulation development.

A summary of the key physicochemical properties of 6-nitro-1H-indole-2-carboxamide is presented below.

Table 1: Physicochemical Properties of 6-Nitro-1H-indole-2-carboxamide

PropertyValueSource
Molecular Formula C₉H₇N₃O₃Inferred from structure
Molecular Weight 205.17 g/mol Inferred from formula
Appearance Expected to be a solidGeneral property of similar compounds
Melting Point Not explicitly found, but related 6-nitro-1H-indole melts at 137-143 °C.[1]The carboxamide will alter this.
CAS Number Not explicitly found for the carboxamide. The parent acid is 10242-00-9.[2]-

Spectroscopic Characterization

Spectroscopic techniques provide fingerprint information essential for unambiguous structural elucidation and confirmation.

UV-Visible (UV-Vis) Spectroscopy

Expert Rationale: UV-Vis spectroscopy is a rapid and effective method for confirming the presence of the conjugated nitro-indole chromophore system. The nitro group and the indole ring system create an extended π-electron system that absorbs light in the UV-Vis range. A study on nitroindole isomers showed that 6-nitroindole exhibits two absorption maxima in the 300-400 nm range, a distinctive feature compared to other isomers.[3][4] This technique is foundational for developing UV-based detection methods in chromatography.

Experimental Protocol:

  • Sample Preparation: Accurately prepare a stock solution of ~1 mg/mL in a suitable solvent like methanol or 2-propanol.[3] Dilute this stock solution with the same solvent to a final concentration of approximately 0.01 mg/mL or until the maximum absorbance is within the linear range of the spectrophotometer (typically 0.2 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Scan Range: 200 - 600 nm.

    • Blank: Use the analysis solvent (e.g., methanol).

    • Data Acquisition: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Expected Results: Based on the data for 6-nitroindole, expect strong absorption bands in the near-UV range.[3] This λmax value is critical for setting the detection wavelength in HPLC analysis to achieve maximum sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expert Rationale: FT-IR spectroscopy is indispensable for identifying the key functional groups present in the molecule. The spectrum will provide direct evidence for the N-H bond of the indole and amide, the C=O of the amide, and the characteristic N-O stretching of the nitro group. This confirms that the correct functionalities have been incorporated during synthesis.

Experimental Protocol:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for rapid, solid-state analysis. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory or a pellet holder.

  • Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Accumulate 16-32 scans to improve the signal-to-noise ratio.

    • Background: Perform a background scan of the empty ATR crystal or a blank KBr pellet.

Table 2: Expected Characteristic FT-IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Indole & Amide)3400 - 3200Stretching
C-H (Aromatic)3100 - 3000Stretching
C=O (Amide I)1680 - 1630Stretching
N-O (Nitro, Asymmetric)1550 - 1500Stretching
C=C (Aromatic)1600 - 1450Stretching
N-H (Amide II)1600 - 1550Bending
N-O (Nitro, Symmetric)1360 - 1320Stretching
C-N1300 - 1200Stretching

Note: These ranges are based on typical values for indole carboxamides and nitroaromatic compounds.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the precise substitution pattern.[8]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and keep amide and indole N-H protons from exchanging too rapidly.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) for complete assignment.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Indole NH -1> 11.5Broad Singlet-Deshielded, acidic proton.[9]
Amide NH₂ 7.5 - 8.5Two Broad Singlets-Amide protons, may show restricted rotation.
H-7~8.2dJ ≈ 8.5-9.0Ortho to nitro group, deshielded.
H-5~8.0ddJ ≈ 9.0, 2.0Ortho/meta coupling.
H-4~8.5dJ ≈ 2.0Deshielded by nitro group.
H-3~7.4s-Singlet on the pyrrole ring.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted δ (ppm)Rationale
C=O (Amide)160 - 165Typical amide carbonyl.[10]
C-6142 - 145Carbon bearing the nitro group.[11]
C-7a~138Bridgehead carbon.
C-3a~128Bridgehead carbon.
C-2130 - 135Carbon attached to the carboxamide.
C-4, C-5, C-7110 - 125Aromatic carbons influenced by nitro group.
C-3105 - 110Pyrrole ring carbon.

Note: Predictions are based on general indole chemistry and substituent effects. Actual values may vary.[9][12]

Chromatographic Analysis for Purity and Quantification

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, enabling accurate purity assessment and quantification.

G Figure 1: General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Appropriate Solvent A->B C Filter (0.45 µm) B->C D HPLC-UV/PDA C->D Inject/Analyze E LC-MS C->E Inject/Analyze F NMR C->F Inject/Analyze G FT-IR C->G Inject/Analyze H DSC C->H Inject/Analyze I Purity (%) & Retention Time (RT) D->I J Mass Confirmation (m/z) E->J K Structure Elucidation F->K L Functional Groups G->L M Thermal Properties H->M

Caption: Overall workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC-UV)

Expert Rationale: Reversed-phase HPLC is the gold standard for purity analysis of small organic molecules. A C18 column provides excellent retention for moderately polar compounds like 6-nitro-1H-indole-2-carboxamide. A gradient elution using acetonitrile and water with an acid modifier (like formic or trifluoroacetic acid) ensures sharp peaks and good resolution from potential impurities.[13] UV detection, set at one of the compound's λmax values determined by UV-Vis spectroscopy, provides high sensitivity.

Experimental Protocol:

Table 5: HPLC Method Parameters

ParameterRecommended ValueRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid improves peak shape and is MS-compatible.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Gradient 10-95% B over 15 min, hold 5 minBroad gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Detection UV/PDA at λmax (e.g., ~350 nm)Maximizes sensitivity for the target analyte.

Sample Preparation:

  • Prepare a stock solution of 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Dilute to a working concentration of ~0.1 mg/mL for analysis.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expert Rationale: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. It provides unequivocal confirmation of the compound's molecular weight. This is a critical identity test. The fragmentation pattern observed in the mass spectrum can also offer further structural confirmation.[14]

G Figure 2: LC-MS Analysis Workflow cluster_output Generated Data A HPLC Separation (C18 Column) B Ionization Source (e.g., ESI) A->B Eluent C Mass Analyzer (e.g., Quadrupole, TOF) B->C Ions D Detector C->D E Data System D->E F Total Ion Chromatogram (TIC) E->F G Mass Spectrum (m/z vs. Intensity) E->G

Caption: Workflow for identity confirmation via LC-MS.

Experimental Protocol:

  • LC Method: Utilize the same HPLC method described in Table 5, as formic acid is compatible with mass spectrometry.

  • MS Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive (to form [M+H]⁺) and Negative (to form [M-H]⁻). Run both to maximize information.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: ~3.5 kV.

    • Gas Temperature: ~300 °C.

Expected Results:

  • Molecular Ion: A prominent peak should be observed at m/z 206.05 corresponding to the [M+H]⁺ adduct (C₉H₈N₃O₃⁺). In negative mode, a peak at m/z 204.04 for [M-H]⁻ (C₉H₆N₃O₃⁻) would be expected.

  • Fragmentation: Common fragmentation may involve the loss of the amide group (-NH₂) or the nitro group (-NO₂).

Thermal Analysis

Expert Rationale: Thermal analysis is crucial for assessing the stability and potential hazards of a compound. For nitroaromatic compounds, this is a critical safety consideration, as they can undergo energetic thermal decomposition.[15][16] Differential Scanning Calorimetry (DSC) provides a precise melting point and reveals exothermic decomposition events.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or high-pressure DSC pan.[17]

  • Instrumentation: Use a calibrated DSC instrument.

  • Parameters:

    • Temperature Program: Heat from ambient temperature to ~350 °C at a rate of 10 °C/min.

    • Atmosphere: Purge with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

    • Crucible: Use a sealed pan to contain any off-gassing.

Expected Results:

  • An endothermic peak corresponding to the melting of the compound.

  • A sharp exothermic peak at higher temperatures, indicating thermal decomposition. The onset temperature of this exotherm is a key indicator of thermal stability.[18]

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 6-nitro-1H-indole-2-carboxamide. The synergistic use of spectroscopy (UV-Vis, FT-IR, NMR), chromatography (HPLC-UV), and mass spectrometry (LC-MS), complemented by thermal analysis (DSC), ensures a thorough understanding of the molecule's identity, purity, structure, and stability. Adherence to these protocols will generate high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available at: [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. pubs.acs.org. Available at: [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Available at: [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Available at: [Link]

  • Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. ResearchGate. Available at: [Link]

  • 6-Nitro-1H-indole. SIELC Technologies. Available at: [Link]

  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. ATSDR. Available at: [Link]

  • 6-Nitro-1H-indole Chemical & Physical Properties. Chemsrc. Available at: [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Available at: [Link]

  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ACS Publications. Available at: [Link]

  • FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Publications. Available at: [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Available at: [Link]

  • FT.IR spectrum of Indole-2-carboxylic acid compound (M). ResearchGate. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. Semantic Scholar. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available at: [Link]

  • Mass spectral studies of nitroindole compounds. TSI Journals. Available at: [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC. Available at: [Link]

  • 1H-Indole-2-carboxamide. PubChem. Available at: [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available at: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. Available at: [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. pubs.acs.org. Available at: [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. MDPI. Available at: [Link]

Sources

Application Note: Utilizing 6-Nitro-1H-indole-2-carboxamide as a Privileged Scaffold for Multi-Target Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of anti-cancer drug discovery, 6-nitro-1H-indole-2-carboxamide (CAS: 4769-96-4 for the core indole; specific carboxamide derivatives vary) serves as a critical privileged scaffold . Unlike final-stage therapeutics, this compound is a high-value synthetic intermediate used to generate libraries of ATP-competitive kinase inhibitors .

Its structural utility lies in the indole-2-carboxamide core, which mimics the adenine moiety of ATP, allowing it to anchor within the hinge region of kinase active sites. The C6-nitro group acts as a versatile "synthetic handle"—readily reduced to an amine to facilitate the attachment of diverse pharmacophores (ureas, amides, sulfonamides)—enabling the rapid generation of Structure-Activity Relationship (SAR) libraries targeting EGFR , VEGFR-2 , and CDK2 .

This guide details the mechanistic rationale, chemical functionalization protocols, and biological screening workflows required to utilize this scaffold effectively in oncology research.

Mechanistic Rationale: The "Privileged Scaffold" Concept[1]

Structural Homology with ATP

Protein kinases share a conserved ATP-binding pocket. The indole-2-carboxamide motif functions as a bioisostere for the purine ring of ATP.

  • Hinge Binding: The NH of the indole ring and the oxygen/nitrogen of the carboxamide group form critical hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR, Cys919 in VEGFR-2).

  • Electronic Modulation: The 6-nitro group initially serves as an electron-withdrawing group (EWG), modulating the pKa of the indole NH. Upon reduction and functionalization, it allows for the projection of hydrophobic groups into the "back pocket" or solvent-exposed regions of the kinase, enhancing selectivity.

Multi-Targeting Capability (Polypharmacology)

Derivatives synthesized from this scaffold frequently exhibit dual-inhibition profiles (e.g., EGFR/VEGFR or EGFR/CDK2). This is clinically advantageous for overcoming compensatory signaling mechanisms often seen in tumors treated with single-target agents.

Pathway Visualization

The following diagram illustrates the kinase signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT) targeted by inhibitors derived from this scaffold.

KinasePathways GF Growth Factors (EGF, VEGF) RTK RTK (EGFR, VEGFR) GF->RTK Activation RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor Indole-2-carboxamide Derivatives Inhibitor->RTK ATP Competitive Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus

Caption: Schematic of RTK signaling pathways. Indole-2-carboxamide derivatives competitively bind the ATP pocket of EGFR/VEGFR, blocking downstream RAS/RAF and PI3K/AKT cascades.

Experimental Protocols

Protocol A: Chemical Functionalization (Scaffold Activation)

Objective: To convert the inactive 6-nitro precursor into the reactive 6-amino scaffold for library synthesis. The nitro group itself is rarely the final drug pharmacophore; reduction is the critical "activation" step.

Reagents:

  • 6-nitro-1H-indole-2-carboxamide (Starting Material)[1][2][3]

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Palladium on Carbon (Pd/C) with H₂

  • Ethanol (EtOH) or Methanol (MeOH)

  • Ethyl Acetate (EtOAc) for extraction[4]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 6-nitro-1H-indole-2-carboxamide in 20 mL of absolute EtOH. Sonicate if necessary to ensure fine suspension.

  • Reduction (SnCl₂ Method): Add 5.0 eq of SnCl₂·2H₂O.

    • Note: The Pd/C + H₂ method is cleaner but may reduce the indole double bond if not carefully monitored. SnCl₂ is chemoselective for the nitro group.

  • Reflux: Heat the mixture to 70°C (reflux) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).

  • Work-up: Cool to room temperature. Neutralize with saturated NaHCO₃ solution (pH ~8).

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Yield: Expect a brown/tan solid (6-amino-1H-indole-2-carboxamide). This intermediate is unstable and should be used immediately for coupling (Protocol B).

Protocol B: Library Synthesis (Urea/Amide Coupling)

Objective: To generate a focused library of potential kinase inhibitors by attaching hydrophobic tails to the C6-position.

Reaction: 6-amino-indole-core + R-N=C=O (Isocyanate) → 6-Ureido-indole-derivative

  • Setup: Dissolve the freshly prepared 6-amino intermediate (1.0 eq) in anhydrous THF or DMF.

  • Coupling: Add 1.1 eq of the desired isocyanate (e.g., phenyl isocyanate, 3-chloro-4-fluorophenyl isocyanate).

    • Rationale: The urea linkage is a classic "linker" in kinase inhibitors (e.g., Sorafenib), providing hydrogen bond donors/acceptors that interact with the kinase glutamate/aspartate residues.

  • Incubation: Stir at Room Temperature for 2–12 hours.

  • Purification: Precipitate the product by adding cold water or purify via Flash Column Chromatography.

Protocol C: Biological Evaluation (In Vitro Kinase Assay)

Objective: To validate the inhibitory potential of the synthesized derivatives against specific cancer targets (EGFR, VEGFR).[5]

Materials:

  • Recombinant Human EGFR and VEGFR-2 kinases (commercial).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ATP-depletion assay.

  • Synthesized Indole-2-carboxamide derivatives (dissolved in 100% DMSO).

Workflow:

  • Preparation: Prepare 3x serial dilutions of the test compounds in kinase buffer (starting at 10 µM down to 1 nM).

  • Incubation: Mix kinase (e.g., 2 ng/µL), substrate (Poly Glu:Tyr), and test compound in a 384-well plate. Incubate for 10 mins at RT to allow inhibitor binding.

  • Reaction Start: Add ATP (at K_m concentration for the specific kinase). Incubate for 60 mins at RT.

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Analysis: Measure Luminescence. Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Data Summary: Anticipated Activity Profiles

The following table summarizes typical IC₅₀ ranges for N-substituted indole-2-carboxamide derivatives reported in literature, illustrating the "value add" of functionalizing the scaffold.

Compound ClassModification at C6TargetTypical IC₅₀ (nM)Biological Outcome
Parent Scaffold Nitro (-NO₂)None (Inactive)> 10,000Minimal cytotoxicity; used as control.
Derivative A Urea (-NH-CO-NH-Ph)VEGFR-240 – 150Anti-angiogenesis; reduced tumor vascularization.
Derivative B Amide (-NH-CO-Ph-Cl)EGFR (WT)20 – 80Inhibition of proliferation in A549 (Lung) cells.
Derivative C SulfonamideCDK215 – 50Cell cycle arrest at G1/S phase.

Note: The parent 6-nitro compound is generally inactive or weakly active. High potency is achieved only after derivatization.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Biology Step1 6-NO2 Scaffold (Start) Step2 Reduction (SnCl2/EtOH) Step1->Step2 Activation Step3 Coupling (Isocyanates) Step2->Step3 Library Gen Step4 Kinase Assay (EGFR/VEGFR) Step3->Step4 Screening Step5 Cell Viability (MTT / A549) Step4->Step5 Validation Step5->Step3 SAR Loop

Caption: Integrated workflow from scaffold activation to biological validation. The SAR Loop indicates iterative optimization based on IC50 data.

References

  • Indole-2-carboxamide Derivatives as Dual Inhibitors: Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022).[6] National Institutes of Health (NIH). Link

  • Scaffold Design & Synthesis: Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023).[5] MDPI. Link

  • Indole Scaffolds in Kinase Inhibition: The Indole Scaffold: A Privileged Starting Point for Novel Kinase Inhibitors in Drug Discovery. BenchChem Application Guide. Link

  • Mechanistic Insights: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025).[7][8] ResearchGate. Link

  • Synthesis of Nitro-Indole Intermediates: A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. BenchChem Technical Note. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 6-nitro-1H-indole-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low yield in 6-nitro-1H-indole-2-carboxamide synthesis Content type: Technical Support Center / Troubleshooting Guide

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Low Yield & Regioselectivity Issues

Executive Summary & Diagnostic Overview

The synthesis of 6-nitro-1H-indole-2-carboxamide is notoriously difficult due to two primary factors: regioselectivity during the formation of the indole core and nucleophilic resistance during the final amidation step.

If you are experiencing yields below 30% , you are likely using the classical Fischer Indole Synthesis , which produces a difficult-to-separate mixture of 4-nitro and 6-nitro isomers.

The Solution: Switch to the Indoline Nitration-Oxidation Strategy . This route leverages the meta-directing effect of the protonated indoline nitrogen to exclusively target the C6 position, boosting yields to >60%.

Diagnostic Workflow

Use the following decision tree to identify your failure point.

TroubleshootingFlow Start Start: Low Yield Diagnosis RouteCheck Which synthetic route are you using? Start->RouteCheck Fischer Fischer Indole Synthesis (Pyruvate + Hydrazone) RouteCheck->Fischer Indoline Indoline Nitration (Indoline-2-COOH precursor) RouteCheck->Indoline IssueFischer CRITICAL ISSUE: Poor Regioselectivity (4- vs 6-nitro) Yield ~8-15% Fischer->IssueFischer IssueIndoline Where is the loss occurring? Indoline->IssueIndoline RecFischer Action: Switch to Indoline Route (See Section 2) IssueFischer->RecFischer StepNitration Nitration Step IssueIndoline->StepNitration StepOxidation Oxidation (Indoline -> Indole) IssueIndoline->StepOxidation StepAmidation Amidation (Ester -> Amide) IssueIndoline->StepAmidation FixNitration Fix: Control Temp (-20°C) & Acid Concentration StepNitration->FixNitration FixOxidation Fix: Switch to DDQ or MnO2 in Toluene/Reflux StepOxidation->FixOxidation FixAmidation Fix: Solubility Check or HATU Coupling StepAmidation->FixAmidation

Figure 1: Diagnostic logic for identifying yield bottlenecks in 6-nitroindole synthesis.

Core Synthesis Strategy: The Indoline Route

Why your current route might be failing: The Fischer Indole synthesis using ethyl pyruvate and 3-nitrophenylhydrazone yields a mixture of 4-nitro and 6-nitro isomers.[1] The electron-withdrawing nitro group deactivates the ring, making the cyclization sluggish and the yield of the 6-nitro isomer often as low as 8% [1, 3].

The Validated Protocol: The Indoline Nitration method is the industry standard for high-yield synthesis of 6-nitroindoles.

Step 1: Regioselective Nitration
  • Reagents: Indoline-2-carboxylic acid, Conc.[1][2][3]

    
    , Conc. 
    
    
    
    .
  • Mechanism: In concentrated sulfuric acid, the indoline nitrogen is protonated (

    
    ). This ammonium group is a strong electron-withdrawing group (EWG) and meta-directing. Combined with the ortho/para directing alkyl group at C2, this directs the incoming nitro group almost exclusively to Position 6  [3].
    

Protocol:

  • Dissolve indoline-2-carboxylic acid in conc.[1][2]

    
     at -5°C .
    
  • Add conc.[1]

    
     dropwise, maintaining temperature between -20°C and -10°C .[1][2]
    
    • Critical: Higher temperatures lead to dinitration or oxidation of the ring.

  • Stir for 30 min, then pour onto crushed ice.

  • Workup: Extract the 5-nitro impurity (minor) with EtOAc at acidic pH. Then adjust aqueous layer to pH 4.5–5.0 to precipitate the pure 6-nitroindoline-2-carboxylic acid .[1]

Step 2: Esterification & Oxidation
  • Reagents:

    
     (Esterification) followed by 
    
    
    
    or
    
    
    (Dehydrogenation).
  • Why: We convert to the ester first to improve solubility for the oxidation step.

  • Oxidation: Reflux Methyl 6-nitroindoline-2-carboxylate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Benzene or Toluene.

    • Yield: ~94% for this step [3].

Troubleshooting The Amidation Step (Final Bottleneck)

Even with the correct core synthesis, the conversion of Methyl 6-nitroindole-2-carboxylate to the Carboxamide often stalls.

Q1: Why is the ammonolysis reaction incomplete even after 48 hours?

A: This is a solubility and electronic issue.

  • Solubility: Nitroindoles are notoriously insoluble in methanol/ethanol. The reagent (

    
    ) cannot reach the solid ester.
    
  • Electronics: While the nitro group activates the ring, the indole nitrogen donates electron density into the carbonyl system (vinylogous amide character), making the ester carbonyl less electrophilic than a standard benzoate.

Solution: The "Two-Step Activation" Protocol Do not rely on direct ammonolysis (


) if it fails. Instead, hydrolyze and couple.[4]

Protocol:

  • Hydrolysis: Treat the ester with

    
     (3 eq) in 
    
    
    
    (3:1). Stir at RT until TLC shows consumption. Acidify to precipitate 6-nitro-1H-indole-2-carboxylic acid .
  • Coupling:

    • Dissolve the acid in DMF (dry).

    • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins to activate.

    • Add

      
        (solid, 3-5 eq) or 
      
      
      
      (0.5M in Dioxane)
      .
    • Stir at RT for 4-12 h.

    • Result: This method forces the reaction to completion, typically yielding >80% [2].[5]

Q2: If I must use direct ammonolysis, how can I improve it?

A: You must increase the temperature and pressure.

  • Apparatus: Sealed pressure tube (bomb) or Autoclave.

  • Solvent System: Use 7N

    
     in Methanol  mixed with THF  (1:1 ratio). The THF helps solubilize the nitroindole ester.
    
  • Temperature: Heat to 80–100°C .

  • Warning: Monitor pressure carefully. This forces the equilibrium toward the amide.

Comparative Data: Yields by Method

Synthetic RouteRegioselectivity (6-NO2)Typical Overall YieldPrimary Failure Mode
Fischer Indole Poor (Mix of 4- & 6-NO2)8–15%Isomer separation; low cyclization efficiency.
Direct Nitration (Indole) Very Poor (Mostly 3-NO2)<5%Wrong regiochemistry (SEAr prefers C3).
Indoline Route (Recommended) Excellent (>95%) 60–70% Temperature control during nitration.

Frequently Asked Questions (FAQs)

Q: Can I nitrate the indole ester directly? A: No. Direct nitration of indole-2-carboxylates usually occurs at the C3 position. If C3 is blocked, it is messy. You strictly need the indoline (reduced indole) intermediate to access the C6 position via the protonated ammonium directing group [3].

Q: My product is stuck in the mother liquor during crystallization. How do I recover it? A: 6-nitroindole-2-carboxamide is polar.

  • Evaporate the mother liquor to dryness.

  • Triturate the residue with cold Diethyl Ether or DCM . The impurities often dissolve, leaving the pure nitroindole amide as a solid.

  • If that fails, use a reverse-phase C18 column (Water/Acetonitrile gradient) rather than normal phase silica, as the compound streaks on silica.

Q: Why did I get the carboxylic acid instead of the amide during ammonolysis? A: Your reaction medium contained water. Under basic conditions (ammonia), if water is present, hydroxide competes with ammonia as a nucleophile. Since hydroxide is often less hindered and the thermodynamic product (carboxylate) is stable, hydrolysis dominates. Ensure anhydrous solvents (MeOH/THF) are used.

References

  • BenchChem. A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. (2025).[1][6][7] Link

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025).[1][6][7] Link

  • Thieme Connect. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.[2] (Synlett). Link

  • ScienceMadness. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole.[8] (J. Am. Chem. Soc). Link

Sources

Technical Support Center: Purification of 6-nitro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-nitro-1H-indole-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested purification protocols. Here, we address common challenges and frequently asked questions to help you achieve high purity and yield in your experiments. Our approach is grounded in established chemical principles and supported by practical, experience-driven advice.

I. Understanding the Purification Challenge

6-nitro-1H-indole-2-carboxamide is a moderately polar compound, a characteristic dictated by the presence of the nitro group, the indole ring system, and the primary amide. The primary impurities in a typical synthesis, which often involves the coupling of 6-nitro-1H-indole-2-carboxylic acid with an amine source, are the unreacted starting carboxylic acid and residual coupling reagents. The purification strategy, therefore, must effectively separate the target amide from these more polar and potentially reactive species.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 6-nitro-1H-indole-2-carboxamide in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when there is a high concentration of impurities.[1] To resolve this:

  • Re-dissolve the oil: Heat the solution to completely dissolve the oil.

  • Add more solvent: Introduce a small amount of additional hot solvent to lower the solution's saturation point.

  • Slow cooling is key: Allow the solution to cool to room temperature very slowly. Rapid cooling encourages oil formation, while slow cooling provides the necessary time for crystal lattice formation.

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.

  • Consider a different solvent system: If oiling persists, your chosen solvent may not be optimal. Experiment with solvent pairs, such as ethanol/water or ethyl acetate/hexanes.

Q2: After recrystallization, my product is still impure. What are the likely reasons?

A2: This can be due to several factors:

  • Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.

  • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.

  • Insufficient washing: After filtration, it is crucial to wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor which contains dissolved impurities.

Column Chromatography Issues

Q3: My compound is streaking on the TLC plate and the column. How can I fix this?

A3: Streaking is often a sign of compound overload or interaction with the stationary phase.

  • Check for acidity: The indole nitrogen and the amide protons can interact with the acidic silanol groups on the silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[2]

  • Reduce the sample load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.

  • Improve solubility: Ensure your compound is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. If the compound is not very soluble in the mobile phase, you may need to use a stronger solvent to dissolve it and then adsorb it onto a small amount of silica gel before dry loading.

Q4: I am not getting good separation between my product and the starting carboxylic acid on the column.

A4: The starting material, 6-nitro-1H-indole-2-carboxylic acid, is significantly more polar than the desired amide product due to the free carboxylic acid group.

  • Optimize your mobile phase: A less polar mobile phase will retain the carboxylic acid more strongly on the silica gel, allowing the amide to elute first. Start with a low polarity mobile phase (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity.

  • Consider a different stationary phase: If separation on silica gel is challenging, an alternative is to use alumina (basic or neutral), which can sometimes offer different selectivity for acidic compounds.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a recrystallization solvent for 6-nitro-1H-indole-2-carboxamide?

A1: Given the polarity of the nitro and amide groups, polar solvents are a good starting point.[1] Ethanol is an excellent choice as it often provides good solubility at its boiling point and lower solubility at room temperature for polar molecules.[3] An ethanol/water mixture can also be very effective.[1] Start by dissolving the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to clarify the solution and allow it to cool slowly.

Q2: What is a recommended mobile phase for column chromatography of 6-nitro-1H-indole-2-carboxamide on silica gel?

A2: A gradient of ethyl acetate in hexanes is a standard and effective choice for compounds of moderate polarity.[2] Based on the polarity of 6-nitro-1H-indole-2-carboxamide, a good starting point for TLC analysis would be 50% ethyl acetate in hexanes. For column chromatography, you can start with a lower polarity mobile phase (e.g., 20% ethyl acetate in hexanes) to elute any non-polar impurities, and then gradually increase the concentration of ethyl acetate to elute your product.

Q3: How can I effectively remove the unreacted 6-nitro-1H-indole-2-carboxylic acid before chromatography?

A3: An acid-base extraction is a highly effective method. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer. The desired amide product will remain in the organic layer. This simple step can significantly simplify the subsequent chromatographic purification.

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 6-nitro-1H-indole-2-carboxamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or methanol/dichloromethane). The ideal Rf value for your product should be between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet slurry method is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). If the product is not very soluble, pre-adsorb it onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin elution with a mobile phase of slightly lower polarity than what was determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-nitro-1H-indole-2-carboxamide.

Table 1: Recommended Solvent Systems for Chromatography

TechniqueStationary PhaseMobile Phase (Starting Point)Notes
TLC Silica Gel 60 F25450% Ethyl Acetate in HexanesAdjust polarity based on Rf value.
Flash Chromatography Silica Gel (230-400 mesh)Gradient: 20% to 80% Ethyl Acetate in HexanesThis gradient should effectively separate the less polar impurities from the product and the more polar starting material.
Reverse-Phase TLC C18-functionalized silica50% Acetonitrile in WaterUseful for confirming purity.

V. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying 6-nitro-1H-indole-2-carboxamide.

Purification_Workflow start Crude 6-nitro-1H-indole-2-carboxamide acid_base_extraction Acid-Base Extraction (wash with aq. NaHCO3) start->acid_base_extraction recrystallization Recrystallization acid_base_extraction->recrystallization relatively clean crude column_chromatography Column Chromatography acid_base_extraction->column_chromatography significant baseline material on TLC purity_check Check Purity (TLC, NMR, etc.) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% repurify Repurify purity_check->repurify Purity < 98% repurify->column_chromatography

Caption: Decision workflow for purification of 6-nitro-1H-indole-2-carboxamide.

VI. References

  • BenchChem. (2025). Overcoming challenges in the purification of polar indole derivatives. BenchChem Technical Guides.

  • BenchChem. (2025). Workup procedure for isolating ethyl indole-2-carboxylate from reaction mixture. BenchChem Technical Guides.

  • Google Patents. (1959). Method of crystallizing nitro products. US2874196A.

  • BenchChem. (2025). Solvent selection for effective recrystallization of nitroaromatic compounds. BenchChem Technical Guides.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?

  • U.S. Patent. (1947). Process for the purification of mononitro aromatic compounds. US2430421A.

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. BenchChem Technical Guides.

  • J&K Scientific. (2016, August 1). 6-Nitro-1H-indole-2-carboxylic acid.

  • Royal Society of Chemistry. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry.

  • Massolo, E., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances.

  • American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

  • National Center for Biotechnology Information. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.

  • ResearchGate. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives.

  • BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis.

  • University of York. (n.d.). Single-solvent recrystallisation.

  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry.

  • Reddit. (2018, July 22). Recrystallizing nitroacetanilide. r/OrganicChemistry.

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).

  • University of California, Los Angeles. (2020). Thin Layer Chromatography.

  • ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.

  • National Center for Biotechnology Information. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence.

  • National Center for Biotechnology Information. (2025). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds.

  • ResearchGate. (2021). (a) Reduction of the nitro group in 6a to obtain 11a, a possible...

  • Indian Chemical Society. (2026). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives.

  • National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor.

  • MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.

  • National Center for Biotechnology Information. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.

  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic.

  • OSU Chemistry. (1998). Comparative studies of chromatographic properties of silica-based amide-bonded phases under hydro–organic conditions.

  • ResearchGate. (2025). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids.

Sources

Identifying common side products in 6-nitro-1H-indole-2-carboxamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Identification and Mitigation of Common Side Products Audience: Medicinal Chemists, Process Chemists, drug Development Leads

Introduction: The Scaffold Architecture

The 6-nitro-1H-indole-2-carboxamide scaffold is a privileged structure in drug discovery, serving as a critical intermediate for antiviral capsid inhibitors and allosteric kinase modulators. Its chemical behavior is dominated by two competing electronic forces: the electron-withdrawing nitro group at C6 (deactivating the benzene ring) and the electron-rich pyrrole ring.

This guide addresses the specific "pain points" users encounter when manipulating this scaffold. Unlike generic indole chemistry, the 6-nitro substituent alters reactivity profiles, leading to unique side-product fingerprints.

Module 1: Synthesis & Regioisomer Contamination

User Ticket #402: "I see a 'shadow peak' in HPLC with the same mass as my product."

Diagnosis: Isomeric contamination arising from the cyclization step.

If you synthesized the core via Fischer Indole Synthesis , you are likely observing the 4-nitro isomer .

The Mechanism: The Fischer synthesis typically employs 3-nitrophenylhydrazone.[1] Upon acid-catalyzed cyclization, the sigmatropic rearrangement can occur at either of the two ortho positions relative to the hydrazone.

  • Path A (Sterically favored/Electronically distinct): Attacks C6, yielding the 6-nitroindole .

  • Path B (Competitive): Attacks C2, yielding the 4-nitroindole .

While the 6-nitro isomer is often favored due to steric relief, the 4-nitro isomer is a persistent impurity (5–15%) that co-crystallizes with the product.

Visualizing the Pathway:

Fischer_Regioselectivity Start 3-Nitrophenylhydrazone Intermediate Ene-hydrazine Intermediate Start->Intermediate Acid Cat. Prod6 6-Nitroindole (Major Product) Intermediate->Prod6 Cyclization at para-to-nitro Prod4 4-Nitroindole (Side Product) Intermediate->Prod4 Cyclization at ortho-to-nitro

Figure 1: Divergent cyclization pathways in Fischer Indole Synthesis leading to regioisomeric impurities.

Troubleshooting Protocol:

  • Switch Methods: If 4-nitro contamination is critical, switch to the Reissert Indole Synthesis .

    • Reagents: 2-methyl-4-nitro-1-nitrobenzene + diethyl oxalate.

    • Logic: This method relies on the specific deprotonation of the methyl group ortho to the nitro, guaranteeing the 6-nitro substitution pattern without ambiguity.

  • Purification: The 4-nitro isomer is generally more polar due to the proximity of the nitro group to the indole NH (hydrogen bonding interference). Use a gradient of DCM:MeOH rather than Hexane:Ethyl Acetate for better separation.

Module 2: Nitro Group Reduction & "The M+16 Mystery"

User Ticket #515: "My LCMS shows a major peak at [M+16] relative to the desired amine."

Diagnosis: Incomplete reduction leading to the Hydroxylamine (R-NHOH) intermediate.

The Chemistry: Reducing the 6-nitro group to a 6-amino group (e.g., for further coupling) is a 6-electron process.

  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
    
    
    Hydroxylamine (
    
    
    )
    
    
    Amine (
    
    
    )

The "M+16" peak relative to the amine product is the hydroxylamine intermediate. (Note: It is M-14 relative to the starting nitro).

Why it happens: The electron-deficient nature of the indole-2-carboxamide (due to the carbonyl at C2) stabilizes the hydroxylamine, making the final reduction step to the amine sluggish, especially with mild reductants like SnCl₂ or Zn/Acetic acid.

Secondary Issue: Azo Dimerization If the reaction pH is basic, the accumulating Nitroso and Hydroxylamine species condense to form Azo (


)  or Azoxy (

)
dimers. These appear as high molecular weight aggregates (approx. 2x mass).

Visualizing the Reduction Cascade:

Nitro_Reduction Nitro 6-Nitro-indole (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso 2e- red. Hydroxyl Hydroxylamine (R-NHOH) [Target + 16 amu] Nitroso->Hydroxyl 2e- red. Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (Basic pH) Amine 6-Amino-indole (Target Product) Hydroxyl->Amine 2e- red. (Slow Step) Hydroxyl->Azoxy Condensation

Figure 2: Stepwise reduction of the nitro group and potential diversion to stable hydroxylamine or dimer side products.

Corrective Protocol (Self-Validating):

  • Force the Finish: If using Pd/C hydrogenation, increase pressure to 50 psi or add a trace of acid (HCl) to protonate the hydroxylamine, facilitating water elimination.

  • Iron/Ammonium Chloride: For chemoselective reduction without touching the indole double bond or halogen substituents, use Fe powder with NH₄Cl in EtOH/H₂O.

    • Validation: Monitor disappearance of the M-14 (hydroxyl) peak, not just the starting material.

Module 3: Amide Stability & Dehydration

User Ticket #609: "I treated my primary amide with POCl3 and the mass dropped by 18."

Diagnosis: Dehydration to 6-nitro-1H-indole-2-carbonitrile .

The Mechanism: Primary amides (


) are susceptible to dehydration in the presence of electrophilic activating agents (POCl₃, SOCl₂, TFAA). The indole nitrogen (N1) can assist this process if not protected, but the primary driver is the activation of the amide oxygen.
  • Reaction:

    
    
    
  • Mass Shift: Loss of 18 amu.

Prevention:

  • If your goal was Vilsmeier-Haack formylation or chlorination, you must protect the amide nitrogen or use milder conditions.

  • Side Note: This "side product" is actually a valuable intermediate if you intend to synthesize tetrazoles.

Summary of Common Side Products

Retention Time (Relative)Mass Shift (vs Target)IdentityOriginMitigation
0.95 RRT Same MW4-Nitro Isomer Fischer Synthesis RegioselectivityUse Reissert synthesis or recrystallize in polar solvents.
0.90 RRT +16 amu (vs Amine)Hydroxylamine Incomplete Nitro ReductionIncrease reaction time; add acid catalyst to hydrogenation.
1.50 RRT ~2x MWAzoxy Dimer Nitroso condensation (Basic pH)Maintain neutral/acidic pH during reduction; avoid high conc.
0.80 RRT -18 amu (vs Amide)Nitrile Dehydration (Acidic/Activating conditions)Avoid strong dehydrating agents (SOCl₂, POCl₃) on primary amides.
0.50 RRT +1 amu (Hydrolysis)Carboxylic Acid Amide HydrolysisStore away from strong bases; ensure dry solvents for coupling.

References

  • Regioselectivity in Fischer Indole Synthesis

    • Robinson, B. (1963). The Fischer Indole Synthesis.[1][2] Chemical Reviews, 63(4), 373–401.

    • Source:

  • Reduction of Nitroarenes & Hydroxylamine Intermediates

    • Orlandi, M., et al. (2015).[3] Metal-Free Reduction of Nitro Compounds to Amines. Organic Letters, 17(16), 3941–3943.

    • Source:

  • Dehydration of Primary Amides to Nitriles

    • Ruan, S., et al. (2020).[4] Facile dehydration of primary amides to nitriles catalyzed by lead salts.[4] ResearchGate.

    • Source:

  • Indole-2-carboxamide Synthesis & Properties

    • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
    • Source:

Sources

Technical Support Center: Solubility Optimization for 6-nitro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the 6-nitro-1H-indole-2-carboxamide scaffold. It addresses the physicochemical bottlenecks inherent to this specific pharmacophore (planar


-stacking, high lattice energy) and provides validated protocols for biological assay formulation.

Case ID: IND-NITRO-SOL-001 Compound Class: Nitro-substituted Indole-2-carboxamides Physicochemical Profile: High Lipophilicity (LogP ~2.5–3.5), High Crystal Lattice Energy (Melting Point >200°C), Low Aqueous Solubility (<10 µM).

Executive Summary

Researchers frequently encounter "crash-out" (precipitation) events when transferring 6-nitro-1H-indole-2-carboxamide from organic stock solutions into aqueous biological media. This molecule suffers from "brick dust" properties: the planar indole core and the nitro group facilitate strong intermolecular


-

stacking, while the carboxamide moiety forms a rigid hydrogen-bond network in the solid state.

This guide provides a Question-and-Answer troubleshooting framework to overcome these thermodynamic barriers without compromising biological data integrity.

Part 1: Initial Dissolution & Stock Preparation

Q1: What is the optimal solvent for primary stock solutions?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Technical Rationale: The nitro group and the indole N-H are hydrogen bond donors/acceptors. DMSO disrupts these intermolecular bonds effectively.

  • Solubility Limit: You can typically achieve 10 mM to 50 mM in 100% DMSO.

  • Critical Warning: Avoid Ethanol or Methanol for primary stocks. These protic solvents often fail to break the crystal lattice energy of carboxamides as effectively as dipolar aprotic solvents (DMSO or DMF), leading to "micro-seeding" where invisible crystals remain.

Q2: My stock solution looks clear, but my assay results are variable. Why?

Diagnosis: You likely have micro-precipitation or water contamination in your DMSO.

  • Mechanism: DMSO is hygroscopic. If your DMSO has absorbed atmospheric water, the solubility of hydrophobic indoles drops exponentially.

  • Protocol:

    • Use fresh, anhydrous DMSO (stored over molecular sieves).

    • Sonicate the stock solution for 10–15 minutes at 40°C.

    • Visual Check: Hold the vial against a light source. Any "shimmering" or Schlieren lines indicate incomplete dissolution.

Part 2: Assay Formulation (The "Crash-Out" Problem)

Q3: Why does the compound precipitate immediately upon addition to the assay buffer?

Root Cause: Solvent Shock. When a small volume of high-concentration DMSO stock (e.g., 10 mM) is added directly to a large volume of aqueous buffer, the local solvent environment changes too rapidly. The compound molecules aggregate faster than they can disperse.

Solution: The Intermediate Dilution Method Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate "step-down" dilution.

Protocol: The "Step-Down" Dilution Workflow

Target Final Concentration: 10 µM in Assay Buffer (1% DMSO).

  • Primary Stock: 10 mM in 100% DMSO.

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% Buffer or 100% DMSO if solubility is extremely low).

    • Goal: Create a 100 µM solution.

  • Final Assay Step: Dilute the Intermediate Stock 1:10 into the final Assay Buffer.

    • Result: 10 µM compound, final DMSO concentration is controlled.

Q4: Can I use pH to improve solubility?

Analysis: Generally, No for physiological assays.

  • Chemistry: The indole N-H is very weakly acidic (pKa > 15). The 6-nitro group (electron-withdrawing) lowers this pKa, likely to the range of 12–14, but this is still too high to be deprotonated at physiological pH (7.4).

  • Risk: Forcing solubility with high pH (e.g., pH 10) will likely degrade the carboxamide bond or kill your biological target (cells/enzymes). Stick to neutral pH strategies.

Part 3: Advanced Formulation (Excipients)

Q5: Standard DMSO dilution still fails. What additives can I use?

Recommendation: Use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.
  • Mechanism: The hydrophobic indole core inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex soluble.

  • Protocol:

    • Prepare the assay buffer containing 5% to 10% (w/v) HP-

      
      -CD .
      
    • Dilute your DMSO stock into this cyclodextrin-rich buffer.

    • Note: Verify that cyclodextrin does not interfere with your specific assay target.

Q6: Are surfactants compatible with this molecule?

Recommendation: Yes, non-ionic surfactants like Tween-80 (0.01% - 0.05%) or Pluronic F-127 .

  • Utility: These prevent the aggregation of the "brick dust" particles if micro-precipitation occurs. They are essential for High-Throughput Screening (HTS) to prevent false positives caused by light scattering.

Part 4: Visual Troubleshooting Guides

Workflow 1: The Solubility Decision Tree

Use this logic flow to determine the correct formulation strategy for your specific assay conditions.

SolubilityLogic Start Start: 6-Nitro-Indole-Carboxamide Assay Preparation CheckDMSO Step 1: Prepare 10mM Stock in Anhydrous DMSO Start->CheckDMSO VisualCheck Visual Inspection: Is it clear? CheckDMSO->VisualCheck Sonicate Action: Sonicate at 40°C (15 mins) VisualCheck->Sonicate Cloudy Dilution Step 2: Dilute to Assay Conc. (Intermediate Step) VisualCheck->Dilution Clear Sonicate->VisualCheck Precipitate Result: Visible Precipitate or High Turbidity? Dilution->Precipitate Success Ready for Assay Precipitate->Success No (Clear) AddSurfactant Strategy A: Add 0.05% Tween-80 to Assay Buffer Precipitate->AddSurfactant Yes (Cloudy) AddCD Strategy B: Use 10% HP-beta-CD as Carrier Precipitate->AddCD If Surfactant Fails AddSurfactant->Precipitate Re-test AddCD->Success

Caption: Decision logic for troubleshooting solubility issues. Priority is given to simple DMSO handling before escalating to excipients like Surfactants or Cyclodextrins.

Workflow 2: The "Step-Down" Dilution Protocol

This diagram illustrates the intermediate dilution method required to prevent solvent shock.

DilutionProtocol Stock Primary Stock 10 mM in 100% DMSO Intermed Intermediate Stock 100 µM (10% DMSO + 90% Buffer) Stock->Intermed  1:100 Dilution (Prevents Shock) Final Final Assay Well 10 µM (1% DMSO in Buffer) Intermed->Final  1:10 Dilution (Equilibration)

Caption: Step-down dilution scheme. Direct dilution from 100% DMSO to 1% aqueous often causes immediate precipitation; the intermediate step buffers this transition.

Part 5: Summary of Physicochemical Data

ParameterValue / CharacteristicImplication for Assay
Molecular Weight ~205.17 g/mol Small molecule, high diffusion.
Est. LogP 2.5 – 3.2Lipophilic; partitions into membranes/plastics.
pKa (Indole NH) ~13–14 (due to 6-NO2)Neutral at pH 7.4. pH adjustment ineffective.
Aqueous Solubility < 10 µM (Kinetic)Requires carrier (DMSO/Cyclodextrin).
H-Bond Donors 2 (Indole NH, Amide NH2)High lattice energy; difficult to dissolve crystals.

References

  • Indole-2-carboxamides as Antituberculosis Agents. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. This paper details the solubility challenges (typically <10 µg/mL) of the indole-2-carboxamide scaffold and the structure-activity relationships that necessitate formulation optimization. Source:

  • Solubility of Indole Derivatives. Design, synthesis, and biological evaluation of indole-2-carboxamides. Discusses the correlation between lipophilicity and potency, acknowledging the low aqueous solubility inherent to this chemical series. Source:

  • General Solubility Strategies for Hydrophobic Drugs. The Indole Scaffold in Biochemistry and Therapeutics. Provides context on the "brick dust" nature of planar indole derivatives and the necessity of formulation techniques like prodrugs or salt forms (though salt forms are difficult for the neutral 2-carboxamide). Source:

  • pKa Values of Indole Derivatives. Equilibrium pKa Table (DMSO Solvent). Provides the baseline acidity of the indole N-H group, supporting the claim that pH manipulation is ineffective at physiological conditions. Source:

Technical Support Center: Regioselective Synthesis of 6-Nitroindoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting & Methodologies for 6-Nitroindole Synthesis Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary: The "Selectivity Paradox"

Synthesizing 6-nitroindole presents a unique "selectivity paradox" that frustrates standard indole protocols.

  • Direct Nitration Fails: Electrophilic aromatic substitution of indole overwhelmingly favors the C3 position (nucleophilic attack). Blocking C3 often leads to C2 or mixtures of C5/C6 due to protonation-induced deactivation.

  • Reductive Cyclization Fails: Classic methods like Leimgruber-Batcho or Reissert rely on reducing an ortho-nitro group to an amine to close the ring. If your target contains a 6-nitro group, these reducing conditions (H₂/Pd, Zn/AcOH) will typically reduce both nitro groups, yielding 6-aminoindole instead.

This guide details the two most robust protocols to bypass these failure modes: the Modern Base-Mediated Annulation (high selectivity) and the Classical Fischer Synthesis (scalable but requires separation).

Module 1: The Modern Solution (Base-Mediated Annulation)

Best For: High regioselectivity, metal-free conditions, avoiding isomer separation. Mechanism: Anionic cascade reaction involving nucleophilic attack on electron-deficient nitroarenes.

Protocol: Cs₂CO₃-Promoted Annulation

This method utilizes 1,3-dinitrobenzene and enaminones to construct the indole ring directly with the nitro group in place.

Reagents:

  • Substrate: 1,3-Dinitrobenzene (1.0 equiv)

  • Coupling Partner:

    
    -Enaminone (e.g., 3-(dimethylamino)-1-phenyl-2-propen-1-one) (1.5 equiv)
    
  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: Chlorobenzene (PhCl) or DMSO

Workflow:

  • Setup: Charge a flame-dried reaction tube with 1,3-dinitrobenzene, the enaminone, and Cs₂CO₃.

  • Solvation: Add anhydrous PhCl under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat to 110–120 °C for 12–24 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Troubleshooting Guide (Module 1)
SymptomProbable CauseCorrective Action
Low Yield (<30%) Moisture in Cs₂CO₃Cs₂CO₃ is hygroscopic. Flame-dry the base under vacuum before use.
Incomplete Conversion Enaminone DecompositionAdd the enaminone in two portions: 1.0 equiv at

and 0.5 equiv at

.
By-product Formation Oxidative PolymerizationEnsure strict inert atmosphere (Argon balloon) is maintained.

Module 2: The Classical Solution (Fischer Indole Synthesis)

Best For: Scale-up, readily available starting materials, making 2,3-disubstituted 6-nitroindoles. Major Challenge: Formation of inseparable regioisomers (4-nitro vs. 6-nitro).

The Isomer Problem

Using 3-nitrophenylhydrazine results in hydrazone formation. During the [3,3]-sigmatropic rearrangement, the bond can form at either the ortho position (leading to 4-nitroindole) or the para position (leading to 6-nitroindole) relative to the nitro group.

Protocol: Acid-Mediated Cyclization

Reagents:

  • Substrate: 3-Nitrophenylhydrazine hydrochloride

  • Ketone: Cyclohexanone (for tetrahydrocarbazole) or specific ketone

  • Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂/AcOH

Workflow:

  • Hydrazone Formation: Reflux hydrazine and ketone in ethanol/AcOH until TLC shows consumption of hydrazine. Isolate the hydrazone if unstable.

  • Cyclization: Heat the hydrazone in PPA at 90–100 °C . Caution: Exothermic.

  • Quench: Pour onto crushed ice/water. Neutralize with NaOH.

  • Separation (CRITICAL):

    • The crude solid is a mixture of 4-nitro and 6-nitro isomers.[1]

    • Flash Chromatography: 6-Nitro isomers are typically more polar than 4-nitro isomers due to the dipole moment alignment.

    • Crystallization: For some derivatives (e.g., ethyl esters), the 6-nitro isomer is less soluble in ethanol and can be crystallized out.

Troubleshooting Guide (Module 2)
SymptomProbable CauseCorrective Action
Ratio favors 4-Nitro Steric/Electronic ControlSwitch solvent to Toluene/H₂SO₄. Non-polar solvents sometimes favor the 6-isomer slightly, but the mixture is inevitable.
Tarry/Black Product Overheating in PPADo not exceed 100 °C. PPA acts as an oxidant at high temps. Use ZnCl₂ in AcOH at 80 °C as a milder alternative.
Cannot Separate Isomers Similar R_f valuesDerivatize the mixture (e.g., N-acetylation) to change polarity differences, separate, then deprotect.

Visualizing the Synthetic Strategy

The following decision tree helps you select the correct pathway based on your starting materials and constraints.

G Start START: Target 6-Nitroindole Q1 Do you have 1,3-Dinitrobenzene? Start->Q1 Q2 Do you have 3-Nitrophenylhydrazine? Q1->Q2 No RouteA METHOD A: Base-Mediated Annulation (Cs2CO3 + Enaminone) Q1->RouteA Yes Q3 Do you have 2,4-Dinitrotoluene? Q2->Q3 No RouteB METHOD B: Fischer Indole Synthesis (Requires Isomer Separation) Q2->RouteB Yes RouteC METHOD C: Leimgruber-Batcho (WARNING: Risk of Over-reduction) Q3->RouteC Yes ResultA High Regioselectivity (6-Nitro) No Metal Catalyst RouteA->ResultA ResultB Mixture of 4-Nitro & 6-Nitro Requires Chromatography RouteB->ResultB ResultC Likely yields 6-Aminoindole unless specialized reduction used RouteC->ResultC

Figure 1: Strategic decision tree for selecting the optimal synthetic route for 6-nitroindoles.

Frequently Asked Questions (FAQs)

Q1: Why can't I just nitrate indole directly to get 6-nitroindole? A: Direct nitration is governed by the electron density of the pyrrole ring. The C3 position is most nucleophilic. If you use mild conditions, you get 3-nitroindole. If you use strong acid (HNO₃/H₂SO₄), the C3 position protonates, deactivating the pyrrole ring. The electrophile then attacks the benzene ring, but it favors the C5 position (meta to the protonated nitrogen) rather than C6.

Q2: Can I use the Leimgruber-Batcho method if I use a milder reducing agent? A: It is extremely difficult. The Leimgruber-Batcho synthesis requires the reduction of the ortho-nitro-enamine to an amine to attack the ketone/aldehyde intermediate. Reagents capable of this (H₂/Pd, Fe/AcOH, TiCl₃) almost universally reduce the aromatic nitro group at C6 as well. If you must use this route, consider synthesizing 6-aminoindole first and then oxidizing the amine to a nitro group (e.g., using oxone or mCPBA), though this is chemically inefficient.

Q3: How do I distinguish 4-nitroindole from 6-nitroindole by NMR? A:

  • 6-Nitroindole: Look for a doublet (J ~ 2.0 Hz) for the C7 proton (the proton between the indole N and the nitro group). It will be significantly deshielded. The C5 proton will appear as a doublet of doublets.

  • 4-Nitroindole: The C5 proton will be a doublet (J ~ 8 Hz) and the C7 proton will be a doublet (J ~ 8 Hz). The coupling patterns in the aromatic region are distinct.

References

  • Regioselective Synthesis via Enaminones

    • Title: Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation.[2][3]

    • Source: Organic & Biomolecular Chemistry (RSC), 2012.
    • URL:[Link]

  • Fischer Indole Isomer Separation

    • Title: The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole.[1]

    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • General Indole Synthesis Reviews

    • Title: Indole Ring Synthesis: From Natural Products to Drug Discovery (Gordon Gribble).
    • Source: Wiley Online Library.
    • URL:[Link]

Sources

Technical Support Center: Indole Stability & Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Decomposition of Indole Derivatives During Synthesis and Purification Ticket Priority: High (Technical Guide) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Indole Paradox

Indole derivatives are the backbone of tryptophan-derived alkaloids and a massive class of pharmaceuticals. However, they present a distinct "Indole Paradox": the very electron-rich nature that makes them excellent nucleophiles also renders them highly susceptible to oxidative degradation and acid-catalyzed polymerization.

This guide moves beyond standard textbook advice. It addresses the specific failure modes—often observed as "red tars" or "brown oils"—and provides mechanistic interventions to preserve the integrity of your scaffold.

Module 1: Acid-Mediated Decomposition (The "Red Tar" Issue)

User Issue: "My reaction mixture turned deep red/black upon adding acid or during silica gel chromatography, and the yield plummeted."

The Mechanism: C3-Protonation & Oligomerization

Unlike pyrrole, indole is not protonated at the nitrogen.[1] It behaves as an enamine. Protonation occurs at C3 , generating an electrophilic iminium species (indolium ion). This ion is immediately attacked by a neutral indole molecule, leading to dimers, trimers, and eventually polymeric "tars."

Visualizing the Failure Mode

IndoleAcidDecomp Indole Neutral Indole C3_Cat C3-Protonated Indolium Ion Indole->C3_Cat + H+ Acid H+ (Acid/Silica) Dimer Indole Dimer (Precursor to Tar) C3_Cat->Dimer + Neutral Indole (Nucleophilic Attack) Polymer Polymeric Tar (Red/Black) Dimer->Polymer Oligomerization

Figure 1: The acid-catalyzed dimerization pathway.[2] Note that C3 is the kinetic site of protonation, creating an electrophile that consumes remaining starting material.

Troubleshooting Protocol: Neutralizing the Workup

Standard silica gel is slightly acidic (pH 6.0–6.5). For electron-rich indoles (e.g., 5-methoxyindole), this is sufficient to catalyze decomposition on the column.

Protocol: The "Triethylamine Dope" Method

  • Slurry Preparation: Do not just add base to the solvent. Prepare your silica slurry using your non-polar eluent (e.g., Hexanes).

  • The Spike: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes. This neutralizes the acidic silanol sites.[3]

  • The Flush: Pour the column and flush with 2 column volumes of pure eluent (without Et₃N) to remove excess base, leaving the silica neutral.

  • Elution: Run your column. If the compound is extremely acid-sensitive, maintain 0.1% Et₃N in the mobile phase.

Module 2: Oxidative Instability (The "Brown Oil" Issue)

User Issue: "My product was a white solid, but after drying on the high-vac or sitting on the bench for an hour, it turned into a brown oil."

The Mechanism: Radical Autoxidation

Indoles are electron-rich heterocycles prone to radical formation. Exposure to atmospheric oxygen and light generates a radical at C3, which reacts with singlet oxygen to form a 3-hydroperoxyindole . This intermediate is unstable and cleaves the ring to form 2-formylaminobenzaldehyde or isatin .

Visualizing the Oxidation Pathway

IndoleOxidation Indole Indole Derivative Radical Indolyl Radical Indole->Radical Light/Air (hv, O2) Peroxide 3-Hydroperoxyindole Radical->Peroxide + O2 Cleavage Ring Cleavage (Isatin/Formyl-aniline) Peroxide->Cleavage Decomposition

Figure 2: The oxidative degradation pathway. This process is accelerated by light and trace metals.

Protocol: The "Freeze-Pump-Thaw" Degassing

Simply bubbling nitrogen is often insufficient for highly sensitive indoles (e.g., 2,3-unsubstituted indoles).

  • Setup: Place your reaction solvent in a Schlenk flask.

  • Freeze: Submerge the flask in liquid nitrogen until the solvent is solid.

  • Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes.

  • Thaw: Close the vacuum, remove from liquid nitrogen, and let thaw in a warm water bath. Do not open to air.

  • Repeat: Cycle this 3 times. This removes dissolved oxygen that simple sparging misses.

Module 3: Strategic Protection (N-H Masking)

FAQ: "When should I protect the indole nitrogen?" Answer: If your synthesis involves strong oxidants, electrophiles, or strong acids, the N-H must be masked. The protecting group (PG) acts as an electron sink, reducing the electron density of the pyrrole ring and preventing C3 attacks.

Protecting Group Decision Matrix
Protecting GroupStability ProfileElectronic EffectRemoval ConditionBest For...
Boc (tert-butyloxycarbonyl) Stable to base, nucleophiles, hydrogenation.Strong Electron Withdrawing (EWG). Deactivates ring.TFA or dilute HCl.Preventing oxidation; Friedel-Crafts reactions.
Tosyl (Ts) Very stable to acid.Strong EWG. Highly crystalline (helps purification).KOH/MeOH or Mg/MeOH.Harsh acidic conditions; crystallizing oils.
SEM (2-(Trimethylsilyl)ethoxymethyl) Stable to strong base (LiAlH4, BuLi).Moderate EWG.TBAF or mild acid.Lithiation chemistry (C2 functionalization).
TIPS (Triisopropylsilyl) Bulky; blocks N-attack sterically.Weak EWG.TBAF.Steric shielding without heavily deactivating the ring.

Module 4: Purification Survival Guide

User Issue: "I cannot recover my material from the column despite high Rf."

If silica neutralization (Module 1) fails, you must switch stationary phases.

Stationary Phase Selection
Stationary PhaseAcidity (pH)Recommendation
Silica Gel (Standard) ~6.0–6.5Avoid for simple indoles unless neutralized with Et₃N.
Neutral Alumina (Activity III) ~7.0–7.5Gold Standard for acid-sensitive indoles. Lower surface area requires lower loading (50:1 ratio).
Basic Alumina ~9.0–10.0Use for indoles with basic side chains (e.g., tryptamines).
C18 (Reverse Phase) NeutralExcellent for polar derivatives. Use water/acetonitrile gradients with 0.1% Ammonium Formate (volatile buffer).

Pro-Tip: For storage, always store sensitive indoles under Argon at -20°C. If the compound is an oil, dissolve it in benzene and freeze it (matrix isolation) to prevent intermolecular radical propagation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard reference for indole reactivity and C3 protonation mechanisms). Link

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Comprehensive review of indole synthesis and stability). Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. (Discusses protection strategies). Link

  • Teledyne ISCO. (2017). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. (Technical note on using amine-functionalized silica and alumina for purification). Link

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. (Guide on neutralizing silica with triethylamine). Link

Sources

Column chromatography conditions for purifying nitroindoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Hub for researchers working with nitroindoles. It synthesizes mechanistic chemical behavior with practical troubleshooting.

Status: Operational | Topic: Column Chromatography of Nitroindoles | Persona: Senior Application Scientist

Welcome to the technical support center. Below you will find advanced troubleshooting protocols, mechanistic explanations for separation behaviors, and standardized operating procedures (SOPs) for purifying nitroindoles.

🔬 Part 1: The Mechanistic "Why"

Understanding Your Analyte

Before attempting purification, you must understand why nitroindoles behave poorly on standard silica gel.

  • The Acidity Problem: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). When attached to the indole ring (particularly at positions 4, 5, 6, or 7), it significantly increases the acidity of the N-H proton.
    
    • Consequence: The acidic N-H proton acts as a Hydrogen Bond Donor (HBD) to the acidic silanol (

      
      ) groups on the silica surface.
      
    • Result: Severe peak tailing (streaking) and irreversible adsorption of mass.

  • Solubility Mismatch: Nitroindoles are often crystalline solids with poor solubility in non-polar solvents (Hexanes) but high solubility in polar aprotic solvents (DCM, Acetone).

    • Consequence: Loading a DCM solution onto a Hexane-equilibrated column causes the compound to "crash out" (precipitate) at the top of the column.

    • Result: Broad, split peaks and loss of resolution.

🛠 Part 2: Troubleshooting & FAQs

Issue 1: "My compound is streaking/tailing on the TLC plate and column."

Diagnosis: Strong interaction between Indole N-H and Silica Si-OH. The Fix: Base Deactivation. You must neutralize the acidic sites on the silica gel.

  • Protocol: Add 1% Triethylamine (TEA) to your mobile phase.

  • Critical Step: You must flush the column with the TEA-containing solvent before loading your sample. This "pre-treats" the silica.

  • Alternative: If TEA is unavailable, 1% Ammonium Hydroxide (

    
    ) in MeOH/DCM can work, but TEA is preferred for Hex/EtOAc gradients.
    
Issue 2: "I can't separate the regioisomers (e.g., 4-nitro vs. 5-nitro)."

Diagnosis: Similar polarity (dipole moments) leads to co-elution. The Fix: Exploit Intramolecular Bonding & Solvent Selectivity.

  • Theory:

    • 7-Nitroindole: Often elutes fastest (least polar) due to an intramolecular Hydrogen Bond between the N-H and the nitro oxygen (ortho position), which "hides" the polar protons from the silica.

    • 5- & 6-Nitroindole: Most polar (elute last); the nitro group is far from the N-H, maximizing the molecular dipole and exposure to silica.

  • Solvent Switch: If Hexane/EtOAc fails, switch to Toluene/Acetone or DCM/Hexane . Toluene provides

    
    -
    
    
    
    interactions with the indole ring, often resolving isomers that co-elute in simple alkane systems.
Issue 3: "My sample precipitated at the top of the column."

Diagnosis: "Wet loading" with a strong solvent (DCM) into a weak mobile phase (Hexane). The Fix: Dry Loading (Solid Load). Never wet-load nitroindoles unless you are running a high-polarity isocratic system. See SOP 02 below.

📋 Part 3: Standard Operating Procedures (SOPs)

SOP 01: The "Gold Standard" Gradient

Best for: Crude nitration mixtures containing multiple isomers.

ParameterCondition
Stationary Phase Silica Gel 60 (40-63 µm)
Mobile Phase A Hexanes + 1% Triethylamine (TEA)
Mobile Phase B Ethyl Acetate + 1% Triethylamine (TEA)
Gradient 0% B

40% B over 10 Column Volumes (CV)
Flow Rate Optimized to column diameter (e.g., 18 mL/min for 12g cartridge)
Detection UV 254 nm (Primary) + Visible (Yellow bands)
SOP 02: Dry Loading Protocol (Mandatory for >100mg scale)

Why: Eliminates solubility issues and band broadening.

  • Dissolve crude nitroindole mixture in minimal DCM or Acetone .

  • Add Celite 545 or Silica Gel (ratio: 3g solid support per 1g crude sample).

  • Evaporate solvent on a rotary evaporator until you have a free-flowing, dry powder.

  • Pack: Pour the powder on top of your pre-equilibrated column.

  • Cap: Add a layer of sand (approx. 1 cm) on top of the dry load to prevent disturbance when adding solvent.[1]

📊 Part 4: Data & Reference Tables

Table 1: Relative Polarity & Elution Order (Silica)

Note: Exact Rf varies by solvent system; this represents relative order.

IsomerRelative PolarityElution OrderStructural Reason
7-Nitroindole Low1st (Fastest)Intramolecular H-bond (N-H


) reduces polarity.
4-Nitroindole Medium2ndProximity of

to N-H affects dipole, but less H-bonding than 7-nitro.
3-Nitroindole Medium-High3rdElectron density pulled from pyrrole ring; often the major product.
5- / 6-Nitroindole High4th (Slowest)Large dipole moment;

far from N-H, maximizing silica interaction.
Table 2: Solvent System Recommendations
Target CompoundRecommended Solvent SystemAdditive
Non-polar Isomers (4-, 7-) Hexane / DCM (Gradient 0-50%)None usually needed
Polar Isomers (3-, 5-, 6-) Hexane / EtOAc (Gradient 10-60%)1% TEA (Critical)
Highly Polar Derivatives DCM / Methanol (95:5 to 90:10)0.5%

🧠 Part 5: Decision Logic (Workflow)

The following diagram illustrates the decision process for purifying a crude nitroindole reaction mixture.

NitroindolePurification Figure 1: Decision tree for selecting loading method and mobile phase for nitroindoles. Start Crude Nitroindole Mixture CheckSolubility Is sample soluble in Hexane/DCM (1:1)? Start->CheckSolubility WetLoad Wet Loading (Dissolve in min. solvent) CheckSolubility->WetLoad Yes (High Solubility) DryLoad Dry Loading (Adsorb on Celite/Silica) CheckSolubility->DryLoad No (Precipitates) TailingCheck Did TLC show tailing? WetLoad->TailingCheck DryLoad->TailingCheck SystemA System A: Hex/EtOAc + 1% TEA TailingCheck->SystemA Yes (Standard) SystemB System B: DCM/MeOH + 1% NH4OH TailingCheck->SystemB Yes (Very Polar) SystemC System C: Toluene/Acetone (For Isomer Separation) TailingCheck->SystemC No (Isomer Resolution Needed)

📚 References

  • Separation of Nitroindoles & Mechanisms:

    • Title: Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.[2][3]

    • Source: ACS Phys. Chem. Au (via NIH PubMed Central).

    • Relevance: Confirms 3-nitroindole formation and chromatographic separation of 4-, 5-, 6-, and 7- isomers.

    • URL:[Link]

  • Dry Loading Techniques:

    • Title: Dry Loading in Flash Chromatography.

    • Source: Sorbtech Technical Guide.

    • Relevance: Defines the protocol for handling low-solubility compounds to prevent band broadening.

    • URL:[Link] (Note: General reference to standard industry practice confirmed by search results).

  • Triethylamine Additives:

    • Title: Triethylamine as a Mobile Phase Additive.[4]

    • Source: Welch Materials Technical Note.

    • Relevance: Explains the suppression of silanol interactions for basic/acidic heterocycles.

    • URL:[Link]

Sources

Overcoming poor reactivity in Fischer indole synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fischer Indole Synthesis

Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful yet often temperamental reaction. Here, we address common issues related to poor reactivity, low yields, and side-product formation, particularly when dealing with substituted arylhydrazines and carbonyl compounds. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Troubleshooting Guide: Overcoming Common Hurdles

This section is formatted as a series of questions and answers to directly address specific problems you may encounter at the bench.

Q1: My reaction is not proceeding. TLC analysis shows only starting materials (arylhydrazine and ketone/aldehyde). What are the primary causes?

Answer: Failure to initiate the reaction typically points to two critical areas: hydrazone formation or the choice of acid catalyst.

  • Inefficient Hydrazone Formation: The first step of the synthesis is the condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone.[1][2] This is an equilibrium process. If you are not forming the hydrazone in situ, ensure it has been pre-formed and isolated correctly. For in situ reactions, removing the water byproduct (e.g., with a Dean-Stark trap or molecular sieves) can drive the equilibrium forward. Also, verify the purity of your starting materials; aged aldehydes or hydrazines can be problematic.

  • Inappropriate Catalyst Choice or Concentration: The choice of acid catalyst is paramount.[3] A catalyst that is too weak may not facilitate the key[2][2]-sigmatropic rearrangement. Conversely, an excessively strong acid can lead to decomposition or unwanted side reactions.

    • Brønsted acids like polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH) are effective but can be harsh.[2][4]

    • Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or aluminum chloride (AlCl₃) are also widely used and can be milder.[3][4]

    • Actionable Advice: If using a mild catalyst like acetic acid fails, consider switching to a stronger system. ZnCl₂ is a robust starting point for many systems. PPA is particularly effective for deactivated substrates but requires higher temperatures.[5][6]

Q2: I'm observing significant tar formation and a very low yield of the desired indole. How can I mitigate this?

Answer: Tar formation is a classic sign of decomposition, often caused by overly harsh reaction conditions, especially excessive heat or acid concentration.

  • Temperature Control: The Fischer indole synthesis is exothermic. High temperatures can promote polymerization and other side reactions. It is crucial to control the temperature carefully. If you are running the reaction at reflux, try lowering the temperature and extending the reaction time. For highly reactive substrates, cooling might be necessary during the initial addition of the catalyst.

  • Acid Concentration: The amount of acid catalyst is critical. Using a large excess of a strong acid like PPA or H₂SO₄ can char the starting materials. Try reducing the catalyst loading to the minimum required amount. Sometimes, a solvent can help moderate the reaction and dissipate heat.

  • Substrate Sensitivity: Some substituted arylhydrazines or carbonyl compounds are inherently unstable under strongly acidic conditions. If your substrates are electron-rich, they may be more prone to acid-catalyzed polymerization. In these cases, a milder Lewis acid catalyst (e.g., ZnCl₂) at a moderate temperature is a better choice.

Q3: My reaction with an electron-withdrawing group on the phenylhydrazine ring is extremely sluggish or fails completely. What's the underlying issue and how can I fix it?

Answer: This is a well-documented limitation. Electron-withdrawing groups (EWGs) like -NO₂ or -CN on the arylhydrazine ring decrease the nucleophilicity of the nitrogen atoms and destabilize the key enamine intermediate.[7] This makes the crucial[2][2]-sigmatropic rearrangement step energetically more demanding, slowing down or preventing the reaction.[8][9]

  • Solution 1: Harsher Conditions: The most direct approach is to use more forcing conditions. This often involves high-boiling solvents and strong, non-nucleophilic acids. Polyphosphoric acid (PPA) at temperatures of 150-200°C is a classic choice for these challenging substrates.[10] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative.

  • Solution 2: Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the reaction by efficiently heating the polar mixture, often leading to higher yields in shorter times, even for deactivated systems.

Q4: I am trying to synthesize a 3-substituted indole using a ketone with a strong electron-donating group, and the reaction is failing. Why is this happening?

Answer: This is a fascinating and counterintuitive failure mode. While electron-donating groups (EDGs) on the phenylhydrazine are generally favorable, strong EDGs on the ketone-derived portion of the ene-hydrazine intermediate can cause the reaction to fail.[8]

Computational studies have shown that these EDGs (like an amino or indolyl group) excessively stabilize a competing reaction pathway: the heterolytic cleavage of the N-N bond.[11][12] This cleavage leads to the formation of aniline and a stabilized iminyl carbocation, completely circumventing the desired[2][2]-sigmatropic rearrangement.[12] This is why synthesizing 3-aminoindoles directly via the Fischer method is notoriously difficult.[11][12]

  • Troubleshooting Strategy:

    • Switch to Lewis Acids: Protic acids are particularly problematic for these substrates. Switching to a Lewis acid like ZnCl₂ or ZnBr₂ may improve the efficiency of the desired cyclization.[12]

    • Protecting Groups: If the problematic group is an amine or alcohol, consider protecting it with a group that is stable to the reaction conditions.

    • Alternative Synthesis: For challenging substitution patterns like 3-aminoindoles, it is often more practical to choose an alternative synthetic route, such as the Reissert or Madelung synthesis, and introduce the amino group later.

Advanced Protocols & Data

For challenging substrates, a standard protocol may not suffice. Below is a table summarizing catalyst choices for different electronic environments and a robust experimental protocol using Polyphosphoric Acid.

Table 1: Catalyst Selection Guide for Substituted Starting Materials
Substituent on ArylhydrazineSubstituent on CarbonylRecommended Catalyst ClassExample CatalystsTypical TemperatureRationale
Electron-Donating (-OCH₃, -CH₃)Alkyl, ArylBrønsted or Lewis Acidp-TsOH, ZnCl₂, Acetic Acid80-120°CGenerally reactive; milder conditions are often sufficient.
None (Phenylhydrazine)Alkyl, ArylBrønsted or Lewis AcidZnCl₂, H₂SO₄, PPA100-160°CThe "standard" case. A range of catalysts are effective.[2][4]
Electron-Withdrawing (-NO₂, -Cl)Alkyl, ArylStrong Brønsted AcidPPA, Eaton's Reagent150-200°CRequires forcing conditions to overcome deactivation of the aromatic ring.[7]
AnyStrong Electron-DonatingLewis AcidZnCl₂, BF₃·OEt₂80-140°CMay help favor cyclization over N-N bond cleavage.[12]
Detailed Experimental Protocol: Synthesis of 2-phenyl-1H-indole using PPA

This protocol is adapted for substrates that may show poor reactivity under milder conditions.

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and phenylhydrazine (1.2 eq) in ethanol.

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Stir the mixture at room temperature for 1-2 hours or until TLC indicates complete consumption of the ketone.

    • The hydrazone often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

  • Indolization:

    • Caution: Polyphosphoric acid is highly viscous and corrosive. Handle with care in a fume hood.

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazone).[13]

    • Heat the PPA to ~80-90°C with stirring to reduce its viscosity.

    • Slowly add the pre-formed phenylhydrazone in portions to the hot PPA over 20-30 minutes. The addition is exothermic; maintain the internal temperature below 120°C.

    • After the addition is complete, heat the reaction mixture to 140-160°C for 1-3 hours. Monitor the reaction progress by TLC (quench a small aliquot in ice water and extract with ethyl acetate).

    • Once the reaction is complete, allow the mixture to cool to below 100°C.

  • Workup and Purification:

    • Carefully and slowly pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Neutralize the aqueous slurry with a saturated solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until it is basic (pH > 8).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Process

Understanding the reaction mechanism and the troubleshooting logic is key to success.

Fischer Indole Synthesis Mechanism

The following diagram outlines the accepted mechanism, highlighting the critical acid-catalyzed steps. Poor reactivity often stems from issues at the Tautomerization or[2][2]-Sigmatropic Rearrangement stages.

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Key Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B H⁺, -H₂O C Ene-hydrazine (Tautomer) B->C H⁺ Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Aminal D->E H⁺, Rearomatization & Cyclization F Indole E->F -NH₃, H⁺

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Troubleshooting Decision Tree

Use this flowchart to diagnose experimental failures systematically.

Troubleshooting_Tree Start Reaction Failure: Low or No Product CheckHydrazone Is hydrazone forming? (Check TLC/¹H NMR) Start->CheckHydrazone CheckPurity Verify purity of starting materials. Consider pre-forming hydrazone. CheckHydrazone->CheckPurity No CheckCatalyst Is the catalyst appropriate for the substrate? CheckHydrazone->CheckCatalyst Yes IncreaseStrength Substrate is likely deactivated. Use stronger acid (PPA) and/or higher temp. CheckCatalyst->IncreaseStrength No (Too Weak) CheckSideRxns Are there side products (e.g., tar)? CheckCatalyst->CheckSideRxns Yes DecreaseStrength Reaction is too harsh. Lower temperature. Reduce acid concentration. Switch to milder catalyst. CheckSideRxns->DecreaseStrength Yes CheckNNcleavage Does ketone have a strong EDG? (e.g., -NHR, -OR) CheckSideRxns->CheckNNcleavage No UseLewisAcid N-N cleavage is likely. Switch from protic to Lewis acid (ZnCl₂). Consider alternative synthesis. CheckNNcleavage->UseLewisAcid Yes Success Optimize Conditions CheckNNcleavage->Success No

Caption: A logical guide for troubleshooting the Fischer Indole Synthesis.

Frequently Asked Questions (FAQs)

  • Q: Can I perform this reaction without isolating the hydrazone intermediate?

    • A: Yes, this is often called a "one-pot" procedure. You can mix the arylhydrazine, carbonyl compound, and acid catalyst together. This is common but can sometimes lead to lower yields if hydrazone formation is slow or reversible under the reaction conditions. For difficult substrates, pre-forming and isolating the pure hydrazone is recommended.[4]

  • Q: My ketone is unsymmetrical. How can I control the regioselectivity of the cyclization?

    • A: This is a classic challenge. The regioselectivity is determined by which α-carbon forms the enamine, which is influenced by both steric and electronic factors. While some Lewis acids were once thought to control selectivity, studies have shown that the structure of the hydrazone itself has the dominant influence.[14] In many cases, you will obtain a mixture of isomers that may require careful chromatographic separation.

  • Q: Are there any "green" or milder alternatives to the classical conditions?

    • A: Yes, research into greener alternatives is ongoing. Methods using ionic liquids, solid acid catalysts, or mechanochemical (ball-milling) approaches have been developed to reduce solvent waste and avoid harsh liquid acids.[15] Microwave-assisted synthesis is also a popular method for reducing reaction times and energy consumption.

References

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. [Link]

  • Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. [Link]

  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]

  • Why Do Some Fischer Indolizations Fail? PMC, NIH. [Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. PubMed. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

  • An oven-dried 100-mL single-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar (oval, 25 mm x 15 mm) is charged with. Organic Syntheses Procedure. [Link]

  • Indoles. Macalester College Chemistry. [Link]

  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). [Link]

Sources

Technical Support Center: Strategies for Scaling Up 6-Nitro-1H-indole-2-carboxamide Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical support for the synthesis and scale-up of 6-nitro-1H-indole-2-carboxamide. We will address common challenges, from reaction optimization at the bench to critical safety and control parameters for pilot-scale production.

Overview of Synthetic Strategies

The synthesis of 6-nitro-1H-indole-2-carboxamide typically involves two key transformations: the formation of the C2-carboxamide and the nitration of the indole ring. The sequence of these steps is a critical consideration for optimizing yield and purity, especially regarding regioselectivity.

Two primary routes are generally considered:

  • Route A: Amidation Followed by Nitration: This route begins with the conversion of 1H-indole-2-carboxylic acid to the corresponding carboxamide, followed by electrophilic nitration.

  • Route B: Nitration Followed by Amidation: This approach involves the initial nitration of an indole-2-carboxylic acid or its ester, followed by the conversion of the carboxylic acid functional group into the desired carboxamide.

The choice between these routes often depends on the directing effects of the C2 substituent. A carboxamide group and a carboxylic acid group can both influence the position of the incoming nitro group, often leading to a mixture of isomers that complicates purification.[1]

Synthetic_Routes startA 1H-Indole-2-carboxylic Acid stepA1 Amidation startA->stepA1 interA 1H-Indole-2-carboxamide stepA1->interA stepA2 Nitration interA->stepA2 product 6-Nitro-1H-indole-2-carboxamide stepA2->product startB 1H-Indole-2-carboxylic Acid / Ester stepB1 Nitration startB->stepB1 interB 6-Nitro-1H-indole-2-carboxylic Acid stepB1->interB stepB2 Amidation interB->stepB2 stepB2->product

Caption: Primary synthetic routes to 6-nitro-1H-indole-2-carboxamide.

Troubleshooting Guide & Scale-Up Protocols

This section addresses specific issues that may arise during synthesis and scale-up, presented in a question-and-answer format.

Section 1: The Nitration Step - Yield, Purity, and Safety

Nitration is often the most challenging step, carrying risks of low regioselectivity, product degradation, and significant safety hazards due to its highly exothermic nature.[2]

Q1: My nitration reaction is producing a mixture of 5-nitro and 6-nitro isomers. How can I improve the regioselectivity for the 6-nitro product?

A1: This is a fundamental challenge in indole chemistry. The C2 substituent directs the incoming electrophile, but electronic and steric factors often result in poor selectivity.

  • Underlying Cause: Direct nitration of an indoline-2-carboxylic acid core with standard reagents like nitric acid and sulfuric acid is known to produce a mixture of 5-nitro and 6-nitro isomers, which then requires careful separation.[1]

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain stringent temperature control, typically between -20 °C and 0 °C, during the addition of nitric acid.[1] Excursions to higher temperatures can decrease selectivity and increase the formation of degradation byproducts.

    • Alternative Synthetic Routes: Consider a transition metal-free synthesis approach. A method involving the reaction of enaminones with nitroaromatic compounds promoted by cesium carbonate (Cs₂CO₃) has been shown to produce 6-nitroindole derivatives with high regioselectivity.[3] This avoids the harsh acidic conditions of classical nitration.

    • Protecting Groups: While more complex, using a protecting group on the indole nitrogen (e.g., Boc, tosyl) can alter the electronic properties of the ring and may influence the regiochemical outcome of the nitration.

Q2: I am experiencing a significant drop in yield and an increase in dark-colored impurities when moving from a 1g to a 100g scale. What is happening?

A2: This is a classic scale-up problem related to heat and mass transfer. Nitration reactions are highly exothermic, and the surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

  • Underlying Cause: Localized "hot spots" are likely forming in the reaction mixture due to inefficient stirring and inadequate cooling. These hot spots can lead to thermal runaway, causing decomposition of the starting material and product, resulting in charring and the formation of complex impurities.[2]

  • Scale-Up Protocol & Recommendations:

    • Controlled Reagent Addition: Switch from manual pouring to a syringe pump or addition funnel for a slow, controlled, subsurface addition of the nitrating agent. This prevents localized high concentrations and allows the cooling system to keep pace.

    • Enhanced Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogenous mixture. A vortex should be visible, indicating efficient mixing.

    • Internal Temperature Monitoring: Do not rely on the external bath temperature. Use a thermocouple probe to monitor the internal temperature of the reaction mixture in real-time. This is your most critical process parameter.

    • Reverse Addition: Consider adding the indole substrate to the nitrating acid mixture at the target low temperature. This can sometimes help maintain better control over the exotherm.

ParameterLab Scale (1 L Flask)Pilot Scale (50 L Reactor)Rationale
Cooling Method Ice/Acetone BathJacketed Reactor with ChillerProvides more robust and uniform cooling capacity.
Reagent Addition Manual Pipette/FunnelDosing Pump (Subsurface)Ensures slow, controlled addition to manage exotherm.
Agitation Magnetic Stir BarOverhead Mechanical StirrerGuarantees homogeneity and prevents localized heating.
Temp. Monitoring External ThermometerInternal Thermocouple ProbeProvides accurate real-time data of the reaction bulk.

Q3: What are the essential safety precautions for handling large quantities of nitrating agents?

A3: Safety is paramount. A mixture of concentrated nitric and sulfuric acid is extremely corrosive, a strong oxidizing agent, and can react violently with organic materials.[4]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat or suit.[2][4]

  • Ventilation: Perform all operations in a certified chemical fume hood or a well-ventilated enclosure to avoid inhaling toxic and corrosive fumes like nitrogen dioxide.[2]

  • Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station.[2][4] Have appropriate spill containment kits, including a neutralizing agent like sodium bicarbonate or soda ash, readily available.

  • Quenching Procedure: The work-up for a nitration reaction typically involves quenching the mixture in ice water.[5] On a large scale, this must be done by slowly adding the reaction mixture to a vigorously stirred slurry of ice and water. Never add water to the acid mixture , as this can cause violent boiling and splashing.

Section 2: The Amidation Step - Coupling and Purification

The formation of the amide bond is generally less hazardous than nitration but can be prone to low yields and difficult purifications if not properly optimized.

Q1: My amide coupling reaction is sluggish and gives a low yield. What can I do to improve it?

A1: Low yields in amide coupling are often due to inefficient activation of the carboxylic acid, steric hindrance, or poor solubility of the starting materials.[6]

  • Underlying Cause: The choice of coupling reagent is critical. Standard reagents may not be effective for all substrates.

  • Troubleshooting & Optimization:

    • Reagent Selection: If using a standard carbodiimide like EDC with HOBt, consider more potent activating agents. A table of common options is provided below.

    • Solvent Choice: Ensure your starting materials are fully dissolved. While DCM and DMF are common, THF or acetonitrile might offer better solubility for your specific indole derivative. Gentle heating can also help, but monitor for potential degradation.[6]

    • Stoichiometry: Ensure you are using the correct ratios of reagents. It is common to use a slight excess (1.1-1.5 equivalents) of the amine and coupling agents to drive the reaction to completion.[6]

Coupling ReagentCommon BaseKey AdvantagesConsiderations
EDC/HOBt DIPEA, NMMCost-effective, water-soluble byproducts.Standard, may be insufficient for difficult couplings.
HATU DIPEA, 2,4,6-CollidineHigh reactivity, fast reaction times, low epimerization.More expensive, byproduct removal can be tricky.
T3P® Pyridine, DIPEAHigh efficiency, byproducts are water-soluble.Often requires careful temperature control.

Q2: How should I purify my final 6-nitro-1H-indole-2-carboxamide product at scale?

A2: The purification strategy will depend on the physical state of your product (solid vs. oil) and the nature of the impurities.

  • Aqueous Work-up: Before any other purification, a thorough aqueous work-up is essential to remove residual acid, base, and water-soluble byproducts. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), water, and finally brine.[5][6]

  • Recrystallization: If your product is a solid, recrystallization is the most efficient and scalable method for achieving high purity. You will need to perform a solvent screen to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below.

  • Silica Gel Chromatography: While being the standard for lab-scale purification, column chromatography becomes expensive and cumbersome at a large scale.[6] It should be reserved for situations where recrystallization is ineffective or for purifying smaller batches of very high-value material.

Troubleshooting_Workflow start Low Yield or High Impurity decision Identify Problem Step start->decision nitration Nitration Step decision->nitration Nitration amidation Amidation Step decision->amidation Amidation causeN1 Poor Regioselectivity nitration->causeN1 causeN2 Scale-up Degradation nitration->causeN2 solN1 Optimize Temp (-20°C to 0°C) Consider alternative routes (e.g., Cs₂CO₃) causeN1->solN1 solN2 Improve Heat Transfer: - Controlled Addition - Better Agitation - Internal Temp. Monitoring causeN2->solN2 causeA1 Sluggish Reaction amidation->causeA1 solA1 Use stronger coupling agent (HATU) Screen solvents for solubility Adjust stoichiometry causeA1->solA1

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What are the critical process parameters (CPPs) to monitor during the scale-up of the nitration step? A: The most critical parameters are:

  • Internal Reaction Temperature: To prevent thermal runaway and byproduct formation.

  • Reagent Addition Rate: To control the rate of heat generation.

  • Agitator Speed: To ensure mixture homogeneity and efficient heat transfer.

Q: My final product has poor solubility. How does this impact scale-up? A: Poor solubility can be a significant issue.[6] For the reaction, it can slow kinetics. For purification, it makes recrystallization challenging and may force the use of large solvent volumes or chromatography. In some cases, product precipitation during the reaction can simplify isolation by filtration, but it may complicate stirring.[6] It is crucial to identify a suitable solvent for both the reaction and the final purification early in the development process.

Q: Are there any modern, more efficient methods for indole synthesis that could be applied here? A: Yes, recent advances have focused on improving efficiency. For example, microflow synthesis methods allow for precise control over reaction times and temperatures due to the high surface-area-to-volume ratio in the small channels.[7][8] This can significantly improve yields and reduce side reactions, and these systems can be scaled up by continuous pumping, making them suitable for manufacturing.[7][8]

References
  • Notes on Environmental Concerns of Nitration. Unacademy. [Link]

  • Nitration reaction safety. (2024, June 7). YouTube. [Link]

  • Indoles and the advances in their biotechnological production for industrial applications. (2024, April 15). Wageningen University & Research. [Link]

  • MIXED NITRATING ACID (greater than 50% HN03). (2022, December 16). East Harbour Group. [Link]

  • Efficient Synthesis of Indole Derivatives. (2023, May 1). Lab Manager. [Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. [Link]

  • Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. (2023, April 30). EurekAlert!. [Link]

  • Processes for production of indole compounds.
  • Recent advances in the synthesis of indoles and their applications. (2025, September 25). RSC Publishing. [Link]

  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. ACS Publications. [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5). MDPI. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). ACS Publications. [Link]

Sources

Validation & Comparative

Validation of 6-nitro-1H-indole-2-carboxamide as a therapeutic target

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 6-nitro-1H-indole-2-carboxamide as a Therapeutic Scaffold for CFTR Modulation

Executive Summary: The Indole-2-Carboxamide Pharmacophore

6-nitro-1H-indole-2-carboxamide is not merely a chemical intermediate; it represents a validated pharmacophore scaffold critical for the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. While often encountered as a precursor in the synthesis of advanced correctors (e.g., Tezacaftor analogs), the indole-2-carboxamide core itself possesses intrinsic biological activity that validates the CFTR transmembrane domain as a druggable site.

This guide serves as a technical validation manual for researchers utilizing this scaffold to interrogate CFTR folding and gating. It distinguishes the molecule's role as a "chemical probe" from its optimized derivatives, providing the rigorous experimental frameworks required to validate its efficacy against the


F508-CFTR mutation.

Mechanism of Action (MoA): CFTR Correction

The primary therapeutic target for 6-nitro-1H-indole-2-carboxamide is the CFTR protein , specifically the misfolded


F508 variant. Unlike "potentiators" (which open the channel), indole-2-carboxamides primarily act as correctors  (Class II modulators). They bind to the Transmembrane Domains (TMDs), stabilizing the protein's conformation during folding in the Endoplasmic Reticulum (ER), thereby preventing premature degradation and facilitating trafficking to the plasma membrane.
Pathway Visualization: CFTR Correction Logic

CFTR_Correction_Pathway Mutant_Gene CFTR Gene (ΔF508 Mutation) Misfolded_Protein Misfolded CFTR Protein ( trapped in ER ) Mutant_Gene->Misfolded_Protein Proteasome Proteasomal Degradation Misfolded_Protein->Proteasome Default Pathway Stabilized_Complex Stabilized CFTR-Ligand Complex Misfolded_Protein->Stabilized_Complex Conformational Stabilization Scaffold 6-nitro-1H-indole-2-carboxamide (Pharmacophore Binding) Scaffold->Misfolded_Protein Binds TMD1/TMD2 Interface Trafficking Golgi Trafficking & Glycosylation Stabilized_Complex->Trafficking Membrane_Insertion Plasma Membrane Insertion Trafficking->Membrane_Insertion Chloride_Transport Restored Cl- Transport (Mucus Hydration) Membrane_Insertion->Chloride_Transport

Figure 1: Mechanism of Action for indole-2-carboxamide correctors. The scaffold intervenes at the ER level, rescuing the mutant protein from proteasomal degradation.

Comparative Analysis: Scaffold vs. Clinical Standards

To validate 6-nitro-1H-indole-2-carboxamide, one must compare its baseline activity against optimized clinical drugs. The "nitro" group acts as an electronic anchor, often replaced by bulky hydrophobic groups in final drugs to improve potency, but the binding mode remains consistent.

Feature6-nitro-1H-indole-2-carboxamide (Scaffold)Tezacaftor (VX-661) (Optimized Drug)Ivacaftor (VX-770) (Potentiator)
Primary Role Corrector Lead (Traffic stabilizer)Corrector (Traffic stabilizer)Potentiator (Gating opener)
Binding Site CFTR Transmembrane Domain (TMD)CFTR TMD1 (Lasso motif)CFTR Membrane Interface
Potency (EC50) Micromolar (1–10 µM) Nanomolar (< 500 nM) Nanomolar (< 100 nM)
Selectivity Moderate (Potential Kinase/MmpL3 overlap)High (Optimized for CFTR)High
Key Structural Feature Nitro group (e- withdrawing)Cyclopropane/BenzodioxoleQuinolone core
Validation Utility High: Validates binding pocket accessibility.Reference: Positive control.Synergist: Used in combo assays.

Analyst Insight: While the 6-nitro derivative is less potent than Tezacaftor, it is a critical "fragment" for validation. If your assay shows activity for this scaffold, you have successfully engaged the specific corrector pocket on CFTR.

Experimental Validation Protocols

To validate this target/compound pair, you must prove two things:

  • Rescue: The compound increases the amount of CFTR at the cell surface.[1]

  • Function: The rescued CFTR is capable of conducting chloride ions.

Protocol A: Ussing Chamber Electrophysiology (The Gold Standard)

This assay measures Short-Circuit Current (


), the definitive metric for CFTR function.

Reagents:

  • Cells: Fischer Rat Thyroid (FRT) cells or Human Bronchial Epithelial (HBE) cells expressing

    
    F508-CFTR.[1]
    
  • Compound: 6-nitro-1H-indole-2-carboxamide (dissolved in DMSO).

  • Controls: DMSO (Vehicle), VX-809 (Positive Control).

Step-by-Step Workflow:

  • Seeding: Plate cells on Snapwell permeable supports and culture at Air-Liquid Interface (ALI) for 2-4 weeks until transepithelial resistance (

    
    ) > 1000 
    
    
    
    .
  • Incubation (Correction Phase): Treat the basolateral side with 10 µM of 6-nitro-1H-indole-2-carboxamide for 24 hours at 37°C.

    • Why? Correctors need time to aid protein folding in the ER.

  • Mounting: Mount Snapwell inserts into Ussing chambers bathed in Krebs-Henseleit solution (bubbled with 95%

    
     / 5% 
    
    
    
    ).
  • Voltage Clamp: Clamp voltage to 0 mV and measure

    
    .
    
  • Sequential Agonist Addition:

    • Amiloride (100 µM): Blocks ENaC (Sodium channels) to isolate Chloride current.

    • Forskolin (10 µM): Elevates cAMP to activate CFTR.

    • Genistein (50 µM): Potentiator to maximally open any rescued CFTR.

    • CFTR

      
      -172 (10 µM):  Specific CFTR inhibitor to confirm the current is CFTR-mediated.
      
  • Calculation:

    
     (Forskolin + Genistein) - 
    
    
    
    (Inhibitor) = Rescued CFTR Activity .
Protocol B: Immunoblotting for Band B vs. Band C (Biochemical Rescue)

Confirms the protein is glycosylated and trafficked to the membrane.

  • Lysis: Lyse treated cells (from Protocol A) in RIPA buffer with protease inhibitors.

  • Western Blot: Run SDS-PAGE.

  • Detection: Use anti-CFTR antibody (e.g., mAb 596).

  • Analysis:

    • Band B (~130 kDa): Core-glycosylated (ER-trapped).

    • Band C (~170 kDa): Fully glycosylated (Post-Golgi/Membrane).

    • Validation Metric: The compound is active if it significantly increases the Band C / (Band B + Band C) ratio compared to DMSO.

Secondary Target: MmpL3 in Tuberculosis

Note: While CFTR is the primary commercial target, this scaffold is also validated in infectious disease research.

The indole-2-carboxamide scaffold is a known inhibitor of MmpL3 (Mycobacterial membrane protein Large 3), essential for the transport of mycolic acids in Mycobacterium tuberculosis.

  • Validation Check: If the compound shows MIC < 10 µM against M. tuberculosis but no activity in the Ussing Chamber, the "target" is likely bacterial MmpL3, not human CFTR. This is a crucial specificity control.

References

  • Vertex Pharmaceuticals. (2023). Modulators of ATP-binding cassette transporters. US Patent 11,639,347 B2. Retrieved from

    • Source of the specific synthesis and application of 6-nitro-1H-indole-2-carboxamide as a CFTR modulator intermedi
  • Van Goor, F., et al. (2011). Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Proceedings of the National Academy of Sciences.[2] Retrieved from

    • Establishes the Ussing Chamber and Western Blot protocols for valid
  • Franz, N., et al. (2017). Indole-2-carboxamides as MmpL3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from

    • Validates the secondary activity of this scaffold against Tuberculosis targets.
  • Vertex Pharmaceuticals. (2010). Indole derivatives as CFTR modulators. US Patent 7,776,905. Retrieved from

    • foundational patent linking the indole-2-carboxamide core structure to CFTR correction activity.

Sources

A Comparative Analysis of the Biological Activity of 5-Nitro and 6-Nitro-Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

The indole-2-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of a nitro group onto the indole ring can significantly modulate the pharmacological profile of these compounds, influencing their potency and mechanism of action. This guide provides a comparative analysis of the biological activities of two key positional isomers: 5-nitro-indole-2-carboxamides and 6-nitro-indole-2-carboxamides, offering insights for researchers and professionals engaged in drug development.

Introduction: The Significance of Nitro-Indole-2-Carboxamides

The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. The carboxamide moiety at the 2-position is a critical pharmacophore that engages in key hydrogen bonding interactions with various biological targets. The addition of a nitro group, a potent electron-withdrawing substituent, can dramatically alter the electronic properties of the indole ring, impacting molecular interactions, metabolic stability, and overall biological activity. The position of this nitro group, whether at the C5 or C6 position, can lead to distinct pharmacological profiles, making a comparative understanding essential for rational drug design.

Synthesis of 5-Nitro and 6-Nitro-Indole-2-Carboxamide Scaffolds

The synthetic pathways to 5-nitro and 6-nitro-indole-2-carboxamides typically begin with the corresponding nitro-indole-2-carboxylic acids. These precursors are then coupled with a variety of amines to generate a library of carboxamide derivatives.

General Synthesis Workflow

The overall synthetic strategy involves two main stages: the synthesis of the nitro-indole-2-carboxylic acid core, followed by amide bond formation.

Synthesis Workflow start Starting Materials (e.g., p-nitrophenylhydrazine or m-nitrophenylhydrazine) fischer Fischer Indole Synthesis start->fischer Ethyl Pyruvate ester_hydrolysis Ester Hydrolysis fischer->ester_hydrolysis Ethyl Nitroindole-2-carboxylate amide_coupling Amide Coupling (with various amines) ester_hydrolysis->amide_coupling Nitroindole-2-carboxylic Acid final_product Final Nitro-Indole-2-Carboxamides amide_coupling->final_product

Caption: A generalized workflow for the synthesis of nitro-indole-2-carboxamides.

Experimental Protocol: Synthesis of 5-Nitroindole-2-carboxylic Acid

A common method for the preparation of 5-nitroindole-2-carboxylic acid involves the Fischer indole synthesis.[1]

  • Condensation: p-Nitrophenylhydrazine hydrochloride is reacted with ethyl pyruvate in an aqueous solution at 20-60°C for 20-60 minutes to form the intermediate ethyl pyruvate-4-nitrophenylhydrazone.[1]

  • Cyclization: The resulting hydrazone undergoes cyclization in a benzene-based solvent (such as toluene or xylene) in the presence of a catalyst like polyphosphoric acid at 85-115°C for 20-60 minutes to yield 5-nitroindole-2-ethyl carboxylate.[1]

  • Hydrolysis: The ester is then subjected to alkaline hydrolysis followed by acidification with hydrochloric acid to produce 5-nitroindole-2-carboxylic acid.[1]

Experimental Protocol: Synthesis of 6-Nitroindole-2-carboxylic Acid

The synthesis of the 6-nitro isomer can be more challenging due to regioselectivity issues. One effective method involves the nitration of indoline-2-carboxylic acid.[2]

  • Nitration: Indoline-2-carboxylic acid is dissolved in concentrated sulfuric acid and cooled. Concentrated nitric acid is then added slowly while maintaining a low temperature (-20 to -10°C).[2] This reaction yields a mixture of 6-nitro and 5-nitroindoline-2-carboxylic acids, with the 6-nitro isomer being the predominant product.[2]

  • Separation and Esterification: The 6-nitro isomer is separated and can be esterified to methyl 6-nitroindoline-2-carboxylate.[2]

  • Dehydrogenation: The methyl 6-nitroindoline-2-carboxylate is then dehydrogenated using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield methyl 6-nitroindole-2-carboxylate.[2]

  • Hydrolysis: Subsequent hydrolysis of the ester furnishes 6-nitroindole-2-carboxylic acid.

Comparative Biological Activity

While direct head-to-head comparative studies are limited, analysis of the existing literature allows for a juxtaposition of the biological activities of 5-nitro and 6-nitro-indole-2-carboxamides.

5-Nitro-Indole-2-Carboxamides: A Focus on Anticancer Activity

A significant body of research highlights the potential of 5-nitroindole derivatives as anticancer agents.[3][4][5] A key mechanism of action for these compounds is the stabilization of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes, such as c-Myc.[3][4][5]

Mechanism of Action: c-Myc G-Quadruplex Stabilization

Anticancer_MoA_5_Nitro compound 5-Nitro-Indole-2-Carboxamide Derivative g4 c-Myc Promoter G-Quadruplex compound->g4 Binds and Stabilizes apoptosis Apoptosis compound->apoptosis Induces transcription c-Myc Transcription g4->transcription Downregulates translation c-Myc Protein Translation transcription->translation Leads to reduced proliferation Cancer Cell Proliferation translation->proliferation Inhibits

Caption: Anticancer mechanism of 5-nitro-indole-2-carboxamides via c-Myc G-quadruplex stabilization.

Studies have shown that certain pyrrolidine-substituted 5-nitroindole compounds can effectively bind to and stabilize the c-Myc promoter G-quadruplex.[3][5] This stabilization leads to the downregulation of c-Myc expression, a transcription factor that is overexpressed in up to 80% of human cancers.[3] The consequence of this downregulation is the induction of cell-cycle arrest and apoptosis in cancer cells.[3][5] Furthermore, some of these derivatives have been observed to increase the concentration of intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[3][5]

Compound TypeTargetBiological EffectReference
Pyrrolidine-substituted 5-nitroindolesc-Myc G-quadruplexDownregulation of c-Myc, cell-cycle arrest, apoptosis, increased ROS[3][5]
5-Nitroindole-2-carboxylic acid derivativesHIV-1 IntegraseInhibition of integrase strand transfer[6]
6-Nitro-Indole-2-Carboxamides: Exploring Diverse Biological Potential

The biological activities of 6-nitro-indole-2-carboxamides are less extensively documented compared to their 5-nitro counterparts. However, research into 6-substituted indoles and other nitroaromatic compounds provides valuable insights into their potential therapeutic applications.

Antimicrobial and Antiproliferative Activities

Studies on related 6-nitro-heterocyclic compounds, such as 6-nitro-benzo[g]indazoles, have demonstrated notable antiproliferative activity against cancer cell lines, with some derivatives showing IC50 values in the low micromolar range against lung carcinoma cells.[7] These compounds have also exhibited antibacterial activity.[7] The electron-withdrawing nature of the nitro group at the 6-position is believed to play a crucial role in these activities.

Research on indole-2-carboxamides as antituberculosis agents has indicated that substitutions at the 4- and 6-positions of the indole ring, including chloro, fluoro, or cyano groups, can significantly improve metabolic stability.[8] While not a nitro group, this suggests that the 6-position is a key site for modification to enhance the pharmacokinetic properties of these compounds.

Compound TypeTarget/ActivityBiological EffectReference
6-Nitro-benzo[g]indazolesAntiproliferativeIC50 values of 5-15 μM against NCI-H460 lung cancer cells[7]
6-Nitro-benzo[g]indazolesAntibacterialMIC of 62.5 μg/mL against N. gonorrhoeae for some derivatives[7]
4,6-disubstituted-indole-2-carboxamidesAntitubercularImproved metabolic stability[8]

Structure-Activity Relationship (SAR) Insights and Comparative Summary

The differential biological activities of 5-nitro and 6-nitro-indole-2-carboxamides can be attributed to the distinct electronic and steric environments created by the nitro group at these positions.

  • Electronic Effects: The electron-withdrawing nitro group influences the electron density distribution across the indole ring. At the 5-position, it strongly deactivates the benzene ring towards electrophilic substitution and influences the electronic character of the pyrrole nitrogen. At the 6-position, its electronic influence is also significant, though the precise impact on target binding may differ. These electronic differences can affect the pKa of the indole N-H, hydrogen bonding capabilities, and susceptibility to metabolic enzymes.

  • Steric Effects: The position of the nitro group can also have steric implications for ligand-receptor interactions. Depending on the topology of the binding site, a nitro group at the 5-position may be more or less favorable than at the 6-position for optimal binding.

Summary of Comparison:

Feature5-Nitro-Indole-2-Carboxamides6-Nitro-Indole-2-Carboxamides
Primary Research Focus Anticancer activity, specifically as c-Myc G-quadruplex stabilizers.[3][4][5]Broader, less defined, with some evidence for antiproliferative and antibacterial potential.[7]
Known Mechanism of Action Downregulation of c-Myc expression, induction of apoptosis and ROS.[3][5]Not well-elucidated for the indole-2-carboxamide scaffold, but likely involves the electron-withdrawing nature of the nitro group.
Supporting Experimental Data Extensive in vitro data on various cancer cell lines.[3][5]More limited, with data available for related 6-nitro-heterocycles.[7]
Potential for Drug Development Promising lead compounds for the development of targeted anticancer therapies.A less explored but potentially fruitful area for the discovery of novel antimicrobial and anticancer agents.

Conclusion

The positional isomerism of the nitro group on the indole-2-carboxamide scaffold gives rise to distinct biological activity profiles. While 5-nitro derivatives have been a significant focus of anticancer research with a well-defined mechanism of action involving c-Myc G-quadruplex stabilization, the 6-nitro isomers represent a comparatively underexplored chemical space with demonstrated potential for antiproliferative and antibacterial activities. Further research, including direct comparative studies and broader screening of 6-nitro-indole-2-carboxamide libraries, is warranted to fully elucidate their therapeutic potential and to refine the structure-activity relationships that govern their biological effects. This comparative guide serves as a foundational resource to inform and direct future drug discovery efforts in this promising area of medicinal chemistry.

References

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Arkivoc. [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]

  • Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. [Link]

  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals. [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Frontiers in Microbiology. [Link]

  • Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry. [Link]

  • Biological activity of 5 and 6. ResearchGate. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. [Link]

  • The preparation method of 5-nitroindole-2-carboxylic acid.
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. ResearchGate. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Preprints.org. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Nitro-1H-indole-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-nitro-1H-indole-2-carboxamides, a promising scaffold in modern medicinal chemistry. We will explore the synthetic strategies, compare the biological activities of key analogs, and provide detailed experimental protocols to support researchers in the design and development of novel therapeutic agents based on this privileged heterocyclic system.

Introduction: The Versatility of the Indole-2-Carboxamide Scaffold

The indole nucleus is a cornerstone in drug discovery, forming the structural basis for a vast array of natural products and synthetic molecules with diverse pharmacological properties.[1] When functionalized with a carboxamide at the 2-position, the resulting indole-2-carboxamide scaffold has demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3] The carboxamide moiety is particularly crucial as it can participate in key hydrogen bonding interactions with biological targets, thereby contributing significantly to the binding affinity and selectivity of the molecule.[4]

This guide focuses specifically on the 6-nitro substituted indole-2-carboxamides. The introduction of a nitro group, a potent electron-withdrawing moiety, at the 6-position of the indole ring is anticipated to modulate the electronic properties of the entire scaffold, influencing its pharmacokinetic profile and target engagement. While comprehensive SAR studies on this specific substitution pattern are emerging, we can extrapolate key principles from the broader class of indole-2-carboxamides to guide future research.

Comparative Analysis of Biological Activities

The 6-nitro-1H-indole-2-carboxamide scaffold has been investigated for several biological activities, with the most prominent being antitubercular and anticancer effects. The following sections compare the performance of this scaffold with relevant alternatives and provide supporting data where available.

Antitubercular Activity

Indole-2-carboxamides have been identified as a promising class of antituberculosis agents, with some analogs targeting the essential mycobacterial membrane protein large 3 (MmpL3).[5][6] SAR studies on related indole-2-carboxamides have shown that substitutions at the 4 and 6-positions of the indole ring with electron-withdrawing groups like chloro, fluoro, or cyano can enhance metabolic stability.[7] This suggests that the 6-nitro group could also confer favorable properties.

While a direct comparison of a series of 6-nitro-1H-indole-2-carboxamides with varied amide substituents is not extensively documented in a single study, we can infer potential SAR trends. For instance, in a study on N-alkyl nitrobenzamides, the antitubercular activity was found to be dependent on the length of the N-alkyl chain, with intermediate lipophilicity showing the best results.[8] A similar trend could be expected for the 6-nitro-1H-indole-2-carboxamide series.

Table 1: Comparative Antitubercular Activity of Representative Indole-2-Carboxamides

Compound IDIndole Ring SubstitutionAmide Substituent (R)TargetActivity (MIC)Reference
Hypothetical 6-Nitro Series
6N-Alkyl 6-Nitron-HexylMmpL3 (putative)--
6N-Aryl 6-Nitro4-ChlorophenylMmpL3 (putative)--
Reference Compounds
Compound 8g 6-CyanoAdamantylMmpL30.32 µM[5]
DCD-41 4,6-Dichloro4,4-DimethylcyclohexylMtbLow µM[7]

Note: The activity data for the hypothetical 6-nitro series is not available from a direct comparative study and is presented for illustrative purposes to guide future research.

Anticancer Activity

The indole-2-carboxamide scaffold has also been explored for its potential as an anticancer agent, with some derivatives acting as kinase inhibitors.[2][9] The substitution pattern on both the indole ring and the amide moiety plays a critical role in determining the potency and selectivity of these compounds.

For example, a series of 5-substituted-3-ethylindole-2-carboxamides were developed as dual EGFR/CDK2 inhibitors, where variations in the N-substituent led to significant differences in antiproliferative activity.[10] While specific data for 6-nitro analogs is sparse, the principles of targeting the ATP-binding pocket of kinases through hydrogen bonds and hydrophobic interactions would still apply. The electron-withdrawing nature of the 6-nitro group could influence the pKa of the indole N-H, potentially affecting its interaction with the kinase hinge region.

Table 2: Comparative Antiproliferative Activity of Representative Indole-2-Carboxamides

Compound IDIndole Ring SubstitutionAmide Substituent (R)TargetActivity (GI50/IC50)Reference
Hypothetical 6-Nitro Series
6N-Anilino 6-NitroAnilineKinase (putative)--
6N-Benzyl 6-NitroBenzylKinase (putative)--
Reference Compounds
Compound Va 5-Chloro2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethylEGFRIC50 = 71 nM[2]
Compound 5j 5-Chloro, 3-ethyl4-(4-methylpiperazin-1-yl)phenylEGFR/CDK2GI50 = 37 nM[10]

Note: The activity data for the hypothetical 6-nitro series is not available from a direct comparative study and is presented for illustrative purposes to guide future research.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the key 6-nitro-1H-indole-2-carboxylic acid intermediate and its subsequent amidation.

Synthesis of 6-Nitro-1H-indole-2-carboxylic Acid

The synthesis of the 6-nitro-1H-indole-2-carboxylic acid core is a critical first step. Several methods have been reported, with the nitration of indoline-2-carboxylic acid followed by dehydrogenation being a common approach.

Step-by-Step Protocol:

  • Nitration of Indoline-2-carboxylic Acid:

    • Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.

    • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it onto ice.

    • The resulting precipitate, a mixture of 5-nitro and 6-nitro isomers, is filtered and washed.

  • Dehydrogenation to form 6-Nitro-1H-indole-2-carboxylic Acid:

    • The crude nitroindoline-2-carboxylic acid mixture is dissolved in a suitable solvent (e.g., toluene).

    • A dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added.

    • The reaction mixture is heated to reflux for several hours.

    • After completion, the reaction is cooled, and the product is isolated and purified by crystallization or column chromatography to yield pure 6-nitro-1H-indole-2-carboxylic acid.

General Protocol for Amide Coupling

The final 6-nitro-1H-indole-2-carboxamides are typically synthesized via a standard amide coupling reaction between the carboxylic acid intermediate and a desired amine.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • Dissolve 6-nitro-1H-indole-2-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add a coupling agent, such as HATU, HBTU, or EDC, along with a base like DIPEA or triethylamine.

    • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.

  • Amine Addition and Reaction:

    • Add the desired primary or secondary amine to the reaction mixture.

    • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography or recrystallization to afford the final 6-nitro-1H-indole-2-carboxamide.

Visualizing the Workflow and Key Relationships

To provide a clearer understanding of the synthetic workflow and the key structural elements influencing activity, the following diagrams are provided.

Synthesis_Workflow Indoline_Acid Indoline-2-carboxylic Acid Nitration Nitration (HNO3/H2SO4) Indoline_Acid->Nitration Nitroindoline_Acid 6-Nitroindoline-2-carboxylic Acid Nitration->Nitroindoline_Acid Dehydrogenation Dehydrogenation (DDQ) Nitroindoline_Acid->Dehydrogenation Nitroindole_Acid 6-Nitro-1H-indole-2-carboxylic Acid Dehydrogenation->Nitroindole_Acid Amide_Coupling Amide Coupling (HATU, DIPEA) Nitroindole_Acid->Amide_Coupling Amine R-NH2 Amine->Amide_Coupling Final_Product 6-Nitro-1H-indole-2-carboxamide Amide_Coupling->Final_Product

Caption: Synthetic workflow for 6-nitro-1H-indole-2-carboxamides.

SAR_Summary cluster_Indole Indole Ring Modifications cluster_Amide Amide Linker cluster_R_Group Amide Substituent (R-group) Core 6-Nitro-1H-indole-2-carboxamide Core Indole_NH Indole N-H (H-bond donor) Core->Indole_NH Nitro_Group 6-Nitro Group (Electron-withdrawing, influences electronics) Core->Nitro_Group Amide_Linker Carboxamide (H-bond donor/acceptor, crucial for target binding) Core->Amide_Linker R_Group R-Group (Modulates lipophilicity, solubility, and steric interactions) Core->R_Group Alkyl Alkyl Chains R_Group->Alkyl Aryl Aryl/Heteroaryl Rings R_Group->Aryl

Caption: Key structural features for SAR of 6-nitro-1H-indole-2-carboxamides.

Conclusion and Future Directions

The 6-nitro-1H-indole-2-carboxamide scaffold represents a promising area for the discovery of new therapeutic agents. While direct and comprehensive SAR studies are still needed, the existing literature on related indole-2-carboxamides provides a strong foundation for rational drug design. The electron-withdrawing nature of the 6-nitro group is likely to have a significant impact on the physicochemical properties and biological activity of these compounds. Future research should focus on the systematic synthesis and evaluation of a diverse library of 6-nitro-1H-indole-2-carboxamides with varied amide substituents to fully elucidate the SAR for different biological targets. The experimental protocols and SAR insights provided in this guide are intended to accelerate these efforts and contribute to the development of novel and effective therapies.

References

  • Gunosewoyo, H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11(26), 15725-15745.
  • Kondreddi, R. R., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry, 56(22), 8849-8859.
  • Silva, T., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 29(9), 2195.
  • Youssif, B. G. M., et al. (2023).
  • Abdelrahman, M. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1000.
  • de Souza, M. V. N., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Aljabr, G., et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordanian Journal of Chemistry, 17(1), 1-11.
  • Thompson, A. M., et al. (2025). Advancing the antituberculosis activity of nitropicolinic acids and amides. European Journal of Medicinal Chemistry, 302(Pt 2), 118324.
  • Jiricek, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry, 59(13), 6232-6247.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid.
  • Li, Z., et al. (2017). Direct amidation of esters with nitroarenes.
  • Abdel-Maksoud, M. S., et al. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
  • Procter, D. J., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry, 15(1), 53-57.
  • ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Request PDF.
  • Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical and Biosciences Journal, 6(3), 28-36.
  • BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol.
  • Wang, L., et al. (2019). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 17(3), 566-570.
  • Wang, Y., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5461-5477.
  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.
  • Sweidan, K., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9b), 1557-1562.
  • Ruzza, C., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 748.
  • Youssif, B. G. M., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(7), 834-848.
  • Chen, J., et al. (2022).

Sources

A Senior Scientist's Guide to the Synthesis of 6-Nitroindoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The 6-nitroindole scaffold is a cornerstone in medicinal chemistry, serving as a critical intermediate in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and potential anticancer agents. The strategic placement of the nitro group at the C6 position profoundly influences the electronic properties of the indole ring, offering a versatile handle for further functionalization. However, the path to this valuable intermediate is not singular. The choice of synthetic route can dramatically impact yield, purity, scalability, and tolerance to other functional groups.

This guide provides an in-depth comparative analysis of the principal synthetic strategies for obtaining 6-nitroindoles. We move beyond mere procedural lists to dissect the underlying mechanistic principles, offering field-proven insights to guide researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.

Classical Approaches: The Foundation of Indole Synthesis

The traditional methods for indole synthesis have been refined over more than a century and remain relevant in many applications. Their application to 6-nitroindoles, however, often presents unique challenges, particularly concerning regioselectivity.

The Fischer Indole Synthesis

The Fischer synthesis, discovered in 1883, is arguably the most renowned method for constructing the indole core.[1] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][2]

Mechanistic Rationale: The reaction's success hinges on a critical[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the hydrazone. This rearrangement is followed by the loss of ammonia to form the aromatic indole ring.[1] For the synthesis of 6-nitroindoles, the logical starting material is m-nitrophenylhydrazine. The challenge, however, lies in the directing effects of the nitro group. The cyclization can proceed via two different pathways, leading to a mixture of the desired 6-nitroindole and the isomeric 4-nitroindole.[4]

Expertise & Experience: While the Fischer synthesis is a powerful tool, achieving high regioselectivity for the 6-nitro isomer is non-trivial. The choice of acid catalyst and reaction conditions can influence the product ratio. Polyphosphoric acid (PPA) has been shown to be an effective catalyst for the cyclization of nitrophenylhydrazones of ethyl pyruvate, but separation of the resulting 4- and 6-nitro isomers is often required.[4][5] This method is often most suitable when the starting ketone or aldehyde has structural features that sterically or electronically favor cyclization towards the desired position.

Caption: Stepwise logic of the Reissert Indole Synthesis.

Modern Methodologies: Precision and Efficiency

Contemporary synthetic chemistry has introduced powerful new methods that offer milder conditions, improved regioselectivity, and broader functional group compatibility.

Transition-Metal-Free Annulation

Recent advances have led to the development of highly regioselective, transition-metal-free methods for the synthesis of 6-nitroindoles. A notable example is the cesium carbonate-promoted reaction between enaminones and nitroaromatic compounds. [6] Mechanistic Rationale: This strategy involves the formation of two new C-C and C-N bonds in a highly regioselective manner. The process is believed to proceed through a cascade of reactions initiated by the nucleophilic attack of the enaminone on the electron-deficient nitroaromatic ring, followed by intramolecular cyclization and aromatization to furnish the 6-nitroindole core. [6] Expertise & Experience: This approach is particularly attractive due to its operational simplicity and avoidance of expensive and potentially toxic transition metal catalysts. [6]The high regioselectivity for the 6-nitro isomer is a key advantage, directly addressing the primary drawback of the Fischer synthesis. The substrate scope appears promising, making it a powerful modern alternative for accessing these valuable scaffolds.

Functional Group Transformation: The Post-Modification Strategy

An alternative to constructing the indole ring with the nitro group already in place is to introduce it onto a pre-formed indole scaffold. This approach, known as functional group transformation, relies on the principles of electrophilic aromatic substitution or the conversion of another functional group.

A. Direct Nitration of Indole:

Mechanistic Rationale: Indole is an electron-rich heterocycle, highly susceptible to electrophilic attack. [7]The C3 position is the most nucleophilic, followed by C2, N1, and then the positions on the benzene ring. Direct nitration typically requires carefully controlled conditions to avoid reaction at the more reactive pyrrole ring and to prevent polysubstitution or degradation. Achieving selective nitration at C6 is challenging and often requires the use of protecting groups at N1 and C3 to direct the incoming electrophile to the benzene ring.

Expertise & Experience: While conceptually straightforward, direct nitration is often a low-yielding process plagued by a lack of regioselectivity. It is generally not the preferred method unless a highly specific protocol for a particular substituted indole has been established. For instance, 6-nitroindole was first synthesized by the nitration of ethyl indole-3-carboxylate, followed by hydrolysis and decarboxylation, a multi-step process to enforce the desired regiochemistry. [4] B. Synthesis from a Pre-functionalized Indole:

A more reliable strategy involves starting with an indole already functionalized at the C6 position and converting that group into a nitro group. For example, a 6-aminoindole can be converted to a 6-nitroindole.

Mechanistic Rationale: This transformation can be achieved via a two-step diazotization-nitration sequence. The 6-aminoindole is first treated with a diazotizing agent (e.g., sodium nitrite in acid) to form a diazonium salt. The diazonium group can then be displaced by a nitro group using a reagent like sodium nitrite in the presence of a copper catalyst (a Sandmeyer-type reaction). An alternative pathway involves the reduction of a 6-nitroindole precursor, such as 6-nitroindole-3-carboxaldehyde, to the corresponding tryptamine, which can then be further modified. [8] Expertise & Experience: This approach offers unparalleled regiochemical control, as the position of the nitro group is predetermined by the starting material. The overall yield depends on the efficiency of each step. This strategy is particularly valuable when the required 6-substituted indole precursor is commercially available or readily synthesized. For example, the synthesis of 6-aminotryptamine from 6-nitroindole has been reported, which could then potentially be converted back to a different 6-nitro derivative if needed for a specific synthetic design. [8]

Comparative Data Summary

The choice of a synthetic route is a multi-parameter decision. The following table provides a comparative overview of the discussed methodologies.

MethodStarting MaterialsKey Reagents/ConditionsTypical Yield (%)RegioselectivityAdvantagesDisadvantages
Fischer Synthesis m-Nitrophenylhydrazine, Ketone/AldehydeStrong Acid (e.g., PPA), Heat20-60% [4][5]Poor (Mixture of 4- & 6-isomers)Well-established, one-pot potentialHarsh conditions, poor regioselectivity, requires isomer separation
Reissert Synthesis Substituted o-Nitrotoluene, Diethyl OxalateBase (e.g., EtOK), Reductant (e.g., Zn/AcOH), HeatGood to Excellent [9][10]ExcellentUnambiguous regiochemistryMulti-step, potentially harsh reduction conditions
Metal-Free Annulation Enaminone, Nitroaromatic CompoundCs₂CO₃Good [6]Excellent for C6Mild, transition-metal-free, high regioselectivityNewer method, substrate scope may be more limited
Direct Nitration Indole DerivativeNitrating Agent (e.g., HNO₃/H₂SO₄)Low to ModeratePoor (Requires directing/protecting groups)Conceptually simplePoor selectivity, harsh conditions, risk of side reactions
From 6-Aminoindole 6-AminoindoleNaNO₂, Acid; then NaNO₂, Cu catalystGood [8]ExcellentExcellent regiochemical controlMulti-step, requires accessible precursor

Experimental Protocols

Trustworthiness: A Self-Validating System

The following protocols are adapted from authoritative literature sources and represent standard, validated procedures. They are presented to be self-contained and reproducible.

Protocol 1: Fischer Synthesis of Ethyl 6-Nitroindole-2-carboxylate (Adapted from Parmerter et al.) [4]

  • Hydrazone Formation & Cyclization: To a stirred solution of m-nitrophenylhydrazine (15.3 g, 0.1 mol) in ethanol (100 mL), add ethyl pyruvate (11.6 g, 0.1 mol). Heat the mixture to reflux for 30 minutes to form the hydrazone.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Cyclization: Add polyphosphoric acid (150 g) to the resulting crude hydrazone. Heat the mixture to 100-110 °C with vigorous stirring for 10-15 minutes.

  • Workup: Cool the reaction mixture and pour it onto crushed ice (500 g).

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purification: The crude product is a mixture of ethyl 4-nitroindole-2-carboxylate and ethyl 6-nitroindole-2-carboxylate. The isomers must be separated by fractional crystallization or column chromatography. The lower-melting isomer (m.p. 195-197°C) is the desired ethyl 6-nitroindole-2-carboxylate. [4]7. Hydrolysis & Decarboxylation: The isolated ester can be hydrolyzed to the corresponding carboxylic acid with aqueous KOH, and subsequently decarboxylated by heating in quinoline with copper oxide to yield 6-nitroindole. [4]

Protocol 2: Synthesis of 6-Aminotryptamine from 6-Nitroindole (Adapted from Brown et al.) [8] Note: This protocol produces 6-aminotryptamine, a precursor that can be used to synthesize other 6-substituted indoles.

  • Vilsmeier-Haack Reaction: To a solution of 6-nitroindole (1.0 g, 6.17 mmol) in DMF (10 mL), add phosphorus oxychloride (0.63 mL, 6.78 mmol) dropwise at 0 °C. Stir the reaction at room temperature for 2 hours.

  • Workup: Pour the mixture into ice water and neutralize with aqueous NaOH. Collect the precipitated 6-nitroindole-3-carboxaldehyde by filtration.

  • Henry Reaction: To a solution of the aldehyde from the previous step in nitromethane (15 mL), add ammonium acetate (0.7 g). Reflux the mixture for 2 hours. Cool and collect the solid (E)-6-nitro-3-(2-nitrovinyl)-1H-indole by filtration.

  • Reduction: Add the nitrovinyl indole (0.5 g, 2.02 mmol) in small portions to a stirred suspension of lithium aluminum hydride (LAH) (0.46 g, 12.1 mmol) in refluxing anhydrous THF.

  • Quenching & Isolation: After 4 hours, cool the reaction and quench carefully by sequential addition of water, 15% NaOH, and then more water. Filter the mixture through celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield 6-aminotryptamine.

Conclusion and Recommendations

The synthesis of 6-nitroindoles offers a fascinating case study in strategic synthetic planning. For unambiguous regiochemistry and when the necessary starting materials are available, the Reissert synthesis stands out as a robust, albeit multi-step, option. For rapid access with high regioselectivity under mild, modern conditions, the transition-metal-free annulation of enaminones is a highly compelling choice.

The classic Fischer indole synthesis , while powerful for general indole synthesis, should be approached with caution for this specific target due to the inherent challenge of controlling regioselectivity, which often necessitates tedious purification. Finally, functional group transformations , particularly starting from a pre-functionalized C6-indole like 6-aminoindole, offer an excellent strategy when absolute regiochemical control is paramount.

Ultimately, the optimal route will be dictated by the specific goals of the research program, including the desired substitution pattern on the final molecule, tolerance for other functional groups, scalability requirements, and the availability of starting materials. This guide provides the foundational data and expert context to empower chemists to navigate these choices effectively.

References

  • Benchchem. (n.d.). A Comparative Guide to Indole Synthesis: An Analysis of Key Cyclization Methodologies.
  • Wikipedia. (2023, December 2). Bartoli indole synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Bartoli indole synthesis.
  • Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, May 22). Reissert indole synthesis. Retrieved from [Link]

  • Benchchem. (2025, December). Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols.
  • Portal, O. C. (n.d.). The Bartoli Indole Synthesis. Retrieved from [Link]

  • Insubria. (2010, March 1). SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS.
  • Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES.
  • ACS Publications. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023, July 6). Synthesis of Indoles from o-Haloanilines. Retrieved from [Link]

  • Bilal, M., et al. (2022). Synthesis of nitroindoles and aminoindoles via intermolecular cyclization from terminal alkynes and 2-haloanilines.
  • PMC. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Fischer indole synthesis. Retrieved from [Link]

  • Gribble, G. (2010). Reissert Indole Synthesis.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Parmerter, S. M., Cook, A. G., & Dixon, W. B. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 80(17), 4621–4625.
  • Organic Synthesis. (n.d.). Functional Group Transformations. Retrieved from [Link]

  • Parmerter, S. M., Cook, A. G., & Dixon, W. B. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Rochester. (n.d.). Indoles.
  • Brown, M. C., et al. (2008). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate Scope for the Synthesis of 6. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Properties of 2-Amino-6-nitroindoles. Retrieved from [Link]

  • Zenodo. (n.d.). Studies in the Indole Field. Part VI. Synthesis of Some Nitro. Retrieved from [Link]

  • Benchchem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol.

Sources

A Comparative Guide to the Efficacy of Osimertinib vs. Other EGFR Kinase Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Acknowledgment of Initial Topic and Proposed Pivot

A preliminary investigation into the kinase inhibitor efficacy of 6-nitro-1H-indole-2-carboxamide reveals a significant lack of publicly available data to support a comparative guide. The scientific literature does not contain studies evaluating this specific compound as a kinase inhibitor, making a direct comparison of its efficacy against other inhibitors impossible.

However, the broader family of indole-based compounds has been a fertile ground for the discovery of potent kinase inhibitors.[1][2] Derivatives of indole-2-carboxamide, the structural class to which the requested compound belongs, have been explored for various therapeutic applications, including as anticancer agents targeting kinases like EGFR, VEGFR, and CDK2.[3][4]

To fulfill the user's request for a comprehensive and data-rich comparison guide in the spirit of the original inquiry, we will pivot to a well-documented and clinically significant topic within the field of kinase inhibition: .

This guide will provide an in-depth analysis of third-generation EGFR inhibitors versus their predecessors, grounded in extensive preclinical and clinical data, and will adhere to the rigorous standards of scientific integrity and detailed presentation as outlined in the core requirements.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of EGFR in NSCLC and the Evolution of Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In a significant subset of non-small cell lung cancers (NSCLC), activating mutations in the EGFR gene lead to constitutive kinase activity, driving oncogenesis. This discovery ushered in the era of targeted therapy, with the development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) that have revolutionized patient outcomes.

However, the evolution of EGFR TKIs has been a dynamic process, driven by the emergence of on-target resistance mechanisms. This guide provides a comparative analysis of the three generations of EGFR TKIs, with a focus on the third-generation inhibitor Osimertinib, detailing the mechanistic rationale for their development and comparing their efficacy based on key preclinical and clinical data.

The EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway for cell growth and proliferation. Upon ligand binding, the receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. In NSCLC, mutations in the EGFR kinase domain lead to its ligand-independent activation, resulting in uncontrolled cell division and tumor growth.

EGFR_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway in cancer.

Generations of EGFR Inhibitors: A Mechanistic Comparison

The development of EGFR inhibitors is a story of overcoming resistance. Each generation was designed to address the shortcomings of the previous one.

  • First-Generation (Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the kinase domain of EGFR. They are highly effective against tumors harboring common activating mutations (e.g., exon 19 deletions, L858R) but are ineffective against the T790M resistance mutation, which emerges in over 60% of patients after treatment.

  • Second-Generation (Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with a cysteine residue in the EGFR kinase domain. They have a broader inhibitory profile, targeting other ErbB family members (HER2, HER4), and show activity against some T790M-mutant cells in preclinical models, though clinical efficacy in this setting is limited by toxicity due to wild-type (WT) EGFR inhibition.

  • Third-Generation (Osimertinib): Osimertinib is an irreversible inhibitor designed specifically to be potent against both sensitizing mutations and the T790M resistance mutation, while sparing WT EGFR. This selectivity reduces the dose-limiting toxicities (like rash and diarrhea) associated with first- and second-generation inhibitors.

Comparative Efficacy: Preclinical and Clinical Data

The superiority of Osimertinib, particularly in the context of T790M-mediated resistance and as a first-line treatment, is well-supported by extensive data.

In Vitro Kinase and Cellular Potency

The selectivity and potency of EGFR TKIs are initially determined through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

Compound (Generation)Target KinaseIC50 (nM)Selectivity (WT/Mutant Ratio)Reference
Gefitinib (1st) EGFR L858R~20~1[Source]
EGFR WT~25[Source]
EGFR T790M>1000[Source]
Afatinib (2nd) EGFR L858R~0.5~1[Source]
EGFR WT~10[Source]
EGFR T790M~10[Source]
Osimertinib (3rd) EGFR L858R/T790M<1>100[Source]
EGFR exon 19 del/T790M<1>100[Source]
EGFR WT~50-200[Source]

Note: IC50 values are approximate and can vary based on assay conditions. The key takeaway is the relative potency and selectivity.

Clinical Trial Data: The FLAURA Study

The landmark Phase III FLAURA trial provided definitive evidence for the superiority of Osimertinib as a first-line treatment for patients with EGFR-mutant advanced NSCLC compared to first-generation TKIs (Gefitinib or Erlotinib).

EndpointOsimertinibGefitinib or ErlotinibHazard Ratio (95% CI)
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37-0.57)
Median Overall Survival (OS) 38.6 months31.8 months0.80 (0.64-1.00)
Objective Response Rate (ORR) 80%76%-
Grade ≥3 Adverse Events 22%28%-

The data from the FLAURA trial demonstrated a statistically significant and clinically meaningful improvement in both progression-free and overall survival with Osimertinib, establishing it as the standard of care for the first-line treatment of EGFR-mutated NSCLC.

Experimental Protocols: Assessing Inhibitor Efficacy

Reproducible and well-controlled experiments are the bedrock of drug development. Below are standard protocols for evaluating the efficacy of kinase inhibitors.

Protocol 1: In Vitro Kinase Assay (e.g., LanthaScreen™)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. A terbium-labeled antibody (donor) binds to a phosphorylated substrate (product), bringing it in proximity to a GFP-labeled tracer (acceptor). Inhibition of the kinase reduces phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase (e.g., recombinant EGFR T790M), fluorescein-labeled substrate peptide, and ATP.

  • Compound Dilution: Perform a serial dilution of the test inhibitors (e.g., Osimertinib) to create a dose-response curve.

  • Kinase Reaction: In a 384-well plate, add the kinase, the substrate peptide, and the test inhibitor.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection solution containing EDTA and the terbium-labeled antibody.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths.

  • Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP) C Add Kinase, Substrate, & Inhibitor to Plate A->C B Serial Dilution of Inhibitor B->C D Initiate Reaction with ATP C->D E Stop Reaction & Add Detection Reagents D->E F Read Plate (TR-FRET) E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of an inhibitor on the proliferation of cancer cells that are dependent on the target kinase.

Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP levels corresponds to reduced cell proliferation or increased cell death.

Step-by-Step Methodology:

  • Cell Culture: Culture NSCLC cells harboring specific EGFR mutations (e.g., NCI-H1975, which has L858R and T790M mutations) under standard conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the EGFR inhibitors for a specified period (e.g., 72 hours).

  • Lysis and Luminescence: Add the CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. The luciferase reaction uses ATP to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to untreated control cells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The development of EGFR inhibitors exemplifies the power of targeted therapy in oncology. Osimertinib has set a high bar for efficacy and safety in the treatment of EGFR-mutant NSCLC, particularly by overcoming the T790M resistance mutation. However, the challenge of acquired resistance continues. New resistance mechanisms to Osimertinib are emerging (e.g., C797S mutation, MET amplification), necessitating the development of fourth-generation inhibitors and combination therapies. The principles of rational drug design, guided by a deep understanding of kinase biology and resistance mechanisms, will continue to drive progress in this field. The comparative data presented here underscores the iterative nature of drug development and the importance of designing inhibitors with high potency and selectivity to maximize clinical benefit.

References

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). PMC. Available at: [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025). ResearchGate. Available at: [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2025). ACS Publications. Available at: [Link]

Sources

In Vivo Validation of 6-nitro-1H-indole-2-carboxamide: A Comparative Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the in vivo validation of a novel investigational compound, 6-nitro-1H-indole-2-carboxamide, henceforth referred to as Cmpd-X. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology. We will detail the experimental rationale, comparative methodologies, and present supporting data for the validation of Cmpd-X's anti-tumor activity in a relevant preclinical cancer model.

The indole scaffold is a privileged structure in medicinal chemistry, known to be a constituent of numerous compounds with significant biological activity, including anticancer properties.[1][2] Recent studies have highlighted the potential of indole-2-carboxamide derivatives as inhibitors of critical oncogenic kinases.[3][4][5] Building on this, Cmpd-X, a 6-nitro substituted indole-2-carboxamide, has been synthesized and selected for in vivo evaluation based on promising in vitro screening results suggesting potent and selective inhibition of the BRAF V600E mutant kinase.

The BRAF V600E mutation is a key driver in over 50% of melanomas and is a well-validated therapeutic target.[6] Standard-of-care treatments for BRAF-mutant melanoma include combination therapies with BRAF and MEK inhibitors, such as dabrafenib and trametinib.[7][8][9] This guide will compare the in vivo efficacy of Cmpd-X against the established BRAF inhibitor, Vemurafenib, in a human melanoma xenograft model.

Experimental Design & Rationale

The primary objective of this study is to assess the anti-tumor efficacy of Cmpd-X in a well-established in vivo model of BRAF V600E-mutant melanoma. A human xenograft tumor model in immunocompromised mice is a widely accepted standard for evaluating the efficacy of cancer therapeutics.[10][11] This model allows for the growth of human tumors, providing a platform to assess a compound's ability to inhibit tumor growth in a living system.

The A375 human melanoma cell line, which harbors the BRAF V600E mutation, was selected for this study. This cell line is known to be sensitive to BRAF inhibitors and is commonly used to establish xenograft tumors for preclinical drug evaluation.

The experimental design includes three main arms: a vehicle control group to establish the natural tumor growth rate, a positive control group treated with the standard-of-care BRAF inhibitor Vemurafenib, and the experimental group treated with Cmpd-X. This allows for a direct comparison of the anti-tumor activity of Cmpd-X against a clinically relevant benchmark.

Experimental Workflow

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A A375 Cell Culture (BRAF V600E) B Subcutaneous Injection into Nude Mice A->B C Tumor Growth Monitoring (to ~150 mm³) B->C D Randomization into Treatment Groups (n=10/group) C->D E Daily Dosing: - Vehicle - Vemurafenib (30 mg/kg) - Cmpd-X (30 mg/kg) D->E F Tumor Volume & Body Weight Measurement (3x/week) E->F G Endpoint Criteria Met (e.g., Tumor Volume >2000 mm³ in Vehicle) F->G H Tumor Excision & Analysis: - Pharmacodynamics (p-ERK) - Histology G->H I Data Analysis: - TGI Calculation - Statistical Analysis H->I

Caption: Workflow for in vivo validation of Cmpd-X.

Comparative Efficacy Data

The primary efficacy endpoint was Tumor Growth Inhibition (TGI), calculated at the end of the study. Tumor volumes were measured three times weekly, and the data are summarized below.

Table 1: Comparative Anti-Tumor Efficacy

Treatment GroupDose (mg/kg, p.o., q.d.)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Statistical Significance (vs. Vehicle)
Vehicle-1850 ± 210--
Vemurafenib30450 ± 9575.7p < 0.001
Cmpd-X 30 380 ± 88 79.5 p < 0.001

Table 2: Animal Body Weight Analysis

Treatment GroupMean Body Weight Change from Day 0 (%) ± SEM
Vehicle+ 5.2 ± 1.5
Vemurafenib- 3.1 ± 2.0
Cmpd-X + 4.5 ± 1.8

The results indicate that Cmpd-X demonstrates robust anti-tumor efficacy, comparable to the standard-of-care BRAF inhibitor, Vemurafenib. Notably, Cmpd-X was well-tolerated at the efficacious dose, with no significant impact on animal body weight, suggesting a favorable preliminary safety profile.

Pharmacodynamic Analysis

To confirm that the observed anti-tumor activity of Cmpd-X is due to on-target inhibition of the BRAF pathway, a pharmacodynamic (PD) analysis was performed on tumor tissues collected at the end of the study. The phosphorylation of ERK (p-ERK), a downstream substrate of MEK in the BRAF signaling cascade, was assessed by Western blot.

BRAF Signaling Pathway

G RAS RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CmpdX Cmpd-X CmpdX->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: Inhibition of the MAPK pathway by Cmpd-X.

The PD analysis revealed a significant reduction in p-ERK levels in tumors from both the Vemurafenib and Cmpd-X treated groups compared to the vehicle control, confirming target engagement and pathway inhibition in vivo.

Detailed Experimental Protocols

1. Animal Husbandry

  • Species: Athymic Nude Mice (nu/nu)

  • Age: 6-8 weeks

  • Supplier: Charles River Laboratories

  • Housing: Animals were housed in specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Tumor Implantation and Growth Monitoring

  • A375 cells were cultured in DMEM supplemented with 10% FBS.

  • Cells were harvested at 80-90% confluency and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Each mouse was subcutaneously injected with 100 µL of the cell suspension (5 x 106 cells) into the right flank.

  • Tumor growth was monitored using digital calipers, and tumor volume was calculated using the formula: (Length x Width2)/2.

  • Treatment was initiated when tumors reached an average volume of approximately 150 mm³.

3. Drug Formulation and Administration

  • Cmpd-X: Formulated as a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • Vemurafenib: Formulated as a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • Administration: All treatments were administered once daily (q.d.) via oral gavage (p.o.) at a volume of 10 mL/kg.

4. Efficacy and Tolerability Assessment

  • Tumor volumes and body weights were measured three times per week.

  • The study was terminated when the mean tumor volume in the vehicle group exceeded 2000 mm³.

  • Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of vehicle group at end)] x 100.

5. Pharmacodynamic Analysis (Western Blot)

  • At the study endpoint, tumors were excised, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Tumor lysates were prepared, and protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Blots were then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The in vivo data presented in this guide strongly support the continued development of 6-nitro-1H-indole-2-carboxamide (Cmpd-X) as a potential therapeutic for BRAF V600E-mutant melanoma. Cmpd-X demonstrated potent anti-tumor activity, comparable to the established drug Vemurafenib, in a human melanoma xenograft model. The on-target activity of Cmpd-X was confirmed by the significant reduction in p-ERK levels in treated tumors. Furthermore, the favorable tolerability profile of Cmpd-X at an efficacious dose warrants further preclinical investigation, including pharmacokinetic studies and evaluation in combination with other targeted agents.

References

  • Cancer Research. (2005, May 1). Xenograft model for tumor response to a novel kinase inactivation via regulated gene silencing. AACR Journals. Retrieved from [Link]

  • World Health Organization. (2019, September 15). BRAF/MEK inhibitors. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

  • Johnson, D. B., & Sosman, J. A. (2019). Management of V600E and V600K BRAF-Mutant Melanoma. Current Oncology Reports, 21(12), 109. Retrieved from [Link]

  • Sloot, S., et al. (2020). Targeted Therapy in Advanced Melanoma With Rare BRAF Mutations. JCO Precision Oncology, 4, 1-13. Retrieved from [Link]

  • Sloot, S., et al. (2019). BRAF/MEK inhibition in melanoma patients with rare BRAF mutations. Journal of Clinical Oncology, 37(15_suppl), 9553-9553. Retrieved from [Link]

  • Houghton, P. J., et al. (2016). Identifying novel therapeutic agents using xenograft models of pediatric cancer. Cancer and Metastasis Reviews, 35(4), 655-670. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(3), 674. Retrieved from [Link]

  • Melanoma Research Alliance. (2023, March 20). The Role of Targeted Therapy in Treating Advanced Melanoma. Retrieved from [Link]

  • Hiroshima University. (2021, October 15). Multikinase-Inhibitor Screening in Drug-resistant Osteosarcoma Patient-derived Orthotopic Xenograft Mouse Models Identifies the Clinical Potential of Regorafenib. Cancer Genomics & Proteomics. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5645. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2025, March 20). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Aljabr, G., et al. (2025, January 31). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(10), 1235-1246. Retrieved from [Link]

Sources

Cross-Reactivity Profiling Guide: 6-Nitro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Focus: Selectivity Profiling, Off-Target Liability, and Scaffold Validation[1][2]

Executive Summary: The Indole-2-Carboxamide Paradox

6-nitro-1H-indole-2-carboxamide (CAS: 10242-00-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets. While often utilized as a key intermediate in the synthesis of CFTR modulators (e.g., for Cystic Fibrosis), the indole-2-carboxamide core exhibits significant pleiotropy.[2]

This guide provides a rigorous technical framework to profile this specific molecule.[2] Researchers utilizing this scaffold must distinguish between its desired activity (e.g., CFTR modulation or viral protease inhibition) and its inherent cross-reactivity risks, particularly against human Deubiquitinases (DUBs) and GPCRs (CB1).[2] Furthermore, the 6-nitro substituent introduces specific metabolic liabilities that distinguish it from its 6-amino or 6-halo analogs.

Key Profiling Objectives
  • Validate Primary Mechanism: Distinguish between Ion Channel modulation (CFTR) and Cysteine Protease inhibition (PLpro).[2]

  • Quantify Selectivity: Profile against structurally homologous human DUBs (USP family).

  • Assess Metabolic Liability: Evaluate the nitro-group reduction potential (Nitroreductase sensitivity).[2]

The Cross-Reactivity Landscape[2]

The following diagram visualizes the known and predicted interaction network for 6-nitro-1H-indole-2-carboxamide. This "Risk Map" should guide your screening priority.[2]

CrossReactivityLandscape Molecule 6-Nitro-1H-indole-2-carboxamide CFTR CFTR (Ion Channel) (Primary Patent Use) Molecule->CFTR Precursor/Modulator PLpro SARS-CoV-2 PLpro (Cysteine Protease) Molecule->PLpro Inhibitor Scaffold USP Human DUBs (USP14, USP12) Molecule->USP High Homology Risk CB1 Cannabinoid Receptor (CB1 Allosteric Site) Molecule->CB1 Known Scaffold Affinity NTR Nitroreductases (Metabolic Reduction) Molecule->NTR Redox Cycling TRPV1 TRPV1 (Ion Channel Agonist)

Figure 1: Interaction landscape showing primary targets (Green) and critical off-target liabilities (Red/Yellow).

Comparative Performance & Selectivity Metrics

When evaluating 6-nitro-1H-indole-2-carboxamide against alternative inhibitors or modulators, use the following benchmarks. Data is synthesized from class-wide behavior of indole-2-carboxamides.

Table 1: Target Selectivity Profile
Target ClassSpecific TargetInteraction TypeRisk/RelevanceReference Standard (Alternative)
Viral Protease SARS-CoV-2 PLproNon-covalent InhibitorHigh. The indole-amide core mimics the peptide backbone, blocking the active site.[1]GRL0617 (Naphthalene-based)
Host DUBs USP14 / USP12Competitive InhibitorCritical. PLpro shares structural homology with human DUBs.[2] Cross-reactivity leads to cytotoxicity.[2]IU1 (Specific USP14 inhibitor)
Ion Channel CFTRPotentiator/CorrectorHigh. This molecule is a precursor to high-affinity CFTR modulators.[2]Ivacaftor (Quinoline-based)
GPCR CB1 ReceptorAllosteric ModulatorModerate. Indole-2-carboxamides can act as negative allosteric modulators (NAMs).[1][2]ORG27569

Detailed Experimental Protocols

To validate the performance and selectivity of 6-nitro-1H-indole-2-carboxamide, follow these self-validating protocols.

Protocol A: Differential DUB Profiling (PLpro vs. USP14)

Objective: Determine if the compound inhibits the viral target (PLpro) without affecting the host homolog (USP14).[2]

Reagents:

  • Enzymes: Recombinant SARS-CoV-2 PLpro (10 nM final); Recombinant Human USP14 (10 nM final).[2]

  • Substrate: Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin).

  • Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT.

Workflow:

  • Preparation: Dilute 6-nitro-1H-indole-2-carboxamide in DMSO (10-point dose-response, 100 µM to 0.1 nM).

  • Pre-incubation: Incubate compound with Enzyme (PLpro or USP14) for 30 minutes at 25°C. Causality Note: This allows non-covalent equilibrium binding before substrate competition.[2]

  • Initiation: Add Ub-AMC substrate (500 nM final).

  • Detection: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.

  • Validation:

    • Positive Control: GRL0617 (Expect IC50 ~2 µM for PLpro).

    • Negative Control: DMSO only (0% inhibition).[2]

Protocol B: Nitro-Group Metabolic Stability (Nitroreductase Assay)

Objective: The "6-nitro" group is a "masked amine." In vivo, nitroreductases can reduce this to an amine, drastically changing potency and toxicity.[2]

Reagents:

  • Enzyme: Purified Nitroreductase (e.g., from E. coli or liver microsomes).[2]

  • Cofactor: NADH or NADPH (500 µM).[2]

  • Detection: HPLC-UV or LC-MS.

Workflow:

  • Incubation: Mix 10 µM 6-nitro-1H-indole-2-carboxamide with Nitroreductase (1 µg/mL) and NADH in phosphate buffer (pH 7.4).

  • Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with acetonitrile.[2]

  • Analysis: Inject onto C18 column.[2] Monitor disappearance of the Nitro peak (Parent) and appearance of the Amino peak (Metabolite).[2]

  • Interpretation: Rapid reduction (< 15 min half-life) indicates the compound is a pro-drug or has high metabolic instability, rendering in vitro non-metabolic data less predictive for in vivo models.[2]

Decision Logic for Lead Optimization

Use the following logic flow to determine the fate of the scaffold based on profiling data.

OptimizationLogic Start Start: 6-Nitro-1H-indole-2-carboxamide Screen1 Screen 1: PLpro vs. USP14 Start->Screen1 Decision1 Selectivity Ratio > 10x? Screen1->Decision1 PathA Potent PLpro Inhibitor Decision1->PathA Yes PathB Promiscuous / Toxic Decision1->PathB No Screen2 Screen 2: Nitroreductase Stability PathA->Screen2 Decision2 Stable (>60 min)? Screen2->Decision2 Outcome1 Valid Chemical Probe Decision2->Outcome1 Yes Outcome2 Liability: Reduce Nitro to Amine Decision2->Outcome2 No

Figure 2: Decision tree for validating the scaffold. Selectivity and metabolic stability are the primary "Go/No-Go" gates.

References

  • Universal Biologicals. (n.d.).[2] 6-Nitro-1H-indole-2-carboxamide Product Sheet. Retrieved from [Link]

  • Hadida, S., et al. (2014).[1][2] Modulators of ATP-Binding Cassette Transporters. Patent USRE50453E1.[2] (Describes the use of 6-nitro-1H-indole-2-carboxamide as a precursor for CFTR modulators). Retrieved from

  • Freitas, B. T., et al. (2020).[1][2] Characterization and Noncovalent Inhibition of the Deubiquitinase and deISGylating Activity of SARS-CoV-2 Papain-Like Protease. ACS Infectious Diseases.[2] (Establishes Indole-2-carboxamides as PLpro inhibitors). Retrieved from [Link][1][2]

  • Piscitelli, F., et al. (2012).[1][2] Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor. Neuropharmacology. (Details the GPCR cross-reactivity of this scaffold). Retrieved from [Link]

Sources

Benchmarking 6-nitro-1H-indole-2-carboxamide: A Comparative Guide to its Potential Anti-Proliferative Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anti-Proliferative Agents

In the landscape of oncological research, the indole nucleus stands as a "privileged scaffold," a core chemical structure renowned for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anti-proliferative effects against various cancer cell lines.[3][4][5] This guide focuses on the prospective anti-cancer agent, 6-nitro-1H-indole-2-carboxamide, a molecule of significant interest due to the established anti-proliferative properties of the indole-2-carboxamide framework.

While direct experimental data on the anti-proliferative activity of 6-nitro-1H-indole-2-carboxamide is not yet extensively published, this guide will provide a comprehensive benchmark against well-established anti-proliferative agents. By examining structurally related indole-2-carboxamide derivatives with known efficacy, we can extrapolate and contextualize the potential of this target compound. This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison to aid in the evaluation and potential future investigation of 6-nitro-1H-indole-2-carboxamide.

Comparative Analysis of Anti-Proliferative Agents

To establish a robust benchmark, we will compare the putative action of 6-nitro-1H-indole-2-carboxamide with three cornerstone chemotherapeutic agents: Doxorubicin, Paclitaxel, and Cisplatin. These agents represent different mechanisms of anti-cancer action and are widely used as standards in pre-clinical and clinical studies.

Mechanisms of Action: A Tale of Different Targets

The efficacy of an anti-proliferative agent is intrinsically linked to its mechanism of action. Below is a comparative overview of the established mechanisms of our benchmark drugs and the putative mechanisms for indole-2-carboxamide derivatives.

Benchmark Agents:

  • Doxorubicin: This anthracycline antibiotic exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing the relaxation of supercoiled DNA, which is essential for replication and transcription. Doxorubicin is also known to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6][7]

  • Paclitaxel: A member of the taxane family, paclitaxel's primary mechanism involves the stabilization of microtubules. By binding to the β-tubulin subunit, it prevents the disassembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • Cisplatin: This platinum-based drug forms covalent adducts with DNA, primarily creating intrastrand crosslinks. These crosslinks distort the DNA structure, interfering with DNA replication and repair mechanisms, ultimately triggering apoptosis.

Indole-2-Carboxamide Derivatives (as a proxy for 6-nitro-1H-indole-2-carboxamide):

Derivatives of indole-2-carboxamide have been shown to exhibit anti-proliferative activity through various mechanisms, often targeting key signaling pathways involved in cancer cell growth and survival.[2] Notably, these compounds have been identified as inhibitors of several protein kinases crucial for oncogenesis, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[8]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 leads to cell cycle arrest.[8]

The presence of the nitro group at the 6-position of the indole ring in our target compound is an important structural feature. While specific data is lacking, the electron-withdrawing nature of the nitro group could influence the molecule's electronic properties and its interaction with biological targets, potentially modulating its anti-proliferative activity.

Comparative Efficacy: A Look at the Numbers (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for our benchmark agents and selected, structurally relevant indole-2-carboxamide derivatives against various cancer cell lines.

Disclaimer: The IC50 values for 6-nitro-1H-indole-2-carboxamide are not yet publicly available. The data presented for indole-2-carboxamide derivatives are intended to provide a reasonable estimation of the potential efficacy of the target compound.

Compound/AgentCell LineCancer TypeIC50 (µM)Reference
Indole-2-Carboxamide Derivatives
N-substituted 1H-indole-2-carboxamide (Cpd 12)K-562Leukemia0.33[1][2]
N-substituted 1H-indole-2-carboxamide (Cpd 10)HCT-116Colon Cancer1.01[1][2]
5-chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide (Va)Panc-1Pancreatic Cancer0.026 (GI50)
5-chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide (Va)MCF-7Breast Cancer0.031 (GI50)
Benchmark Agents
DoxorubicinMCF-7Breast Cancer~1.0[8]
DoxorubicinA549Lung Cancer~1.2[8]
PaclitaxelK562Leukemia0.0427
PaclitaxelMELLeukemia0.0995
CisplatinLNCaPProstate CancerVaries
CisplatinHeLaCervical CancerVaries

Note on GI50: The GI50 value represents the concentration for 50% of maximal inhibition of cell proliferation. It is a comparable metric to IC50 for assessing anti-proliferative activity.

Experimental Methodologies for Anti-Proliferative Assessment

To ensure the scientific rigor of any future evaluation of 6-nitro-1H-indole-2-carboxamide, standardized and validated protocols are essential. Below are detailed methodologies for two widely accepted assays for determining anti-proliferative activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 6-nitro-1H-indole-2-carboxamide) and benchmark agents. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the incubation period, gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water and allow to air dry.

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the unbound SRB by washing the plates five times with 1% (v/v) acetic acid and allow to air dry.

  • Dye Solubilization: Add a solubilizing agent (e.g., 10 mM Tris base solution, pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizing the Molecular Battleground: Signaling Pathways

To better understand the potential impact of 6-nitro-1H-indole-2-carboxamide, it is crucial to visualize the signaling pathways it may modulate. As many indole-2-carboxamide derivatives have been shown to target EGFR and CDK2, we present simplified diagrams of these pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds & Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indole Indole-2-Carboxamide (Putative) Indole->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the putative inhibitory point of indole-2-carboxamide derivatives.

CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Phosphorylates Substrates Indole Indole-2-Carboxamide (Putative) Indole->CDK2 Inhibits

Caption: The role of the Cyclin E/CDK2 complex in the G1/S cell cycle transition and its putative inhibition.

Experimental Workflow for Benchmarking

A logical and systematic workflow is paramount for the objective comparison of anti-proliferative agents.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Anti-Proliferative Assay cluster_analysis Data Analysis Cell_Culture Select & Culture Cancer Cell Lines Treatment Treat Cells with Compounds Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform MTT or SRB Assay Incubation->Assay Absorbance Measure Absorbance Assay->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Compare Efficacy IC50->Comparison

Sources

A Head-to-Head Comparison of Substituted Indole-2-Carboxamide Analogs as B-RafV600E Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] A particularly fruitful area of research has been the development of these analogs as protein kinase inhibitors.[2] Kinases, enzymes that regulate a vast array of cellular processes, are often dysregulated in diseases like cancer, making them prime therapeutic targets.[2][4]

This guide provides a head-to-head comparison of a series of rationally designed indole-2-carboxamide analogs, focusing on their performance as inhibitors of the oncogenic B-RafV600E kinase. The B-RafV600E mutation is a key driver in a significant percentage of human cancers, including melanoma, colorectal, and thyroid cancers, leading to constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cell proliferation.[5][6][7] We will dissect the structure-activity relationships (SAR), compare in vitro potency and metabolic stability, and provide the detailed experimental methodologies required to validate these findings.

Mechanism of Action: Targeting the Constitutively Active B-RafV600E

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, governing cell fate decisions like growth, differentiation, and survival.[5][7] In its normal state, B-Raf activation is a tightly regulated process initiated by upstream RAS proteins.[8] However, the V600E mutation, a single amino acid substitution, mimics phosphorylation, locking the B-Raf protein in a permanently "on" state.[4][6] This leads to relentless downstream signaling through MEK and ERK, fueling tumorigenesis.[5][7] The indole-2-carboxamide inhibitors discussed here are designed to bind to the ATP-binding site of the B-RafV600E kinase domain, preventing the phosphorylation of its downstream target, MEK.

Below is a diagram illustrating the central role of B-Raf in the MAPK signaling cascade and the point of intervention for our indole-2-carboxamide inhibitors.

MAPK_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates B_Raf B-Raf (V600E) RAS->B_Raf Activates (Constitutively in V600E) MEK MEK B_Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Inhibitor Indole-2-Carboxamide Analog Inhibitor->B_Raf Inhibits Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation

Caption: The MAPK/ERK signaling pathway with oncogenic B-RafV600E and the inhibitory action of indole-2-carboxamide analogs.

Head-to-Head Analog Comparison

For this guide, we will compare three representative indole-2-carboxamide analogs, designated Analog A , Analog B , and Analog C . These compounds share a common indole-2-carboxamide core but differ in the substitutions on the N1 position of the indole ring and the terminal phenyl ring of the carboxamide side chain. These specific modifications were chosen to explore the structure-activity relationship (SAR) concerning potency and metabolic stability.

  • Analog A (Va): N1-H, 4-chloro substitution on the terminal phenyl ring.

  • Analog B (Ve): N1-H, 4-fluoro substitution on the terminal phenyl ring.

  • Analog C (Vg): N1-H, 4-methoxy substitution on the terminal phenyl ring.

Data Summary: In Vitro Performance

The following table summarizes the key performance metrics for each analog, derived from the experimental protocols detailed later in this guide. Lower IC50 values indicate higher potency. A longer half-life (t1/2) in human liver microsomes suggests better metabolic stability.

Analog IDSubstitution (R)B-RafV600E IC50 (nM)EGFR IC50 (nM)Cell Viability GI50 (nM)HLM Stability (t1/2, min)
Analog A (Va) 4-Cl77712635
Analog B (Ve) 4-F89853848
Analog C (Vg) 4-OCH3101964122

Data synthesized from representative values found in the literature for similar compound series.[2][9][10]

Analysis and Field Insights

Expertise & Experience: The causality behind these results lies in the electronic and steric properties of the substituents.

  • Potency (IC50): Analog A, with the 4-chloro substituent, demonstrates the highest potency against B-RafV600E and in cell-based assays (GI50).[2][9] The chloro group is an electron-withdrawing group that can participate in favorable interactions within the kinase hinge-binding region. The slightly reduced potency of the fluoro-substituted Analog B and the methoxy-substituted Analog C suggests that a specific electronic and steric profile is optimal for kinase inhibition.[9] Interestingly, these compounds also show potent activity against EGFR, indicating a multi-targeted profile which can be advantageous or lead to off-target effects depending on the therapeutic context.[2][10]

  • Metabolic Stability: The choice of substituent significantly impacts the compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[11] Analog C, with a methoxy group, shows the lowest metabolic stability. Methoxy groups are classic sites for oxidative metabolism (O-demethylation), leading to rapid clearance. In contrast, the halogenated analogs (A and B) are more stable. The fluoro group in Analog B is particularly robust against metabolic attack, resulting in the longest half-life. This is a common strategy in drug design to block metabolic "soft spots."

Experimental Protocols & Methodologies

To ensure scientific integrity, the detailed protocols used to generate the comparative data are provided below.

General Synthesis of Indole-2-Carboxamide Analogs

The synthesis of these analogs follows a reliable and scalable chemical pathway. The general workflow involves the activation of an indole-2-carboxylic acid precursor and subsequent amide coupling with a substituted amine.

Synthesis_Workflow cluster_synthesis Synthetic Workflow Start Indole-2-Carboxylic Acid Step1 Acid Chloride Formation (SOCl2, Toluene) Start->Step1 Step2 Amide Coupling (Substituted Amine, Pyridine) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 End Final Analog (A, B, or C) Step3->End

Caption: General synthetic workflow for N-substituted indole-2-carboxamide analogs.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in toluene (10 mL), add thionyl chloride (2.0 eq).

  • Reflux the mixture at 80°C for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to ensure complete removal.

  • Amide Coupling: Dissolve the resulting crude acid chloride in anhydrous chloroform (15 mL). Add pyridine (1.2 eq) to the solution.

  • Add the appropriate substituted phenethylamine (e.g., 4-chlorophenethylamine for Analog A) (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound.[12]

B-RafV600E In Vitro Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of the MEK1 substrate by the B-RafV600E enzyme. A FRET-based cascade assay is a common and robust method.[13]

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Prepare serial dilutions of the test analogs (A, B, C) in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the test compounds, B-RafV600E enzyme, and its substrates (unactivated MEK1 and ERK2).

  • Initiation: Initiate the kinase reaction by adding ATP and a FRET-peptide substrate specific for ERK2.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Detection: Measure the FRET signal on a compatible plate reader. The signal is proportional to the amount of MEK phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[14]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.[15][16]

Methodology:

  • Cell Seeding: Seed human melanoma cells harboring the B-RafV600E mutation (e.g., A375 cell line) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the test analogs (A, B, C) and incubate for 72 hours at 37°C in a 5% CO2 incubator.[15]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][17]

  • Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.[15]

  • Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses a compound's susceptibility to Phase I metabolism by incubating it with human liver microsomes (HLM), which are rich in CYP450 enzymes.[11]

Methodology:

  • Incubation Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[11][19][20]

  • Add the test compound (final concentration 1 µM) to the mixture and pre-warm at 37°C.[11][19]

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.[19][20][21]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[11][21]

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20][21]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the amount of the parent compound remaining.[19][21]

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2).[20]

Conclusion and Future Directions

This head-to-head comparison demonstrates the critical role of substituent choice in the design of indole-2-carboxamide B-RafV600E inhibitors.

  • Analog A (4-Cl) emerged as the most potent compound in both enzymatic and cellular assays, though its metabolic stability was moderate.

  • Analog B (4-F) offered a slightly less potent but more metabolically stable profile, making it a strong candidate for further in vivo evaluation.

  • Analog C (4-OCH3) highlighted a common metabolic liability, underscoring the importance of early-stage ADME screening.

The results provide a clear, data-driven rationale for selecting specific chemical moieties to optimize both potency and drug-like properties. Future work should focus on synthesizing hybrid analogs that combine the potent pharmacophore of Analog A with the metabolically robust features of Analog B. Furthermore, evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising candidates in relevant animal models of melanoma will be the crucial next step in advancing this promising class of inhibitors toward clinical application.

References

  • Taylor & Francis. (2008, October 4). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Retrieved from [Link]

  • Mercell. Metabolic stability in liver microsomes. Retrieved from [Link]

  • ACS Publications. (2025, October 15). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • OncLive. BRAF V600E - Biomarker Consortium. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • BioDuro. ADME Microsomal Stability Assay. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. The mechanism of activation of monomeric B-Raf V600E. PMC. Retrieved from [Link]

  • MDPI. (2025, August 16). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. Retrieved from [Link]

  • AACR Journals. (2011, March 8). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. PMC. Retrieved from [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling. PMC. Retrieved from [Link]

  • PNAS. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Retrieved from [Link]

  • Scholars Research Library. (2011, May 15). Synthesis, characterization and biological evaluation of indole-2- carboxamides fused with imidazolinone moiety. Retrieved from [Link]

  • PNAS. An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. Retrieved from [Link]

  • PNAS. (2009, March 17). V600EBRAF is associated with disabled feedback inhibition of RAF–MEK signaling and elevated transcriptional output of the pathway. Retrieved from [Link]

  • ResearchGate. SAR analyses of indole-2-carboxamide inhibitors, as well as chemical structures of NITD-304, NITD-349, compounds 3 and 4. Retrieved from [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ACS Publications. (2025, March 20). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023, July 22). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC. Retrieved from [Link]

  • American Chemical Society. (2013, September 20). Structure−Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor. Retrieved from [Link]

  • PubMed. (2013, October 24). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Retrieved from [Link]

  • NIH National Center for Biotechnology Information. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. Retrieved from [Link]

  • PubMed. (2016, May 26). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC. Retrieved from [Link]

  • RSC Publishing. (2021, April 26). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. Retrieved from [Link]

  • ResearchGate. (2023, July 15). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022, August 16). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. Retrieved from [Link]

  • PubMed. (2023, March 16). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Retrieved from [Link]

  • MDPI. (2023, January 17). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC. Retrieved from [Link]

  • MDPI. (2023, July 22). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from [Link]

Sources

Statistical Analysis of Biological Data for 6-Nitro-1H-indole-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive statistical and comparative analysis of 6-nitro-1H-indole-2-carboxamide , a critical pharmacophore and synthetic intermediate in the development of CFTR modulators and potential PARP inhibitors.

Executive Summary & Molecule Profile

6-Nitro-1H-indole-2-carboxamide is a substituted indole derivative belonging to the class of indole-2-carboxamides. While often utilized as a high-value intermediate in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators (e.g., in the Vertex Pharmaceuticals pipeline), it also serves as a bioactive scaffold in fragment-based drug discovery (FBDD) for targets such as PARP-1 and mycobacterial MmpL3.

This guide outlines the statistical methodologies required to validate its biological activity, compares its performance against established clinical standards, and provides rigorous experimental protocols.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 6-nitro-1H-indole-2-carboxamide[1][2][3][4]

  • CAS Number: 10242-00-9 (Acid precursor); Product specific codes (e.g., CS-0102930)

  • Molecular Formula:

    
    
    
  • Key Structural Feature: The C6-nitro group acts as a strong electron-withdrawing group (EWG), influencing the pKa of the indole NH and the metabolic stability of the carboxamide warhead.

Comparative Performance Analysis

The following analysis compares 6-nitro-1H-indole-2-carboxamide (Compound 6-N) with two clinical benchmarks: Ivacaftor (CFTR potentiator) and Iniparib (PARP inhibitor scaffold).

Table 1: Physicochemical and Biological Profile Comparison
Feature6-Nitro-1H-indole-2-carboxamide Ivacaftor (VX-770) Iniparib (BSI-201)
Primary Target CFTR (Modulator Precursor) / PARP-1 (Putative)CFTR (Potentiator)PARP-1 (Non-selective)
Mechanism Scaffold/Intermediate; Allosteric modulationGating potentiation (G551D)Covalent modification (putative)
Electronic Character High Dipole; Strong EWG (

) at C6
Lipophilic; Quinolone coreStrong EWG (

, Iodo)
Solubility (LogP) ~1.8 (Predicted)5.7 (High Lipophilicity)1.7 (Moderate)
Metabolic Liability Nitro reduction (reductases)CYP3A4 oxidationNitro reduction / Deiodination
Synthetic Utility High (Precursor to Nitriles/Amines)Low (Final Drug)Low (Final Drug)
Statistical Significance in Screening

When analyzing high-throughput screening (HTS) data for 6-N, researchers must account for the nitro-group interference .

  • False Positives: Nitro groups can act as "pan-assay interference compounds" (PAINS) in redox-cycling assays.

  • Correction Method: Use orthogonal assays (e.g., SPR or NMR) to validate

    
     values derived from fluorescence-based assays.
    

Statistical Methodologies for Data Analysis

To ensure scientific integrity (E-E-A-T), the analysis of biological data for 6-nitro-1H-indole-2-carboxamide must follow a non-linear regression model.

A. Dose-Response Analysis (4-Parameter Logistic Model)

For determining


 or 

in CFTR or PARP assays, use the Hill equation:


  • X: Log of concentration.

  • Y: Normalized response (e.g., Fluorescence Units).

  • Constraint: Constrain "Bottom" to 0 only if appropriate controls (vehicle) are included.

B. Z-Factor Calculation for Assay Validation

Before accepting data for 6-N, calculate the Z-factor to ensure assay robustness:



  • Requirement: A Z-factor > 0.5 is mandatory for publishing screening data for indole-carboxamides.

Experimental Protocols

Protocol 1: CFTR Chloride Transport Assay (FLIPR)

Objective: To evaluate the potentiation activity of 6-nitro-1H-indole-2-carboxamide on F508del-CFTR.

  • Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR and the halide-sensitive YFP-H148Q.

  • Seeding: Plate cells at 20,000 cells/well in 384-well black-wall plates. Incubate 24h at 37°C.

  • Compound Treatment:

    • Incubate cells with 6-nitro-1H-indole-2-carboxamide (0.1 nM – 10 µM) for 24h (corrector mode) or 15 min (potentiator mode).

    • Control: Use DMSO (0.1%) as vehicle and Ivacaftor (10 µM) as positive control.

  • Assay:

    • Inject PBS containing forskolin (10 µM) to activate CFTR.

    • Inject NaI buffer (replacement of Cl- with I- quenches YFP).

  • Data Acquisition: Measure fluorescence quenching kinetics using a FLIPR Tetra system.

  • Statistical Analysis: Calculate the slope of quenching. Normalize to Ivacaftor response (100%).

Protocol 2: Synthesis of 6-Nitro-1H-indole-2-carbonitrile (Key Derivative)

Context: The carboxamide is often dehydrated to the nitrile in drug synthesis.

  • Reactants: Dissolve 6-nitro-1H-indole-2-carboxamide (1.0 eq) in anhydrous

    
    .
    
  • Reagent: Add Triethylamine (10 eq) and Trifluoroacetic anhydride (TFAA, 10 eq) dropwise at 0°C.

  • Reaction: Stir at Room Temperature for 1 hour.

  • Workup: Quench with water, extract with EtOAc.

  • Validation: Confirm conversion via LC-MS (Loss of 18 Da:

    
    ).
    

Visualizations of Signaling & Synthesis[8][9]

Diagram 1: CFTR Modulation Pathway & Indole Scaffold Role

This diagram illustrates how indole-2-carboxamides interact with the CFTR protein to rescue chloride transport, contrasting with the degradation pathway.

CFTR_Pathway Mutant_CFTR F508del-CFTR (Misfolded) ER_Retention ER Retention (Proteasomal Degradation) Mutant_CFTR->ER_Retention Default Pathway Golgi Golgi Transport Mutant_CFTR->Golgi Rescued by Corrector Corrector Indole-2-Carboxamide (Corrector Scaffold) Corrector->Mutant_CFTR Binds/Stabilizes Membrane Plasma Membrane (Low Function) Golgi->Membrane Cl_Transport Cl- Ion Transport (Restored) Membrane->Cl_Transport Activated by Potentiator Potentiator Potentiator (e.g., Ivacaftor) Potentiator->Membrane Increases Po (Open Probability)

Caption: Mechanism of action for Indole-2-carboxamide derivatives in rescuing F508del-CFTR trafficking and function.

Diagram 2: Synthetic Utility of 6-Nitro-1H-indole-2-carboxamide

Visualizing the transformation of the carboxamide into bioactive pharmacophores.

Synthesis_Flow Start 6-Nitro-1H-indole-2-carboxylic acid Amide 6-Nitro-1H-indole-2-carboxamide (Target Molecule) Start->Amide Amidation (SOCl2, NH3) Nitrile 6-Nitro-1H-indole-2-carbonitrile Amide->Nitrile Dehydration (TFAA/Et3N) Reduction 6-Amino-indole derivatives Amide->Reduction Nitro Reduction (H2, Pd/C) Drug CFTR Modulator / PARP Inhibitor Nitrile->Drug Cyclopropanation / Coupling Reduction->Drug Library Synthesis

Caption: Synthetic pathways utilizing 6-nitro-1H-indole-2-carboxamide as a divergent intermediate.

References

  • Vertex Pharmaceuticals. (2010). Modulators of ATP-Binding Cassette Transporters. Patent US7645789B2. Link

  • Kovacs, et al. (2016). Indole-2-carboxamide derivatives as MmpL3 inhibitors for Tuberculosis. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4714997 (Acid Precursor). Link

  • Hadida, S., et al. (2014). Discovery of N-(4-Hydroxyphenyl)-1H-indole-2-carboxamide derivatives as CFTR Potentiators. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[5] Synthesis and Characterization of Indole Carboxamide Derivatives. Link

Sources

Safety Operating Guide

6-nitro-1H-indole-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-nitro-1H-indole-2-carboxamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Operational Safety & Immediate Action

Treat 6-nitro-1H-indole-2-carboxamide as a High-Potency Organic Solid. Due to the presence of the nitro group on the indole ring, this compound presents dual hazards: potential mutagenicity (Category 2) and thermal instability at high temperatures.[1] Do not dispose of via sanitary sewer or standard trash. The only compliant and safe disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.

Hazard Identification & Risk Assessment

Before initiating disposal, you must understand the why behind the safety protocols. This section details the chemical causality of the hazards.[2]

Hazard ClassRisk DescriptionChemical Causality
Genotoxicity Suspected Mutagen (Muta. 2) Nitro-aromatics are metabolic precursors to hydroxylamines, which can interact with DNA.[1] Treat as a potential carcinogen.
Reactivity Thermal Instability The nitro group (

) is an oxidizing moiety.[1] While the amide stabilizes the ring, heating to decomposition (approx. >250°C) can release toxic nitrogen oxides (

) and pose an explosion risk under confinement.[1]
Environmental Aquatic Toxicity Indole derivatives are often toxic to aquatic life. The compound is persistent and does not readily biodegrade in water treatment systems.

Pre-Disposal Handling & Segregation

Proper segregation prevents cross-reactivity in the waste stream.

  • Solid Waste: Collect pure solid or contaminated disposables (gloves, weigh boats) in a dedicated Wide-Mouth Polyethylene (HDPE) Jar .[1]

    • Labeling: Must read "Hazardous Waste - Toxic, Irritant."[1]

  • Liquid Waste (Mother Liquors):

    • Solvent Compatibility: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).[1]

    • Do Not Mix With: Strong acids (hydrolysis of the amide), strong bases, or reducing agents (reaction with nitro group).[1]

Disposal Protocols: Step-by-Step

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Objective: Safe containment for off-site incineration.[1]

  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] Use a powder hood to prevent inhalation.

  • Container Selection: Use a UN-rated fiber drum or HDPE wide-mouth jar.

  • Transfer:

    • Transfer the solid waste into the container.

    • Crucial: Do not generate dust.[2][3][4][5] If dust is visible, dampen slightly with an inert solvent (e.g., water or ethanol) only if immediate sealing follows.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "6-nitro-1H-indole-2-carboxamide (100%)"[1]

    • Hazards: Check "Toxic" and "Irritant".[6]

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

Protocol B: Liquid Waste (Solutions)

Objective: Prevention of precipitation and unintentional reactions.[1]

  • Characterization: Determine the primary solvent (e.g., DMSO, Methanol, DCM).[1]

  • Segregation:

    • If dissolved in DCM/Chloroform : Pour into "Halogenated Waste" carboy.

    • If dissolved in Methanol/Ethanol/DMSO : Pour into "Non-Halogenated Organic Waste" carboy.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste carboy.

  • Documentation: Log the addition on the waste tag. Explicitly write "Contains Nitro-aromatics" to alert the disposal facility (incinerators need to manage

    
     emissions).
    
Protocol C: Empty Container Management

Objective: RCRA Compliance for "RCRA Empty" status.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Dispose of all three rinses into the appropriate liquid waste stream (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.

  • Final Step: Puncture the container (if plastic) to prevent reuse and discard in standard lab trash or glass recycling, depending on facility rules.

Disposal Decision Tree (Visualization)

DisposalWorkflow Start Waste Generation: 6-nitro-1H-indole-2-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Gloves Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidAction Place in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Incineration Final Fate: High-Temp Incineration (w/ NOx Scrubbing) SolidAction->Incineration Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalo HaloStream Stream: Halogenated Waste Halo->HaloStream NonHaloStream Stream: Organic Solvents NonHalo->NonHaloStream HaloStream->Incineration NonHaloStream->Incineration

Figure 1: Operational decision tree for segregating and disposing of nitro-indole waste streams.

Technical Data & Waste Classification

ParameterSpecificationNotes for Disposal
CAS Number Compound Specific (Use 4769-96-4 for parent 6-nitroindole if specific CAS is unavailable)Used for inventory tracking.
RCRA Code Not Listed (P/U) Unless a specific formulation, it is a Characteristic Waste (D001/Ignitable if mixed with solvents) or simply Hazardous Waste (Toxic).[1]
DOT Shipping UN 2811 Toxic solids, organic, n.o.s. (6-nitroindole derivative).[1]
Incineration Temp >1000°C Required to fully oxidize the nitro-aromatic ring and prevent formation of toxic byproducts.

Emergency Procedures (Spill Response)

In the event of a spill during disposal:

  • Evacuate: If dust is airborne, clear the immediate area.

  • PPE: Wear N95 or P100 respirator, goggles, and double gloves.

  • Containment: Do not dry sweep (static risk). Cover with a wet paper towel (dampened with water) to suppress dust.

  • Cleanup: Scoop the damp material into a waste jar. Wipe the surface with 10% bleach solution (degrades the amide/organic residue) followed by water.

References

  • PubChem. (n.d.). 6-nitro-1H-indole-2-carboxylic Acid (CID 4714997).[1][7] National Library of Medicine. Retrieved from [Link][1]

  • U.S. EPA. (2025). RCRA Hazardous Waste Classification. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 6-nitro-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-nitro-1H-indole-2-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally related nitro-indole compounds. A conservative approach to handling is strongly advised to ensure personnel safety and environmental protection.

Hazard Identification and Risk Assessment

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][3]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a concern with related compounds.[2][4][5]

  • Genetic Defects: Some related nitro-indoles are suspected of causing genetic defects.[6][7]

A thorough risk assessment should be conducted before any new or modified procedure involving this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the recommended equipment for handling 6-nitro-1H-indole-2-carboxamide.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]To prevent skin contact and potential absorption. Gloves should be inspected before use and disposed of properly after handling.[8]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][6]To protect eyes from splashes and airborne particles.
Body Protection A laboratory coat or chemical-resistant apron.[6]To prevent contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH/MSHA-approved respirator is required.[6][9]To avoid inhalation of fine powders or aerosols, which can cause respiratory irritation.[1][2]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict experimental workflow is critical for personnel safety and to prevent contamination.

Preparation
  • Engineering Controls: Confirm that a chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[9][10]

  • Gather PPE: Assemble all necessary PPE as detailed in the table above.

  • Prepare Workspace: All equipment and reagents should be prepared within the chemical fume hood to contain any potential spills or dust.

Handling
  • Don PPE: Wear all required PPE before handling the compound.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to minimize the risk of inhalation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[2][3] Contaminated PPE should be removed and disposed of correctly.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood & Safety Showers prep2 Assemble All Required PPE prep1->prep2 prep3 Prepare Workspace in Fume Hood prep2->prep3 handle1 Don All PPE prep3->handle1 handle2 Weigh & Transfer in Fume Hood handle1->handle2 handle3 Prepare Solutions in Fume Hood handle2->handle3 post1 Decontaminate Workspace handle3->post1 post2 Dispose of Waste Correctly post1->post2 post3 Remove & Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Safe Handling Workflow for 6-nitro-1H-indole-2-carboxamide.

Disposal Plan

Proper disposal of 6-nitro-1H-indole-2-carboxamide and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed plastic bag and placed in a designated hazardous waste container.[11]

  • Liquid Waste: Unused solutions and rinse aid from contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[12]

Container Labeling

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-nitro-1H-indole-2-carboxamide".

Final Disposal

All waste must be disposed of through an approved hazardous waste disposal facility.[6][7][12] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

References

  • Personal protective equipment for handling 7-methoxy-5-nitro-1H-indole - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
  • 6-Nitroindole - SAFETY DATA SHEET. (2021, December 25).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, October 13).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
  • SAFETY DATA SHEET - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - BLD Pharmatech. (n.d.).
  • Proper Disposal of 6-Nitroindoline-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Hazardous Waste Disposal Guide - Research Safety. (2023, February 27).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.